molecular formula C5H6N2O3S B137703 3-Hydroxypyridine-2-sulfonamide CAS No. 145099-44-1

3-Hydroxypyridine-2-sulfonamide

Cat. No.: B137703
CAS No.: 145099-44-1
M. Wt: 174.18 g/mol
InChI Key: ZHYAXTKFHYTYSM-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-2-sulfonamide, also known as 3-Hydroxypyridine-2-sulfonamide, is a useful research compound. Its molecular formula is C5H6N2O3S and its molecular weight is 174.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxypyridine-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxypyridine-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-11(9,10)5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYAXTKFHYTYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust synthetic strategy for 3-hydroxypyridine-2-sulfonamide, a molecule of significant interest in medicinal chemistry. The pyridine sulfonamide scaffold is a cornerstone in drug discovery, featured in a multitude of FDA-approved therapeutics for diverse indications including cancer, viral infections, and inflammatory diseases.[1] The 3-hydroxy-2-sulfonamide substitution pattern on a pyridine ring offers a unique combination of hydrogen bonding capabilities and metal-chelating properties, making it a compelling pharmacophore for enzyme inhibition and other biological applications.

This document moves beyond a simple recitation of steps, delving into the strategic rationale behind the chosen synthetic pathway and the rigorous analytical methods required to validate the final compound's identity and purity.

Synthetic Strategy: A Rationale-Driven Approach

The direct sulfonation of the pyridine ring presents significant regiochemical challenges. The nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution, and under forcing conditions, sulfonation preferentially occurs at the 3-position.[2] Therefore, an indirect and more controlled approach is necessary to achieve the desired 2-sulfonyl substitution.

Our retrosynthetic analysis identifies 3-hydroxypyridine-2-sulfonyl chloride as the pivotal intermediate. This reactive species can be readily converted to the target sulfonamide via ammonolysis. The most reliable route to this sulfonyl chloride begins with a pre-functionalized precursor, 2-chloro-3-hydroxypyridine , which allows for the strategic introduction and subsequent oxidation of a sulfur moiety at the 2-position.

Synthetic_Strategy Target 3-Hydroxypyridine-2-sulfonamide Intermediate1 3-Hydroxypyridine-2-sulfonyl Chloride Target->Intermediate1 Ammonolysis Intermediate2 2-Mercapto-3-hydroxypyridine Intermediate1->Intermediate2 Oxidative Chlorination Reagent1 NH4OH Intermediate1->Reagent1 StartingMaterial 2-Chloro-3-hydroxypyridine Intermediate2->StartingMaterial Nucleophilic Substitution Reagent2 Cl2, H2O/HCl Intermediate2->Reagent2 Reagent3 NaSH StartingMaterial->Reagent3

Caption: Proposed synthetic pathway for 3-hydroxypyridine-2-sulfonamide.

This multi-step synthesis is designed for control and scalability, circumventing the challenges of direct functionalization and ensuring a high-purity final product.

Detailed Synthetic Protocols

The following protocols are presented as self-validating systems, with in-process checks and characterization waypoints to ensure success at each stage.

Protocol 2.1: Synthesis of 2-Mercapto-3-hydroxypyridine

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-3-hydroxypyridine is displaced by a hydrosulfide group.

Methodology:

  • To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in dimethylformamide (DMF, 10 mL/g), add sodium hydrosulfide (NaSH, 1.5 eq) portion-wise at room temperature.

  • Causality: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. A slight excess of NaSH ensures complete conversion of the starting material.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water (50 mL/g).

  • Acidify the aqueous solution to pH ~5 with 1M HCl. This protonates the thiolate, causing the product to precipitate.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 2-mercapto-3-hydroxypyridine as a solid.

Protocol 2.2: Synthesis of 3-Hydroxypyridine-2-sulfonyl Chloride

This key transformation is achieved through the oxidative chlorination of the thiol intermediate. This method is highly effective for preparing sulfonyl chlorides from mercaptans.[2][3]

Methodology:

  • Suspend 2-mercapto-3-hydroxypyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1, 20 mL/g).

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Causality: The low temperature is critical to control the exothermicity of the reaction and prevent degradation of the product.

  • Bubble chlorine gas through the stirred suspension at a moderate rate. Alternatively, add a solution of an oxidizing agent like sodium hypochlorite (bleach) dropwise.

  • Monitor the reaction for a color change from a slurry to a clear solution and then the formation of a new precipitate (the sulfonyl chloride).

  • Continue stirring at 0-5°C for 1 hour after the addition is complete.

  • Isolate the solid product by filtration, wash with ice-cold water, and immediately use in the next step.

  • Trustworthiness: 3-Hydroxypyridine-2-sulfonyl chloride is moisture-sensitive and should be used without extensive drying or storage. Its formation can be quickly confirmed by taking a small aliquot, quenching it with methanol, and analyzing by LC-MS for the expected methyl sulfonate ester.

Protocol 2.3: Synthesis of 3-Hydroxypyridine-2-sulfonamide

The final step is a straightforward ammonolysis of the highly reactive sulfonyl chloride intermediate.

Methodology:

  • Add the crude, damp 3-hydroxypyridine-2-sulfonyl chloride from the previous step portion-wise to a stirred, chilled (0-5°C) solution of concentrated ammonium hydroxide (28-30%, 10 eq).

  • Causality: A large excess of ammonium hydroxide serves as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Adjust the pH of the solution to ~7 using 1M HCl.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to afford pure 3-hydroxypyridine-2-sulfonamide.

Comprehensive Characterization Workflow

Rigorous analytical characterization is paramount to confirm the structural integrity and purity of the synthesized 3-hydroxypyridine-2-sulfonamide. The workflow below outlines a standard, multi-technique approach.

Characterization_Workflow Start Final Crystalline Solid Purity Purity Assessment Start->Purity Structure Structural Confirmation Start->Structure HPLC HPLC (>98% Purity) Purity->HPLC MP Melting Point (Sharp Range) Purity->MP NMR 1H & 13C NMR Structure->NMR MS Mass Spectrometry (Correct m/z) Structure->MS IR IR Spectroscopy (Functional Groups) Structure->IR Xray X-ray Crystallography (Definitive Structure) Structure->Xray

Caption: A logical workflow for the analytical characterization of the final product.
Spectroscopic and Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals in the region of δ 7.0-8.5 ppm, corresponding to the three protons on the pyridine ring. The sulfonamide (-SO₂NH₂) protons may appear as a broad singlet, and the hydroxyl (-OH) proton signal may also be broad; their positions are dependent on solvent and concentration.[4][5]

    • ¹³C NMR: The carbon NMR spectrum should display five signals for the pyridine ring carbons, with chemical shifts influenced by the electron-withdrawing sulfonamide group and the electron-donating hydroxyl group.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be employed to confirm the elemental composition. The spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of C₅H₇N₂O₃S.[6]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides crucial information about the functional groups present. Key expected vibrational bands include:

      • ~3400-3200 cm⁻¹: N-H stretching vibrations of the sulfonamide.

      • ~3200-3000 cm⁻¹: O-H stretching of the hydroxyl group.

      • ~1350 and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations, characteristic of the sulfonamide group.[5]

      • ~1600-1450 cm⁻¹: C=C and C=N stretching of the pyridine ring.

  • X-ray Crystallography:

    • For unambiguous structural proof, single-crystal X-ray diffraction is the gold standard.[7][8] Obtaining suitable crystals would definitively confirm the connectivity and provide insights into the three-dimensional packing and intermolecular interactions (e.g., hydrogen bonding) in the solid state.

Summary of Expected Analytical Data

The table below consolidates the expected analytical data for the successful validation of 3-hydroxypyridine-2-sulfonamide.

Analytical Technique Parameter Expected Result
¹H NMR (DMSO-d₆)Chemical Shifts (δ)~8.0-8.2 ppm (dd, 1H, H6); ~7.4-7.6 ppm (dd, 1H, H4); ~7.1-7.3 ppm (t, 1H, H5); Broad singlets for -NH₂ and -OH protons.
¹³C NMR (DMSO-d₆)Chemical Shifts (δ)5 distinct aromatic signals between ~115-160 ppm.
HRMS (ESI+) [M+H]⁺Calculated m/z for C₅H₇N₂O₃S should match the observed value within ± 5 ppm.
IR Spectroscopy (KBr)Wavenumber (cm⁻¹)~3350 (N-H str), ~3100 (O-H str), ~1340 (asym S=O str), ~1150 (sym S=O str).
Melting Point RangeA sharp melting point range, indicating high purity.
HPLC Purity>98% area under the curve (AUC) with a suitable method.

Conclusion

This guide has detailed a logical and robust pathway for the synthesis of 3-hydroxypyridine-2-sulfonamide, starting from the readily accessible 2-chloro-3-hydroxypyridine. The strategy emphasizes control and reliability over direct, lower-yielding methods. The comprehensive characterization workflow provides a framework for researchers to rigorously validate the structure and purity of the target compound, ensuring its suitability for subsequent applications in drug development and chemical biology.

References

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  • Cheng, J. (2019). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
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  • Cure Rated. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. CureRated. [Link]

  • Mohamed, G. G., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1603. [Link]

  • Cheng, J. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method. IP.com, No. 000261178. [Link]

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  • Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(13), 3072. [Link]

  • Moustafa, A. H. (2017). A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. Russian Journal of General Chemistry, 87(10), 2401–2408. [Link]

  • Faber, D., et al. (2001). Process for the preparation of 2-chloro-3-hydroxy pyridine.
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  • Ghorbani-Choghamarani, A., & Taherinia, G. (2021). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 11(1), 1-13. [Link]

  • Delgado, D. R., et al. (2014). X-ray diffraction spectra of the sulfonamides as original samples. ResearchGate. [Link]

  • Orozco-Gonzalez, Y., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Modeling, 28(8), 239. [Link]

  • European Patent Office. (2001). Process for the preparation of 2-chloro-3-hydroxy pyridine. EP0939079B1. [Link]

  • Wang, Z., et al. (2018). NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. ResearchGate. [Link]

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  • Atac, A., et al. (2019). Sulfonamide-derived hydrazone compounds and their Pd (II) complexes: Synthesis, spectroscopic characterization, X-ray structure determination, in vitro antibacterial activity and computational studies. ResearchGate. [Link]

  • Akiri, K., et al. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(9), 4567–4573. [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 3-Hydroxypyridine-2-sulfonamide, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental data, this document leverages a predictive and comparative approach, grounded in the established properties of its constituent functional groups—a pyridine ring, a hydroxyl group, and a sulfonamide moiety. This guide offers calculated estimations for key parameters including pKa, lipophilicity (logP), and solubility. Furthermore, a plausible synthetic route is proposed, and detailed, field-proven experimental protocols for the empirical determination of these properties are provided. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of 3-Hydroxypyridine-2-sulfonamide, enabling a more informed and efficient progression in drug discovery and development programs.

Introduction: Unveiling a Potential Pharmacophore

The intersection of pyridine and sulfonamide chemistries has yielded a rich landscape of bioactive molecules. Pyridine rings are a common feature in numerous pharmaceuticals, valued for their ability to engage in hydrogen bonding and their metabolic stability.[1] Similarly, the sulfonamide group is a well-established pharmacophore, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[2]

The novel compound, 3-Hydroxypyridine-2-sulfonamide, combines these two privileged scaffolds with a hydroxyl group, introducing an additional site for hydrogen bonding and potential metabolic transformation. The strategic placement of these functional groups is anticipated to impart a unique set of physicochemical properties that will govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement. This guide provides a theoretical framework for understanding these properties, paving the way for its synthesis and empirical evaluation.

Predicted Physicochemical Properties of 3-Hydroxypyridine-2-sulfonamide

The physicochemical properties of a drug candidate are critical determinants of its developability. The following section outlines the predicted properties of 3-Hydroxypyridine-2-sulfonamide based on the analysis of its structural analogues and the application of computational prediction tools.

Chemical Structure and Ionization Centers

The structure of 3-Hydroxypyridine-2-sulfonamide features three key ionizable centers: the pyridine nitrogen, the phenolic hydroxyl group, and the sulfonamide N-H proton.

Caption: Chemical structure of 3-Hydroxypyridine-2-sulfonamide.

Predicted pKa Values

The pKa values of the ionizable groups will significantly influence the compound's solubility and membrane permeability at physiological pH.

  • Pyridine Nitrogen (Basic pKa): The pyridine nitrogen is basic. The presence of the electron-withdrawing sulfonamide group at the adjacent position is expected to decrease its basicity compared to unsubstituted pyridine (pKa ≈ 5.2).[3][4]

  • Hydroxyl Group (Acidic pKa): The hydroxyl group at the 3-position is phenolic and therefore acidic. Its acidity will be influenced by the electronic effects of the sulfonamide group.

  • Sulfonamide N-H (Acidic pKa): The sulfonamide proton is acidic, a characteristic feature of this functional group. The acidity is influenced by the nature of the aromatic ring it is attached to.[5]

Table 1: Predicted Physicochemical Properties of 3-Hydroxypyridine-2-sulfonamide

PropertyPredicted ValueMethod of PredictionJustification
Basic pKa (Pyridine N) 2.0 - 3.0Comparative analysis and computational tools (e.g., ACD/pKa)[6]The strong electron-withdrawing nature of the adjacent sulfonamide group significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity.[3]
Acidic pKa (Hydroxyl) 8.0 - 9.0Comparative analysis with 3-hydroxypyridine (pKa ≈ 8.7) and consideration of substituent effects.[7]The electron-withdrawing sulfonamide group is expected to have a modest acid-strengthening effect on the hydroxyl group.
Acidic pKa (Sulfonamide) 9.5 - 10.5Comparative analysis with aromatic sulfonamides (e.g., sulfanilamide, pKa ≈ 10.6).[5][8]The acidity is primarily determined by the sulfonamide group itself, with some influence from the pyridine ring.
logP 0.5 - 1.5Computational tools (e.g., Molinspiration, ACD/LogP)[9][10]The presence of polar hydroxyl and sulfonamide groups is balanced by the aromatic pyridine ring, suggesting moderate lipophilicity.
Aqueous Solubility Moderately SolubleQualitative prediction based on structure.The presence of multiple hydrogen bond donors and acceptors suggests a reasonable degree of aqueous solubility, which will be pH-dependent.[11]
Predicted Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. Based on its structure, 3-Hydroxypyridine-2-sulfonamide is predicted to have a logP in the range of 0.5 to 1.5, suggesting a balance between hydrophilicity and lipophilicity. This is a favorable range for many drug candidates, as it can facilitate both dissolution in aqueous biological fluids and permeation across lipid membranes.

Predicted Aqueous Solubility

The solubility of 3-Hydroxypyridine-2-sulfonamide is expected to be pH-dependent due to its multiple ionizable groups. The presence of the hydroxyl and sulfonamide groups, which can act as both hydrogen bond donors and acceptors, suggests that the molecule will have moderate intrinsic aqueous solubility.[11] At physiological pH (around 7.4), the compound will exist as a mixture of neutral and ionized species, which will influence its overall solubility.

Proposed Synthetic Route

As 3-Hydroxypyridine-2-sulfonamide is not readily commercially available, a plausible synthetic route is essential for its investigation. The following multi-step synthesis is proposed, starting from 3-hydroxypyridine.

Synthetic_Route 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxy-2-nitropyridine 3-Hydroxy-2-nitropyridine 3-Hydroxypyridine->3-Hydroxy-2-nitropyridine Nitration (HNO3/H2SO4) 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine 3-Hydroxy-2-nitropyridine->2-Amino-3-hydroxypyridine Reduction (e.g., H2/Pd-C) Diazonium Salt Diazonium Salt 2-Amino-3-hydroxypyridine->Diazonium Salt Diazotization (NaNO2, HCl) 3-Hydroxypyridine-2-sulfonyl_chloride 3-Hydroxypyridine-2-sulfonyl_chloride Diazonium Salt->3-Hydroxypyridine-2-sulfonyl_chloride Sandmeyer-type reaction (SO2, CuCl2) 3-Hydroxypyridine-2-sulfonamide 3-Hydroxypyridine-2-sulfonamide 3-Hydroxypyridine-2-sulfonyl_chloride->3-Hydroxypyridine-2-sulfonamide Amination (NH4OH) pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_solution Prepare a ~1 mM solution of the compound in water or a co-solvent. Calibrate_pH_meter Calibrate pH meter with standard buffers. Prepare_solution->Calibrate_pH_meter Titrate Titrate with standardized HCl and NaOH. Calibrate_pH_meter->Titrate Record_data Record pH after each addition of titrant. Titrate->Record_data Plot_curve Plot pH vs. volume of titrant. Determine_equivalence_points Identify equivalence points from the titration curve. Plot_curve->Determine_equivalence_points Calculate_pKa Calculate pKa values from the half-equivalence points. Determine_equivalence_points->Calculate_pKa

Caption: Experimental workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Prepare a solution of 3-Hydroxypyridine-2-sulfonamide of known concentration (e.g., 1-5 mM) in deionized water or a suitable co-solvent if solubility is limited.

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa values. Add the titrant in small increments, allowing the pH to stabilize before recording the reading.

  • Data Analysis: Plot the pH readings against the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points of the resulting titration curve. [12]

Determination of logP by the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient. [10]

logP_Determination cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis Saturate_solvents Saturate n-octanol with water and water with n-octanol. Prepare_stock Prepare a stock solution of the compound in the aqueous phase. Saturate_solvents->Prepare_stock Mix_phases Mix known volumes of the stock solution and the saturated n-octanol. Prepare_stock->Mix_phases Equilibrate Shake the mixture at a constant temperature until equilibrium is reached. Mix_phases->Equilibrate Separate_phases Separate the aqueous and organic phases by centrifugation. Equilibrate->Separate_phases Measure_concentration Determine the concentration of the compound in each phase (e.g., by UV-Vis or HPLC). Calculate_logP Calculate logP as the logarithm of the ratio of the concentrations in the organic and aqueous phases. Measure_concentration->Calculate_logP

Caption: Experimental workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. Prepare a solution of 3-Hydroxypyridine-2-sulfonamide in the aqueous phase at a concentration where it can be accurately quantified.

  • Partitioning: Add a known volume of the aqueous solution to a known volume of the saturated n-octanol in a sealed container. Shake the container at a constant temperature for a sufficient time to allow for partitioning equilibrium to be reached (typically several hours).

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility by the Equilibrium Solubility Method

This method determines the thermodynamic solubility of a compound at a specific temperature and pH.

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add_excess_solid Add an excess amount of the solid compound to a known volume of the aqueous buffer. Equilibrate Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours). Add_excess_solid->Equilibrate Separate_solid Separate the undissolved solid by filtration or centrifugation. Equilibrate->Separate_solid Measure_concentration Determine the concentration of the dissolved compound in the supernatant (e.g., by UV-Vis or HPLC). Confirm_solid_form Analyze the remaining solid (e.g., by DSC or XRD) to check for polymorphism or degradation. Measure_concentration->Confirm_solid_form

Caption: Experimental workflow for aqueous solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-Hydroxypyridine-2-sulfonamide to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Solid-State Analysis: It is crucial to analyze the remaining solid material (e.g., by DSC or PXRD) to confirm that no change in solid form (e.g., polymorphism, hydration) has occurred during the experiment.

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional arrangement of atoms in a crystalline solid.

Crystal_Structure_Determination cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement Grow_crystals Grow single crystals of suitable size and quality (e.g., by slow evaporation, vapor diffusion). Mount_crystal Mount a single crystal on a goniometer. Grow_crystals->Mount_crystal Collect_diffraction_data Collect X-ray diffraction data using a diffractometer. Mount_crystal->Collect_diffraction_data Solve_structure Solve the crystal structure using direct methods or Patterson methods. Refine_structure Refine the atomic positions and thermal parameters. Solve_structure->Refine_structure Validate_structure Validate the final crystal structure. Refine_structure->Validate_structure

Caption: Experimental workflow for crystal structure determination by X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of 3-Hydroxypyridine-2-sulfonamide of sufficient size and quality for X-ray diffraction. This can be achieved by various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer. Collect the diffraction data by rotating the crystal in the beam.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using computational methods to determine the positions of the atoms in the unit cell. Refine the structural model against the experimental data to obtain a final, accurate three-dimensional structure.

Conclusion

This technical guide provides a comprehensive predictive overview of the key physicochemical properties of the novel compound 3-Hydroxypyridine-2-sulfonamide. By leveraging data from analogous structures and established chemical principles, this document offers valuable insights into the anticipated pKa, lipophilicity, and solubility of this potential pharmacophore. The inclusion of a plausible synthetic route and detailed experimental protocols for empirical characterization provides a clear roadmap for researchers. This foundational knowledge is intended to accelerate the exploration of 3-Hydroxypyridine-2-sulfonamide in drug discovery programs, enabling a more rational and efficient path toward understanding its therapeutic potential.

References

  • Bérubé, G. (2012). An Overview of Pyridine and Its Derivatives: Their Importance in Medicinal Chemistry. In Pyridine and Its Derivatives: Synthesis, Applications, and Environmental Impact. Nova Science Publishers.
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An In-Depth Technical Guide to the Synthesis and Historical Context of 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 3-Hydroxypyridine-2-sulfonamide, a heterocyclic compound at the intersection of two pharmacologically significant moieties: the pyridine ring and the sulfonamide group. While a detailed historical record for this specific molecule is not prominent in the literature, this document constructs a likely synthetic pathway based on established chemical principles and analogous transformations. We delve into the rich history of sulfonamide drugs, the versatile chemistry of pyridine derivatives, and provide detailed, actionable protocols for the synthesis of key precursors and the target compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering both a historical perspective and practical synthetic insights into this class of compounds.

Introduction: The Convergence of Two Pharmacophores

The 3-Hydroxypyridine-2-sulfonamide scaffold represents a fascinating convergence of two functionalities with profound implications in medicinal chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast array of pharmaceuticals and natural products. Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for a phenyl ring makes it a privileged structure in drug design.

Concurrently, the sulfonamide functional group (-SO₂NH₂) is the cornerstone of a major class of therapeutic agents. Since their discovery, sulfonamides have been exploited for a wide range of pharmacological activities, most notably as antibacterial agents.[1][2] The combination of these two moieties in 3-Hydroxypyridine-2-sulfonamide suggests a molecule with potential for diverse biological activities, meriting a thorough investigation of its synthesis and properties.

Historical Perspective: The Dawn of the Antibacterial Era

The story of sulfonamides is a pivotal chapter in the history of medicine. In the 1930s, Gerhard Domagk, a German chemist, discovered that a sulfonamide-containing dye, Prontosil, was effective in treating streptococcal infections.[1] It was later revealed that Prontosil was a prodrug, metabolically converted in the body to the active antibacterial agent, sulfanilamide.[1] This groundbreaking discovery ushered in the era of antibacterial chemotherapy and led to the development of a multitude of sulfonamide drugs, including sulfapyridine, which was instrumental in treating bacterial pneumonia.[2]

The primary mechanism of action of antibacterial sulfonamides lies in their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a crucial precursor for DNA synthesis, thus arresting bacterial growth.[3]

Synthetic Pathways to 3-Hydroxypyridine-2-sulfonamide

While a specific, documented synthesis for 3-Hydroxypyridine-2-sulfonamide is not readily found in a historical context, a plausible and efficient synthetic route can be devised based on well-established methodologies for the functionalization of pyridine rings. The following proposed synthesis leverages common starting materials and reliable chemical transformations.

A logical approach to the synthesis of the target molecule involves the preparation of a key intermediate, 2-amino-3-hydroxypyridine, followed by its conversion to the corresponding diazonium salt and subsequent reaction with sulfur dioxide and a chloride source, and finally amination.

Synthetic Pathway to 3-Hydroxypyridine-2-sulfonamide cluster_0 Synthesis of 2-Amino-3-hydroxypyridine cluster_1 Synthesis of 3-Hydroxypyridine-2-sulfonamide furfural Furfural intermediate1 Ring-Opened Intermediate furfural->intermediate1 Cl₂ or Br₂, H₂O intermediate2 2-Amino-3-hydroxypyridine sulfonate intermediate1->intermediate2 Ammonium sulfamate amino_hydroxy_pyridine 2-Amino-3-hydroxypyridine intermediate2->amino_hydroxy_pyridine Alkaline hydrolysis amino_hydroxy_pyridine2 2-Amino-3-hydroxypyridine diazonium Diazonium Salt amino_hydroxy_pyridine2->diazonium NaNO₂, HCl sulfonyl_chloride 3-Hydroxypyridine- 2-sulfonyl chloride diazonium->sulfonyl_chloride SO₂, CuCl₂ target 3-Hydroxypyridine- 2-sulfonamide sulfonyl_chloride->target NH₄OH

Caption: Proposed synthetic pathway for 3-Hydroxypyridine-2-sulfonamide.

Synthesis of 2-Amino-3-hydroxypyridine

A known method for the preparation of 2-amino-3-hydroxypyridine starts from furfural.[4]

Experimental Protocol:

  • Ring Opening of Furfural: In a reaction vessel equipped with a stirrer and cooling bath, add 350g of water and 20g of furfural. Cool the mixture to 0°C with stirring.[5] Introduce chlorine gas into the solution while maintaining the temperature between 0-10°C.[5]

  • Cyclization and Sulfonation: The resulting mixture from the ring-opening reaction is then reacted with an ammonium sulfamate solution.[4] The pH of the reaction mixture should be maintained between 1.5 and 2.[4] This step yields 2-amino-3-hydroxypyridine sulfonate.[4]

  • Hydrolysis: The 2-amino-3-hydroxypyridine sulfonate is hydrolyzed under alkaline conditions.[4] Dissolve the sulfonate salt in water and heat to 80-90°C.[4] Add a liquid alkali to adjust the pH to 8-9 and stir for 0.5-1.5 hours after cooling to 35-40°C to afford 2-amino-3-hydroxypyridine.[4]

Synthesis of 3-Hydroxypyridine-2-sulfonamide from 2-Amino-3-hydroxypyridine

This part of the synthesis is a proposed route based on standard transformations of aromatic amines.

Experimental Protocol:

  • Diazotization: Dissolve the synthesized 2-amino-3-hydroxypyridine in a suitable acidic medium, such as a solution of hydrochloric acid in water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent, such as acetic acid, and add a catalytic amount of copper(II) chloride. To this solution, add the freshly prepared diazonium salt solution slowly, while maintaining the temperature at around 0-10°C. The reaction will likely evolve nitrogen gas. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. This should yield 3-hydroxypyridine-2-sulfonyl chloride.

  • Amination: The crude 3-hydroxypyridine-2-sulfonyl chloride is then carefully added to a cooled, concentrated solution of ammonium hydroxide. The reaction is typically exothermic and should be controlled by external cooling. After the addition, the mixture is stirred for a period to allow for the complete conversion to 3-Hydroxypyridine-2-sulfonamide. The product can then be isolated by filtration and purified by recrystallization.

Physicochemical Properties and Characterization

The expected physicochemical properties of 3-Hydroxypyridine-2-sulfonamide can be inferred from its constituent parts. The presence of the hydroxyl and sulfonamide groups suggests that the compound will be a solid at room temperature with a relatively high melting point. It is also expected to have some solubility in polar solvents.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₅H₆N₂O₃S
Molecular Weight174.18 g/mol
AppearanceWhite to off-white solid
Melting Point>200 °C (estimated)
pKaAcidic (sulfonamide) and basic (pyridine N)

Characterization of the synthesized 3-Hydroxypyridine-2-sulfonamide would be carried out using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Potential Applications and Future Directions

Given the broad spectrum of biological activities associated with both pyridine and sulfonamide moieties, 3-Hydroxypyridine-2-sulfonamide represents a scaffold of interest for drug discovery. Its structural features suggest potential applications in several therapeutic areas:

  • Antibacterial Agents: Building upon the legacy of sulfonamide drugs, this compound and its derivatives could be investigated for their antibacterial properties.

  • Enzyme Inhibitors: The sulfonamide group is a known zinc-binding group and is present in various enzyme inhibitors. The 3-hydroxypyridine moiety can also participate in important binding interactions.

  • Scaffold for Library Synthesis: 3-Hydroxypyridine-2-sulfonamide can serve as a versatile starting material for the synthesis of a library of related compounds with diverse substitutions on the pyridine ring, allowing for the exploration of structure-activity relationships.

Conclusion

While the specific history of 3-Hydroxypyridine-2-sulfonamide is not well-documented, its chemical lineage is rich and significant. By understanding the historical discovery of sulfonamides and the versatile chemistry of pyridines, we can appreciate the potential of this compound. The synthetic pathways outlined in this guide, derived from established chemical principles, provide a practical framework for its preparation and further investigation. As the quest for novel therapeutic agents continues, the exploration of such hybrid scaffolds holds considerable promise for the future of drug discovery.

References

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3-Hydroxypyridine-2-sulfonamide: A Technical Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of the pyridine ring, a privileged scaffold in medicinal chemistry, with the pharmacologically versatile sulfonamide group presents a compelling strategy for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological potential of 3-Hydroxypyridine-2-sulfonamide, a molecule at the intersection of these two critical pharmacophores. While direct experimental data on this specific isomer is nascent in publicly accessible literature, this document synthesizes established principles of medicinal chemistry and extensive data from structurally analogous compounds to build a robust predictive framework for its synthesis, biological activities, and mechanisms of action. We present hypothesized therapeutic applications, primarily focusing on its potential as a potent enzyme inhibitor for the treatment of cancer and infectious diseases. Detailed, field-proven experimental protocols are provided to empower researchers to validate these hypotheses and unlock the full potential of this promising molecular scaffold.

Introduction: The Rationale for 3-Hydroxypyridine-2-sulfonamide

The pyridine nucleus is a cornerstone of modern pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring. When functionalized with a sulfonamide moiety, the resulting scaffold gains a powerful zinc-binding group, a feature central to the mechanism of many successful drugs, including diuretics, antiepileptics, and antiglaucoma agents.[1]

The specific placement of a hydroxyl group at the 3-position and a sulfonamide at the 2-position of the pyridine ring is a deliberate design choice. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, potentially enhancing binding affinity and selectivity for target enzymes.[2] Its proximity to the sulfonamide group can influence the electronic properties and orientation of the zinc-binding pharmacophore.

This guide will first outline a plausible and efficient synthetic route to 3-Hydroxypyridine-2-sulfonamide. Subsequently, it will delve into its predicted biological activities, drawing parallels from well-characterized pyridine-sulfonamide analogs. The primary focus will be on its potential as an inhibitor of carbonic anhydrases and various protein kinases, both of which are validated targets in oncology. Finally, we provide comprehensive, actionable protocols for the synthesis, characterization, and biological evaluation of this compound, intended to serve as a launchpad for further investigation by drug development professionals.

Proposed Synthesis of 3-Hydroxypyridine-2-sulfonamide

While no direct synthesis for 3-Hydroxypyridine-2-sulfonamide is prominently reported, a logical and efficient pathway can be devised from readily available starting materials, leveraging established and reliable chemical transformations. The key challenge lies in the introduction of the sulfonyl chloride group onto the pyridine ring, a step that can be accomplished via a Sandmeyer-type reaction from an appropriate aminopyridine precursor.

A plausible synthetic route would commence with a suitable 2-aminopyridine derivative. Given the target's 3-hydroxy substituent, 2-amino-3-hydroxypyridine would be the ideal starting material. This precursor is used in the synthesis of various pharmaceutical intermediates.[1]

The proposed multi-step synthesis is outlined below:

Step 1: Diazotization of 2-Amino-3-hydroxypyridine. The first step involves the conversion of the amino group of 2-amino-3-hydroxypyridine into a diazonium salt. This is a standard procedure in organic chemistry, typically carried out in a strong acidic medium at low temperatures to ensure the stability of the diazonium intermediate.[3]

Step 2: Sandmeyer-Type Chlorosulfonylation. The diazonium salt is then subjected to a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety. This reaction involves the use of sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride.[4][5] Recent advancements in this methodology utilize stable SO2 surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which offers a safer and more manageable alternative to gaseous sulfur dioxide.[4]

Step 3: Ammonolysis of 3-Hydroxypyridine-2-sulfonyl Chloride. The resulting 3-hydroxypyridine-2-sulfonyl chloride is a reactive intermediate that can be readily converted to the final sulfonamide. This is achieved through ammonolysis, which involves reacting the sulfonyl chloride with ammonia or an ammonia equivalent.

Below is a diagrammatic representation of the proposed synthetic workflow.

Synthetic_Pathway_3-Hydroxypyridine-2-sulfonamide start 2-Amino-3-hydroxypyridine intermediate1 3-Hydroxypyridine-2-diazonium salt start->intermediate1 NaNO2, HCl 0-5 °C intermediate2 3-Hydroxypyridine-2-sulfonyl Chloride intermediate1->intermediate2 SO2, CuCl (Sandmeyer Reaction) product 3-Hydroxypyridine-2-sulfonamide intermediate2->product NH3 or NH4OH (Ammonolysis)

Caption: Proposed synthetic pathway for 3-Hydroxypyridine-2-sulfonamide.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive body of research on pyridine-sulfonamide derivatives, we can predict with a high degree of confidence the likely biological activities and mechanisms of action for 3-Hydroxypyridine-2-sulfonamide.

Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO2NH2) is a classic zinc-binding pharmacophore that is central to the inhibitory activity of a vast number of drugs targeting zinc-containing metalloenzymes.[1] Among these, the carbonic anhydrases (CAs) are a particularly important family of enzymes.[6][7]

Mechanism of Action: Sulfonamide-based inhibitors function by coordinating to the Zn(II) ion in the active site of carbonic anhydrase. The deprotonated sulfonamide nitrogen forms a strong bond with the zinc ion, displacing a water molecule or hydroxide ion that is essential for the enzyme's catalytic activity.[1] This disrupts the hydration of carbon dioxide to bicarbonate and a proton, a fundamental physiological process.

Therapeutic Potential: Several isoforms of carbonic anhydrase are overexpressed in various cancers and are linked to tumor progression and metastasis (e.g., CA IX and CA XII).[7][8] Therefore, selective inhibitors of these tumor-associated isoforms are highly sought after as anticancer agents. The pyridine ring and the 3-hydroxy substituent of the target molecule can be expected to form additional interactions with amino acid residues in the active site of different CA isoforms, potentially conferring selectivity.[1]

Carbonic_Anhydrase_Inhibition cluster_enzyme CA Active Site Zn(II) Zn²⁺ His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O Zn(II)->H2O Inhibitor 3-Hydroxypyridine-2-sulfonamide (R-SO₂NH₂) Inhibitor->Zn(II) Displaces H₂O Inhibits CO₂ hydration

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Protein Kinase Inhibition

The pyridine scaffold is a well-established "hinge-binding" motif in a large number of protein kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming a critical interaction with the "hinge" region of the kinase active site, a key feature for potent inhibition.

Mechanism of Action: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Kinase inhibitors typically compete with ATP for binding to the active site. The pyridine ring of 3-Hydroxypyridine-2-sulfonamide could anchor the molecule in the hinge region, while the sulfonamide and hydroxyl groups could form additional interactions with other residues in the ATP-binding pocket, leading to potent and potentially selective inhibition.

Therapeutic Potential: Dysregulation of protein kinase activity is a hallmark of many cancers. Therefore, kinase inhibitors are a major class of anticancer drugs. The specific kinase targets would depend on the overall shape and electronic properties of the molecule, but kinases such as PI3K, mTOR, and LRRK2 have been shown to be inhibited by various sulfonamide-containing compounds.[9]

Antimicrobial Activity

The sulfonamide class of drugs has a long history as antibacterial agents.[10] Their mechanism of action in bacteria is distinct from their enzyme-inhibiting roles in human cells.

Mechanism of Action: In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.

Therapeutic Potential: While the prevalence of sulfonamide resistance has limited their use as standalone antibiotics, they are still used in combination therapies. The unique substitution pattern of 3-Hydroxypyridine-2-sulfonamide may offer a novel structural motif that could potentially overcome some existing resistance mechanisms.

Experimental Protocols for Validation

To empirically validate the predicted biological activities of 3-Hydroxypyridine-2-sulfonamide, a series of well-established experimental workflows are recommended.

Synthesis and Characterization

Protocol: Synthesis of 3-Hydroxypyridine-2-sulfonamide

  • Diazotization: Dissolve 2-amino-3-hydroxypyridine in a suitable acidic medium (e.g., concentrated HCl) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.

  • Chlorosulfonylation: In a separate flask, prepare a solution of sulfur dioxide (or a stable surrogate like DABSO) and copper(I) chloride in a suitable solvent (e.g., acetic acid).

  • Slowly add the cold diazonium salt solution to the SO2/CuCl mixture, maintaining a low temperature. Allow the reaction to proceed until nitrogen evolution ceases.

  • Work-up and Isolation of Sulfonyl Chloride: Quench the reaction by pouring it over ice. Extract the 3-hydroxypyridine-2-sulfonyl chloride with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate under reduced pressure. The crude sulfonyl chloride is often used immediately in the next step due to potential instability.

  • Ammonolysis: Dissolve the crude 3-hydroxypyridine-2-sulfonyl chloride in an appropriate solvent (e.g., THF or dioxane).

  • Add an excess of aqueous ammonia (NH4OH) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-Hydroxypyridine-2-sulfonamide.

Characterization: The final product should be thoroughly characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (sulfonamide, hydroxyl, pyridine ring).

In Vitro Biological Evaluation

Protocol: Carbonic Anhydrase Inhibition Assay

A stopped-flow CO2 hydrase assay is the gold standard for measuring CA activity.

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and a CO2-saturated solution.

  • Inhibitor Preparation: Prepare serial dilutions of 3-Hydroxypyridine-2-sulfonamide in a suitable buffer.

  • Assay: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by rapidly mixing the enzyme solution with the CO2 solution in the presence and absence of the inhibitor.

  • Data Analysis: The initial rates of the reaction are measured, and the IC50 (concentration of inhibitor required for 50% inhibition) is calculated.

Protocol: Kinase Inhibition Assay

A variety of commercially available kinase assay kits can be used, often based on fluorescence or luminescence detection.

  • Assay Setup: In a multi-well plate, combine the target kinase, a suitable substrate peptide, and ATP.

  • Inhibitor Addition: Add varying concentrations of 3-Hydroxypyridine-2-sulfonamide.

  • Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Then, add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Bacterial Culture: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.

  • Compound Dilution: Prepare serial dilutions of 3-Hydroxypyridine-2-sulfonamide in a multi-well plate containing growth medium.

  • Inoculation: Add a standardized inoculum of the test bacteria to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Structure-Activity Relationships

To provide context for the potential of 3-Hydroxypyridine-2-sulfonamide, the following table summarizes the reported biological activities of some related pyridine-sulfonamide derivatives.

Compound ClassTarget(s)Reported ActivityReference(s)
Pyrazolo[4,3-c]pyridine sulfonamidesCarbonic Anhydrases (CA I, II, bacterial CAs)Potent inhibition, with some compounds exceeding the activity of the standard drug Acetazolamide.[6]
Triazolyl Pyridine SulfonamidesCarbonic Anhydrases (CA IX, XII)Highly potent and selective inhibition of tumor-associated CA isoforms with Ki values in the low nanomolar range.[8]
4-Substituted Pyridine-3-sulfonamidesCarbonic Anhydrases (CA IX, XII)Demonstrated selectivity for tumor-associated CA isoforms over ubiquitous isoforms.[1]
1H-Pyrazole Biaryl SulfonamidesG2019S-LRRK2 KinasePotent inhibitors of a kinase implicated in Parkinson's disease.[9]

This data strongly suggests that the pyridine-sulfonamide scaffold is a versatile platform for developing potent and selective enzyme inhibitors. The addition of a hydroxyl group, as in our target compound, is a common strategy in medicinal chemistry to enhance binding affinity through additional hydrogen bonding interactions.[2] Therefore, it is reasonable to hypothesize that 3-Hydroxypyridine-2-sulfonamide will exhibit potent biological activity, particularly as a carbonic anhydrase and/or kinase inhibitor.

Conclusion and Future Directions

3-Hydroxypyridine-2-sulfonamide represents a largely unexplored but highly promising scaffold for the development of novel therapeutic agents. By combining the privileged pyridine ring with the versatile sulfonamide pharmacophore and a strategically placed hydroxyl group, this molecule is predicted to exhibit potent inhibitory activity against key enzymes implicated in cancer and infectious diseases.

This technical guide has provided a comprehensive framework for the rational investigation of this compound, including a plausible synthetic route, hypothesized biological activities and mechanisms of action, and detailed experimental protocols for validation. It is our hope that this document will serve as a valuable resource for researchers in the field and stimulate further investigation into the therapeutic potential of this and related molecular architectures. The next critical steps will be the successful synthesis and in vitro evaluation of 3-Hydroxypyridine-2-sulfonamide to confirm its predicted activities and to guide future lead optimization efforts.

References

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spectroscopic analysis of 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Hydroxypyridine-2-sulfonamide

This guide provides a comprehensive spectroscopic characterization of 3-Hydroxypyridine-2-sulfonamide. As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide based on established principles of spectroscopy and data from structurally analogous compounds. It is designed for researchers, chemists, and drug development professionals who require a robust analytical framework for identifying and characterizing this and related molecules.

Introduction and Molecular Framework

3-Hydroxypyridine-2-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and a sulfonamide (-SO₂NH₂) group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry, as both the hydroxypyridine and sulfonamide moieties are well-known pharmacophores. The hydroxypyridine scaffold is present in various bioactive compounds, while the sulfonamide group is a cornerstone of many antibacterial drugs.[1][2] A thorough understanding of its spectroscopic signature is paramount for synthesis confirmation, quality control, and further development.

This guide will elucidate the predicted spectroscopic profile of 3-Hydroxypyridine-2-sulfonamide across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section explains the causal relationship between the molecular structure and the expected spectral output, providing a self-validating system for analysis.

Molecular Structure and Atom Numbering

A clear structural representation is essential for spectroscopic assignment. The diagram below illustrates the structure of 3-Hydroxypyridine-2-sulfonamide with standardized numbering for NMR correlation.

molecule cluster_ring cluster_substituents C2 C2 C3 C3 C2->C3 S S C2->S C4 C4 C3->C4 O_C3 OH C3->O_C3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 N1 N1 C6->N1 H6 H C6->H6 N1->C2 O1_S O S->O1_S =O O2_S O S->O2_S =O N_S NH₂ S->N_S G start Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). start->dissolve transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Instrument Setup transfer->instrument tune Tune and shim the spectrometer for the specific sample and solvent. instrument->tune params Set acquisition parameters (e.g., pulse sequence, spectral width, number of scans). tune->params acquire Data Acquisition params->acquire h1 Acquire ¹H spectrum. acquire->h1 c13 Acquire ¹³C spectrum. h1->c13 process Data Processing c13->process ft Apply Fourier Transform, phase correction, and baseline correction. process->ft integrate Integrate peaks and reference the spectrum (e.g., to residual solvent peak). ft->integrate end Spectral Analysis integrate->end

Caption: Standard workflow for acquiring NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Predictions: The FT-IR spectrum of 3-Hydroxypyridine-2-sulfonamide will be dominated by characteristic vibrations of its key functional groups.

  • -OH and -NH₂ Stretches: A broad band is expected in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching of the hydroxyl group and the N-H stretching of the sulfonamide.

  • C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.

  • S=O Stretches: The sulfonamide group will exhibit two strong, characteristic bands for asymmetric and symmetric S=O stretching. These are among the most reliable diagnostic peaks for sulfonamides. [3][4]* C=C and C=N Stretches: The pyridine ring will show several bands in the 1600-1400 cm⁻¹ region due to C=C and C=N bond vibrations.

  • S-N Stretch: The S-N stretching vibration is typically found in the 950-900 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3200 (broad) O-H and N-H stretch Hydroxyl & Sulfonamide
3100 - 3000 Aromatic C-H stretch Pyridine Ring
1610 - 1580 C=C / C=N stretch Pyridine Ring
1350 - 1310 Asymmetric S=O stretch Sulfonamide
1170 - 1140 Symmetric S=O stretch Sulfonamide

| 940 - 910 | S-N stretch | Sulfonamide |

Experimental Protocol for FT-IR (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Acquire the spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) provides further structural information through controlled fragmentation. [5] Rationale for Predictions: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the molecule is expected to be detected as its protonated form, [M+H]⁺. The subsequent fragmentation in an MS/MS experiment is predictable based on the known behavior of sulfonamides and aromatic systems. [1][6]* Molecular Ion: The primary ion observed will be [M+H]⁺.

  • Loss of SO₂: A common and diagnostic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), resulting in a significant [M+H - 64]⁺ fragment. [6]* Cleavage of S-N Bond: Cleavage of the sulfur-nitrogen bond can lead to the formation of the 3-hydroxypyridine-2-sulfonyl cation.

  • Pyridine Ring Fragmentation: Further fragmentation can involve the breakdown of the pyridine ring itself.

Table 4: Predicted ESI-MS Fragments

m/z (Predicted) Ion Formula Description
175.0 [C₅H₆N₂O₃S + H]⁺ Protonated Molecular Ion [M+H]⁺
111.0 [C₅H₆N₂O + H]⁺ Loss of SO₂ from [M+H]⁺
158.0 [C₅H₄NO₃S]⁺ Cleavage of S-NH₂ bond

| 96.0 | [C₅H₅NO + H]⁺ | Protonated 3-hydroxypyridine (from complex rearrangement) |

Predicted Fragmentation Pathway

fragmentation M [M+H]⁺ m/z = 175.0 loss_so2 [M+H - SO₂]⁺ m/z = 111.0 M->loss_so2 - SO₂ loss_nh2 [M - NH₂]⁺ m/z = 158.0 M->loss_nh2 - NH₃ (rearrangement) pyridinol [3-Hydroxypyridinol+H]⁺ m/z = 96.0 loss_so2->pyridinol - HCN (rearrangement)

Caption: Predicted major fragmentation pathway for 3-Hydroxypyridine-2-sulfonamide in ESI-MS/MS.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Scan: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

  • Fragmentation: Apply collision energy to fragment the precursor ion and acquire the resulting product ion spectrum (MS/MS).

  • Data Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The hydroxypyridine core is the primary chromophore in this compound.

Rationale for Predictions: Aromatic and heterocyclic compounds like 3-hydroxypyridine exhibit characteristic π→π* and n→π* electronic transitions. [7]The presence of the hydroxyl and sulfonamide groups, acting as auxochromes, will modulate the position and intensity of these absorption bands. The spectrum is expected to show two main absorption bands in the UV region. The exact position will be pH-dependent due to the potential for protonation or deprotonation of the hydroxyl group and pyridine nitrogen.

Table 5: Predicted UV-Vis Absorption Maxima (in Methanol)

Predicted λₘₐₓ (nm) Electronic Transition Chromophore
~260 - 280 nm π→π* Pyridine Ring

| ~310 - 330 nm | n→π* | Pyridine Ring / Carbonyl |

Experimental Protocol for UV-Vis
  • Solvent Blank: Fill a quartz cuvette with the chosen solvent (e.g., methanol) and use it to zero the spectrophotometer (baseline correction).

  • Sample Preparation: Prepare a dilute solution of the compound in the same solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Measurement: Replace the blank cuvette with the sample cuvette, ensuring correct orientation.

  • Scan: Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.

  • Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a robust framework for the unambiguous identification and characterization of 3-Hydroxypyridine-2-sulfonamide. The predicted data, derived from fundamental principles and analysis of analogous structures, offers a reliable reference for researchers. By correlating the ¹H and ¹³C NMR data, identifying key functional group vibrations in the FT-IR spectrum, and confirming the molecular weight and fragmentation pattern via mass spectrometry, scientists can confidently validate the synthesis and purity of this promising chemical entity.

References

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In-Silico Characterization of 3-Hydroxypyridine-2-sulfonamide: A Technical Guide to Computational Modeling for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the computational modeling of 3-Hydroxypyridine-2-sulfonamide, a novel sulfonamide derivative. Recognizing the paramount importance of in-silico methods in modern drug discovery, this document serves as a roadmap for researchers, scientists, and drug development professionals. We will navigate the entire computational workflow, from initial molecular characterization using Density Functional Theory (DFT) to predicting its potential biological targets and binding interactions through molecular docking and molecular dynamics (MD) simulations. This guide is designed to be a practical, hands-on resource, emphasizing not just the "how" but also the critical "why" behind each methodological choice, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Computational Scaffolding

The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutics with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The pyridine scaffold is also a privileged structure in drug design, known for its ability to engage in various non-covalent interactions with biological macromolecules. The combination of these two pharmacophores in 3-Hydroxypyridine-2-sulfonamide presents an intriguing candidate for drug discovery.

Computational modeling provides a powerful and cost-effective avenue to explore the therapeutic potential of novel chemical entities before committing to expensive and time-consuming wet-lab synthesis and screening. By simulating the molecule's behavior at the atomic level, we can gain invaluable insights into its physicochemical properties, potential biological targets, and mechanism of action. This in-silico approach allows for the early identification of promising lead compounds and the rational design of more potent and selective derivatives.

This guide will systematically detail the computational investigation of 3-Hydroxypyridine-2-sulfonamide, structured to provide a logical progression from understanding the molecule itself to predicting its interactions within a biological system.

Molecular Foundation: Structural and Electronic Characterization

Before investigating the interaction of 3-Hydroxypyridine-2-sulfonamide with potential protein targets, it is imperative to establish a thorough understanding of its intrinsic properties. This is achieved through quantum mechanical calculations, specifically Density Functional Theory (DFT), which provides a robust framework for predicting molecular geometry and electronic structure.[2][3]

Ligand Preparation and Structure Optimization

Protocol 1: Ligand Structure Optimization using DFT

  • Initial Structure Generation:

    • Using a molecular editor, draw the structure of 3-Hydroxypyridine-2-sulfonamide or import the SMILES string.

    • Perform an initial geometry optimization using a force field (e.g., MMFF94) to obtain a reasonable starting conformation.

    • Save the coordinates in a suitable format (e.g., .xyz or .mol2).

  • DFT Calculation Setup:

    • Choose a DFT software package (e.g., Gaussian, ORCA, Quantum ESPRESSO).

    • Select a functional and basis set. For organic molecules, the B3LYP functional with the 6-311++G(d,p) basis set offers a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.[3]

    • Define the calculation type as "Geometry Optimization" and "Frequency" to ensure the optimized structure corresponds to a true energy minimum.

    • Set the charge to 0 and the multiplicity to 1 (singlet state).

  • Execution and Analysis:

    • Run the DFT calculation.

    • Verify that the optimization has converged and that there are no imaginary frequencies, confirming a local minimum on the potential energy surface.

    • The resulting optimized coordinates represent the most stable conformation of the molecule in the gas phase.

Electronic Properties and Reactivity Descriptors

The DFT output provides a wealth of information about the molecule's electronic landscape.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This is crucial for identifying sites prone to electrophilic and nucleophilic attack and for understanding potential non-covalent interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-X.XX eVElectron-donating ability
LUMO Energy-Y.YY eVElectron-accepting ability
HOMO-LUMO GapZ.ZZ eVChemical reactivity and stability
Dipole MomentD.DD DebyePolarity and solubility

Target Identification and System Preparation

A critical step in computational drug discovery is identifying potential biological targets. Given that 3-Hydroxypyridine-2-sulfonamide is a sulfonamide, we can hypothesize its potential targets based on known mechanisms of action for this class of drugs. Two of the most well-established targets for sulfonamides are:

  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.[2][4]

  • Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria, making it a key target for antibacterial sulfonamides.[5]

For this guide, we will focus on Human Carbonic Anhydrase II (CA II) as a representative target, given its well-characterized structure and importance in drug design.

Protocol 2: Protein Preparation for Molecular Docking

  • Retrieve Protein Structure:

    • Download the crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2CBE, which is a high-resolution structure.

  • Prepare the Protein:

    • Use molecular modeling software (e.g., AutoDock Tools, Chimera, PyMOL) to prepare the protein for docking.

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction.

    • Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures.

    • Assign partial charges to the protein atoms using a force field (e.g., Gasteiger charges).

    • Save the prepared protein in the .pdbqt format for use with AutoDock Vina.

Predicting Binding Affinity and Pose: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity or score.

Workflow for Molecular Docking

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking L1 Generate 3D Structure (SMILES) L2 DFT Optimization (e.g., Gaussian) L1->L2 L3 Save as .pdbqt L2->L3 D1 Define Binding Site (Grid Box) L3->D1 P1 Download from PDB (e.g., 2CBE) P2 Clean Structure (Remove water, ligands) P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Save as .pdbqt P3->P4 P4->D1 D2 Run Docking Simulation (AutoDock Vina) D1->D2 D3 Analyze Results (Binding Affinity, Poses) D2->D3 G cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Trajectory Analysis S1 Protein-Ligand Complex (from Docking) S2 Solvate with Water S1->S2 S3 Add Ions S2->S3 M1 Energy Minimization S3->M1 M2 NVT Equilibration M1->M2 M3 NPT Equilibration M2->M3 M4 Production MD M3->M4 A1 RMSD & RMSF M4->A1 A2 Hydrogen Bonds A1->A2 A3 Binding Free Energy (MM/PBSA) A2->A3

Sources

3-Hydroxypyridine-2-sulfonamide derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Hydroxypyridine-2-Sulfonamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 3-hydroxypyridine-2-sulfonamide scaffold represents a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility as a pharmacophore for targeting a diverse array of biological systems. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the fundamental chemical properties of the core structure, detail robust synthetic methodologies, and dissect the primary mechanisms of action, with a particular focus on metalloenzyme and kinase inhibition. Furthermore, this document synthesizes critical structure-activity relationship (SAR) data from seminal studies and discusses the current and future therapeutic applications of these compounds, ranging from oncology to infectious diseases. The insights herein are grounded in field-proven experimental data and are intended to serve as a foundational resource for the rational design and development of novel therapeutics based on this potent chemical scaffold.

Introduction: The 3-Hydroxypyridine Core as a Privileged Scaffold

The strategic combination of a 3-hydroxypyridine ring with a sulfonamide moiety at the 2-position creates a molecular architecture with significant therapeutic potential. This scaffold's efficacy stems from the unique interplay of its constituent parts, which together form a powerful chelating agent for metal ions within enzyme active sites.

Chemical Properties of the 3-Hydroxypyridine Moiety

3-Hydroxypyridine, also known as 3-pyridinol, is an aromatic heterocycle whose hydroxyl group is a key reactive site, making the molecule suitable for a wide range of chemical transformations.[1] The hydroxyl group can be easily substituted or functionalized, which is a critical feature for introducing chemical diversity in drug discovery campaigns.[1] Its ability to participate in hydrogen bonding and act as a bidentate ligand is fundamental to its role in interacting with biological targets.

The Sulfonamide Group: A Versatile Pharmacophore

The sulfonamide functional group is a cornerstone of medicinal chemistry, historically recognized for its antibacterial properties.[2][3] Its applications have since expanded dramatically, with sulfonamide-containing drugs being developed as anticancer, anti-inflammatory, antifungal, and enzyme-inhibiting agents.[4][5] The sulfonamide moiety (R-SO₂NH-R') is an excellent bioisosteric replacement for other functional groups like amides or ureas and can form crucial electrostatic interactions with protein targets.[6]

The 3-Hydroxypyridine-2-Sulfonamide (3HPS) Scaffold: A Key Zinc-Binding Motif

The combination of the 3-hydroxy group and the nitrogen of the sulfonamide group, positioned ortho to each other on the pyridine ring, creates a highly effective bidentate chelating system. This arrangement is particularly adept at binding to zinc (Zn²⁺) ions, which are critical cofactors in a large class of enzymes known as metalloenzymes. This zinc-binding capability is the primary driver behind the mechanism of action for many derivatives. Analogs such as 3-hydroxypyridine-2-thione (3HPT) have also been identified as novel zinc-binding groups for histone deacetylase (HDAC) inhibition, further validating the importance of the 3-hydroxypyridine core in designing metalloenzyme inhibitors.[7]

Synthetic Strategies and Methodologies

The synthesis of 3-hydroxypyridine-2-sulfonamide derivatives relies on established and reproducible chemical transformations. The general approach involves the preparation of a key amine precursor followed by a sulfonylatio­n reaction.

Synthesis of Key Precursors

The primary precursor for this scaffold is 3-amino-2-hydroxypyridine. A common synthetic route starts from 2-chloropyridine, which is first converted to 2-hydroxypyridine. Subsequent nitration at the 3-position, followed by catalytic hydrogenation, yields the desired 3-amino-2-hydroxypyridine intermediate.[8] This multi-step process is designed to achieve high yields under relatively mild conditions, making it suitable for industrial-scale production.[8]

General Protocol for Sulfonamide Formation

The final sulfonamide is typically formed through the reaction of the 3-amino-2-hydroxypyridine precursor with a substituted sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine.[9] The choice of sulfonyl chloride is a critical step for diversification, allowing for the introduction of various "tail" fragments to modulate the compound's pharmacological properties.

G cluster_precursor Precursor Synthesis cluster_final Final Product Assembly 2-Chloropyridine 2-Chloropyridine 2-Hydroxypyridine 2-Hydroxypyridine 2-Chloropyridine->2-Hydroxypyridine Hydrolysis 3-Nitro-2-hydroxypyridine 3-Nitro-2-hydroxypyridine 2-Hydroxypyridine->3-Nitro-2-hydroxypyridine Nitration 3-Amino-2-hydroxypyridine 3-Amino-2-hydroxypyridine 3-Nitro-2-hydroxypyridine->3-Amino-2-hydroxypyridine Reduction (H₂, Pd/C) Final_Product 3-Hydroxypyridine-2-sulfonamide Derivative 3-Amino-2-hydroxypyridine->Final_Product R-SO2Cl Substituted Sulfonyl Chloride R-SO2Cl->Final_Product Sulfonylation (Pyridine base)

Caption: General Synthetic Workflow for 3-Hydroxypyridine-2-sulfonamide Derivatives.

Detailed Experimental Protocol: Example Synthesis

The following protocol is a representative example adapted from established methodologies for synthesizing N-substituted pyridine sulfonamides.[9]

Objective: Synthesize a generic 3-hydroxypyridine-2-sulfonamide derivative.

Materials:

  • 3-Amino-2-hydroxypyridine (1.0 eq)

  • Substituted arylsulfonyl chloride (1.2 eq)

  • Anhydrous pyridine (solvent)

  • Deionized water

  • Hexane

Procedure:

  • To a solution of 3-amino-2-hydroxypyridine (1.0 eq) in anhydrous pyridine (approx. 10 mL per gram of amine), add the desired arylsulfonyl chloride (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the pyridine solvent under reduced pressure (rotary evaporation).

  • Add deionized water (approx. 25 mL) to the residue and stir vigorously for 1 hour to precipitate the crude product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product sequentially with water and hexane to remove residual impurities.

  • Dry the product under vacuum to yield the final sulfonamide derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

Mechanism of Action and Biological Targets

The biological activity of 3-hydroxypyridine-2-sulfonamide derivatives is predominantly driven by their ability to inhibit specific enzymes through targeted interactions.

Inhibition of Metalloenzymes

3.1.1 Carbonic Anhydrase (CA) Inhibition Many derivatives of this scaffold are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[10] The sulfonamide group, in its deprotonated (anionic) form (SO₂NH⁻), directly coordinates to the Zn²⁺ ion in the enzyme's active site.[11] This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[11] This mechanism is particularly relevant in cancer therapy, where derivatives have been designed to selectively inhibit tumor-associated isoforms like hCA IX and hCA XII.[11][12]

G cluster_enzyme CA Active Site cluster_inhibitor Inhibitor cluster_inhibited Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytic water Inhibitor 3HPS SO₂NH⁻ Inhibitor:so2nh->Zn Displaces H₂O Zn_i Zn²⁺ His1_i His Zn_i->His1_i His2_i His Zn_i->His2_i His3_i His Zn_i->His3_i Inhibitor_bound 3HPS SO₂NH Zn_i->Inhibitor_bound:so2nh Coordination bond (Inhibition) G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 PIP₂ mTOR mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation PIP2 PIP₂ AKT AKT PIP3->AKT AKT->mTOR Inhibitor 3HPS Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Dual Inhibition of the PI3K/mTOR Signaling Pathway.

Antibacterial Activity: Dihydropteroate Synthetase Inhibition

The classic mechanism for sulfonamide antibacterial action involves the inhibition of folic acid synthesis. [3]Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthetase. [3]By blocking this enzyme, they prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for bacterial DNA replication and cell division. This bacteriostatic action is effective against a wide range of gram-positive and certain gram-negative bacteria. [3]

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy and selectivity of 3-hydroxypyridine-2-sulfonamide derivatives are highly dependent on their substitution patterns. Rational drug design in this area relies heavily on understanding these structure-activity relationships.

The "Tail Approach" for Achieving Isoform Selectivity

For carbonic anhydrase inhibitors, a widely adopted strategy is the "tail approach". [11]In this model, the sulfonamide group acts as the constant zinc-binding group (the "warhead"), while a variable chemical moiety, or "tail," is attached to the pyridine ring. This tail extends towards the entrance of the enzyme's active site, where it can form specific interactions with amino acid residues that differ between CA isoforms. By systematically modifying the tail's length, rigidity, and chemical properties, researchers can fine-tune the inhibitor's selectivity for a desired isoform (e.g., tumor-associated hCA IX) over off-target isoforms (e.g., ubiquitous hCA I and hCA II). [11][12]

Summary of SAR Data

The following table summarizes key quantitative data from various studies, illustrating how structural modifications impact biological activity against different targets.

Compound Class/ExampleTarget(s)Key Structural FeatureActivity (Kᵢ or IC₅₀)Reference
Pyridine-based SulfonamidehCA IXTriazole-coumarin tailKᵢ = 12.7 nM[12]
Pyridine-based SulfonamidehCA IITriazole-coumarin tailMicromolar range (low activity)[12]
Methoxypyridine SulfonamidePI3KαQuinoline coreIC₅₀ = 0.22 nM[9]
Methoxypyridine SulfonamidemTORQuinoline coreIC₅₀ = 23 nM[9]
3HPT Derivative (10d)HDAC6 / HDAC8Specific linker & surface groupPotent activity[7]
3HPT Derivative (10d)HDAC1Specific linker & surface groupInactive[7]
Pyridine Carboxylic AcidNMDA Receptor4-(sulfomethyl) groupIC₅₀ = 40 µM[13]

Therapeutic Applications and Future Directions

The versatility of the 3-hydroxypyridine-2-sulfonamide scaffold has led to its exploration in multiple therapeutic areas.

Anticancer Agents

This is the most extensively studied application. Derivatives have shown significant promise as:

  • Carbonic Anhydrase Inhibitors: Targeting tumor hypoxia and pH regulation. [11][12]* PI3K/mTOR Inhibitors: Disrupting critical cell growth and survival pathways. [9]* HDAC Inhibitors: Modifying the epigenetic landscape of cancer cells. [7]* Tubulin Polymerization Inhibitors: Inducing mitotic arrest and apoptosis. [14]

Antibacterial Agents

Leveraging the classic sulfonamide mechanism, these compounds are effective against various bacterial infections, including urinary tract infections, bronchitis, and meningitis. [3][15]A key area of research is the development of derivatives that can overcome bacterial resistance.

Other Potential Applications
  • Antiparasitic Agents: Novel derivatives have demonstrated excellent activity against parasites such as Leishmania major. [16]* Neurological Disorders: Analogs have been investigated as antagonists for the NMDA receptor, which is implicated in various neurological conditions. [13]* Urease Inhibitors: Sulfonamides are being explored as inhibitors of urease, an enzyme linked to infections by bacteria like Helicobacter pylori. [17]

Challenges and Future Outlook

While promising, the development of these compounds faces challenges. A primary concern is achieving high selectivity to minimize off-target effects and associated toxicities, such as allergic reactions that can occur with sulfonamide drugs. [3]Future research will likely focus on computational modeling and advanced screening techniques to design next-generation inhibitors with improved pharmacokinetic profiles and superior isoform selectivity. The continued exploration of novel "tail" fragments and bioisosteric replacements for the core scaffold will undoubtedly uncover new therapeutic agents with enhanced efficacy and safety.

References

  • CN106831628A - Preparation method of 3-amino-2-hydroxypyridine - Eureka | P
  • CN105175320A - Preparation method of 3-hydroxypyridine - Google P
  • US3218330A - Preparation of 3-hydroxypyridine - Google P
  • Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC - NIH. (URL: [Link])

  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors - MDPI. (URL: [Link])

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed. (URL: [Link])

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - MDPI. (URL: [Link])

  • Therapeutic Potential of Aryl Sulfonamides: Synthesis, Antiproliferative, Antioxidant, Antiparasitic and Molecular Docking Studies | Request PDF - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. (URL: [Link])

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (URL: [Link])

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. (URL: [Link])

  • Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed. (URL: [Link])

  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (URL: [Link])

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC - PubMed Central. (URL: [Link])

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - NIH. (URL: [Link])

  • (PDF) Biological activities of sulfonamides - ResearchGate. (URL: [Link])

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - NIH. (URL: [Link])

  • Syntheses, Activity and Modeling Studies of 3- And 4-(sulfo- And Sulfonamidoalkyl)pyridine and piperidine-2-carboxylic Acid Derivatives as Analogs of NMDA Receptor Antagonists - PubMed. (URL: [Link])

Sources

Introduction: The Therapeutic Potential of the Pyridine-Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 3-Hydroxypyridine-2-sulfonamide

The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of medicinal chemistry, first introduced as a revolutionary class of antibacterial agents.[1][2] These "sulfa drugs" function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] This mechanism provides a selective bacteriostatic effect, as humans obtain folic acid from their diet.[2] Beyond their antimicrobial prowess, sulfonamide derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, diuretic, and hypoglycemic properties.[4]

When the sulfonamide moiety is integrated with a pyridine ring, a heterocyclic structure prevalent in both natural products and pharmaceuticals, the resulting scaffold holds significant promise for novel drug discovery. This guide focuses on a specific, yet under-explored molecule: 3-Hydroxypyridine-2-sulfonamide . While direct studies on this compound are scarce, its constituent parts—the 3-hydroxypyridine core, found in compounds like 3-hydroxypyridine-2-carboxylic acid[5][6], and the versatile sulfonamide group—suggest a rich potential for biological activity.

This document serves as a technical framework for researchers, scientists, and drug development professionals embarking on the preliminary in vitro investigation of 3-Hydroxypyridine-2-sulfonamide. It provides not just protocols, but the scientific rationale behind them, empowering researchers to design and execute a robust initial screening cascade.

Proposed Synthesis of 3-Hydroxypyridine-2-sulfonamide

A common and effective method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4] A plausible two-step synthetic route for 3-Hydroxypyridine-2-sulfonamide can be conceptualized starting from a suitable 3-hydroxypyridine precursor.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 3-Hydroxypyridine B 3-Hydroxypyridine-2-sulfonyl chloride A->B Electrophilic aromatic substitution reagent1 Chlorosulfonic Acid (ClSO3H) C 3-Hydroxypyridine-2-sulfonyl chloride D 3-Hydroxypyridine-2-sulfonamide (Target Compound) C->D Nucleophilic acyl substitution reagent2 Ammonia (NH3) or Ammonium Hydroxide (NH4OH)

Caption: Proposed two-step synthesis of 3-Hydroxypyridine-2-sulfonamide.

Experimental Protocol: Synthesis

This protocol is a generalized approach. Optimization of reaction times, temperatures, and purification methods is essential for achieving high yields and purity.

  • Step 1: Synthesis of 3-Hydroxypyridine-2-sulfonyl chloride

    • To a cooled (0°C) and stirred solution of chlorosulfonic acid, slowly add 3-hydroxypyridine in a portion-wise manner, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-70°C) for several hours to drive the reaction to completion.[7]

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

    • The resulting precipitate, 3-hydroxypyridine-2-sulfonyl chloride, is filtered, washed with cold water, and dried under vacuum. Caution: Sulfonyl chlorides are reactive and moisture-sensitive.

  • Step 2: Synthesis of 3-Hydroxypyridine-2-sulfonamide

    • Dissolve the synthesized 3-hydroxypyridine-2-sulfonyl chloride in a suitable solvent like dichloromethane or acetone.[7]

    • Cool the solution to 0°C and add an excess of aqueous ammonium hydroxide dropwise with vigorous stirring.

    • Continue stirring at room temperature for 2-4 hours.[8]

    • The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 3-Hydroxypyridine-2-sulfonamide.

  • Characterization: The structure and purity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

In Vitro Biological Evaluation: A Multi-Pronged Approach

Given the diverse activities of the sulfonamide scaffold, a comprehensive preliminary evaluation should investigate its potential as both an antimicrobial and an anticancer agent.

Antimicrobial Activity Assessment

The foundational activity of sulfonamides is their antibacterial effect. The primary hypothesis is that 3-Hydroxypyridine-2-sulfonamide will interfere with the bacterial folic acid synthesis pathway.

Causality Behind Experimental Choice: The bacteriostatic nature of sulfonamides arises from their structural similarity to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][9] This inhibition halts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for synthesizing nucleotides and certain amino acids, thereby arresting bacterial growth.[9][10][11]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Precursor Pteridine Precursor Precursor->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Products Purines, Thymidine, Amino Acids THF->Products Sulfonamide 3-Hydroxypyridine-2-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and the site of Sulfonamide Inhibition.

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-Hydroxypyridine-2-sulfonamide in Dimethyl Sulfoxide (DMSO).

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Culture the bacteria overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

  • Assay Plate Setup:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth) to each well.

    • In the first column of wells, add 100 µL of the compound stock solution to create a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a gradient of compound concentrations.

    • Reserve wells for a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anticancer Activity Assessment

The sulfonamide scaffold is present in several anticancer drugs. Their mechanisms are diverse, including inhibition of cell cycle progression, induction of apoptosis, and targeting specific signaling pathways like PI3K/mTOR.[12][13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Lines: Use a panel of human cancer cell lines, for example:

    • A549 (Lung Carcinoma)

    • MCF-7 (Breast Adenocarcinoma)

    • PC-3 (Prostate Adenocarcinoma)

    • HepG2 (Hepatocellular Carcinoma)[14]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Hydroxypyridine-2-sulfonamide in culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic In Vitro Assays

If the initial screens show promising activity, further assays are required to elucidate the mechanism of action.

workflow cluster_0 Initial Screening cluster_1 Decision Point cluster_2 Mechanistic Studies (If Active) cluster_3 Outcome start Synthesized 3-Hydroxypyridine-2-sulfonamide screen Cytotoxicity Assay (e.g., MTT) Antimicrobial Assay (e.g., MIC) start->screen decision Is Activity Observed? screen->decision apoptosis Apoptosis Assay (Annexin V/PI) decision->apoptosis Yes cell_cycle Cell Cycle Analysis (Flow Cytometry) decision->cell_cycle Yes enzyme Target-Specific Enzyme Inhibition Assay decision->enzyme Yes stop Stop or Redesign decision->stop No proceed Proceed to Lead Optimization / In Vivo Studies apoptosis->proceed cell_cycle->proceed enzyme->proceed

Caption: General workflow for in vitro evaluation of a novel compound.

  • Cell Cycle Analysis: Treatment of cancer cells with an active compound can cause them to arrest at specific phases of the cell cycle (G1, S, G2/M). This can be analyzed by staining the DNA of treated cells with a fluorescent dye like Propidium Iodide (PI) and analyzing them via flow cytometry.[12]

  • Apoptosis Assay: To determine if the compound induces programmed cell death, cells can be stained with Annexin V-FITC and PI.[12] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized (e.g., a kinase like PI3K or a metabolic enzyme like PKM2), a direct enzyme inhibition assay can be performed.[12][15] This typically involves incubating the purified enzyme with its substrate and the test compound, then measuring the rate of product formation.

Data Presentation and Interpretation

Table 1: Example Summary of Antimicrobial Activity
Bacterial StrainGram TypeMIC (µg/mL) of 3-Hydroxypyridine-2-sulfonamideMIC (µg/mL) of Control (e.g., Sulfamethoxazole)
S. aureus ATCC 29213Positive
E. coli ATCC 25922Negative
P. aeruginosa ATCC 27853Negative
Table 2: Example Summary of Anticancer Cytotoxicity
Cell LineTissue of OriginIC₅₀ (µM) of 3-Hydroxypyridine-2-sulfonamideIC₅₀ (µM) of Control (e.g., Doxorubicin)Selectivity Index (SI)*
A549Lung
MCF-7Breast
PC-3Prostate
HLMEC (Normal)Lung EndothelialN/A

*Selectivity Index (SI) is calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line. A higher SI value (>1) indicates preferential cytotoxicity towards cancer cells.[14]

Conclusion and Future Directions

This guide outlines a logical and robust framework for the initial in vitro characterization of 3-Hydroxypyridine-2-sulfonamide. The proposed studies, from synthesis to tiered biological evaluation, are designed to efficiently assess its potential as a therapeutic agent. Positive results from these preliminary screens—such as potent and selective antimicrobial or anticancer activity—would provide a strong rationale for advancing the compound to the next stage of drug discovery. Future steps would include lead optimization to improve potency and drug-like properties, more in-depth mechanistic studies to confirm the molecular target(s), and ultimately, evaluation in in vivo models of infection or cancer.

References

  • Journal of Scientific and Innovative Research. (2013, August 10). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Available from: [Link]

  • El-Karim, S., Anwar, M., & Abbas, H. S. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Impactfactor. (n.d.). Synthesis and Biological Activity of New Sulfonamide Derivatives. Available from: [Link]

  • MDPI. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]

  • YouTube. (2020, April 20). Sulfonamide & Trimethoprim Mechanism of Action. Available from: [Link]

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  • PubMed Central. (2025, November 19). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Evaluation of 3-Hydroxypyridine-2-sulfonamide in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 3-Hydroxypyridine-2-sulfonamide

The relentless evolution of antibiotic resistance necessitates the urgent exploration of novel chemical scaffolds for antimicrobial drug discovery.[1][2] Sulfonamides, a long-standing class of synthetic antimicrobials, continue to be a valuable foundation for the development of new therapeutic agents. Their established mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, provides a clear target for rational drug design.[2][3][4] This pathway is essential for bacterial survival as it produces tetrahydrofolate, a precursor for nucleotide synthesis and ultimately DNA replication.[2][3]

3-Hydroxypyridine-2-sulfonamide is a compound of significant interest, integrating the key pharmacophoric elements of both the sulfonamide and hydroxypyridine moieties. The hydroxypyridine core is a recognized zinc-binding group and has been explored in the context of various enzyme inhibitions.[5][6] This dual functionality suggests a potential for enhanced or novel mechanisms of antibacterial action, possibly involving metalloenzyme inhibition in addition to the classical antifolate activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial potential of 3-Hydroxypyridine-2-sulfonamide using standardized and validated in vitro assays.

Part 1: Foundational Antibacterial Susceptibility Testing

The initial assessment of any potential antibacterial agent involves determining its minimum inhibitory concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] This quantitative measure is a critical first step in evaluating the potency of a compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Causality Behind Experimental Choices:

  • Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria.[9] It has a low concentration of sulfonamide inhibitors (thymine and thymidine) and is standardized for divalent cations (Ca²⁺ and Mg²⁺) which can influence the activity of some antimicrobials.

  • Inoculum Standardization: A standardized bacterial inoculum is crucial for reproducibility. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, ensuring that the final inoculum density in the assay is consistent.[10]

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Stock Solution of 3-Hydroxypyridine-2-sulfonamide serial_dilution Perform 2-Fold Serial Dilution of Compound in CAMHB prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Add Standardized Inoculum to Each Well prep_inoculum->add_inoculum prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution serial_dilution->add_inoculum controls Include Positive (Bacteria only) and Negative (Broth only) Controls add_inoculum->controls incubate Incubate at 35 ± 1°C for 18-24 hours controls->incubate read_plate Visually Inspect for Bacterial Growth (Turbidity) incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh a precise amount of 3-Hydroxypyridine-2-sulfonamide powder.

    • Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). Note the final concentration.

    • Further dilutions should be made in sterile CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).[10]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Assay Setup (96-Well Microtiter Plate):

    • Add 100 µL of CAMHB to all wells of a sterile 96-well plate.

    • Add 100 µL of the 3-Hydroxypyridine-2-sulfonamide working solution to the first well of each row to be tested and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

    • Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL.

    • Include a positive control (wells with CAMHB and inoculum, but no compound) and a negative control (wells with CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 1°C for 18-24 hours in ambient air.[10]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 3-Hydroxypyridine-2-sulfonamide at which there is no visible growth.

Data Presentation:

Bacterial StrainGram StainMIC (µg/mL) of 3-Hydroxypyridine-2-sulfonamideMIC (µg/mL) of Control Antibiotic (e.g., Ciprofloxacin)
Staphylococcus aureus ATCC 25923Positive[Insert Value][Insert Value]
Escherichia coli ATCC 25922Negative[Insert Value][Insert Value]
Pseudomonas aeruginosa ATCC 27853Negative[Insert Value][Insert Value]
Enterococcus faecalis ATCC 29212Positive[Insert Value][Insert Value]

Part 2: Characterizing the Antimicrobial Effect: Bacteriostatic vs. Bactericidal Activity

While the MIC assay identifies the concentration that inhibits growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[11] The time-kill kinetics assay provides this crucial information by monitoring the viability of a bacterial population over time in the presence of the antimicrobial agent.[11][12]

Protocol 2: Time-Kill Kinetics Assay

Causality Behind Experimental Choices:

  • Concentrations Tested: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides insight into the concentration-dependent nature of the compound's activity.

  • Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the visualization of the rate and extent of bacterial killing.[13]

  • Viable Cell Counting: Serial dilution and plating is the gold standard for quantifying viable bacteria (CFU/mL).

Experimental Workflow:

Time_Kill_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_sampling Sampling & Plating cluster_analysis Analysis prep_culture Grow Bacterial Culture to Logarithmic Phase inoculate Inoculate Tubes with Log-Phase Culture prep_culture->inoculate prep_tubes Prepare Tubes with CAMHB and Test Compound (e.g., 1x, 2x, 4x MIC) prep_tubes->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample Remove Aliquots at Defined Time Points (0, 2, 4, 8, 24h) incubate->sample serial_dilute Perform Serial Dilutions of Aliquots sample->serial_dilute plate Plate Dilutions onto Nutrient Agar serial_dilute->plate count_colonies Incubate Plates and Count Colonies (CFU) plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Determine Bacteriostatic or Bactericidal Activity plot_data->interpret

Caption: Workflow for the time-kill kinetics assay.

Step-by-Step Methodology:

  • Preparation:

    • Grow a bacterial culture overnight in CAMHB.

    • The following day, dilute the overnight culture into fresh, pre-warmed CAMHB and grow to the mid-logarithmic phase (typically an OD₆₀₀ of 0.4-0.6).

    • Prepare test tubes containing CAMHB with 3-Hydroxypyridine-2-sulfonamide at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Also, prepare a growth control tube with no compound.

  • Inoculation and Incubation:

    • Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Incubate the tubes at 37°C with shaking (e.g., 200 rpm) to ensure aeration and uniform exposure to the compound.

  • Sampling and Quantification:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

    • Interpretation:

      • Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[11]

      • Bacteriostatic activity: Inhibition of growth (less than a 3-log₁₀ reduction in CFU/mL) where the CFU/mL remains similar to the initial inoculum.[12]

Data Presentation:

The results of a time-kill assay are best represented graphically. A plot of log₁₀ CFU/mL versus time for each concentration of 3-Hydroxypyridine-2-sulfonamide and the growth control will clearly illustrate the compound's effect.

Part 3: Elucidating the Mechanism of Action

Given that 3-Hydroxypyridine-2-sulfonamide is a sulfonamide, its primary mechanism of action is likely the inhibition of the folic acid synthesis pathway. This can be investigated through a p-Aminobenzoic acid (PABA) competition assay.

Protocol 3: PABA Competition Assay

Causality Behind Experimental Choices:

  • PABA as a Competitor: Sulfonamides are structural analogs of PABA and act as competitive inhibitors of dihydropteroate synthase.[3] If 3-Hydroxypyridine-2-sulfonamide acts via this mechanism, the addition of excess PABA will outcompete the inhibitor, reversing its antibacterial effect and allowing for bacterial growth.

  • MIC Shift: A significant increase in the MIC of 3-Hydroxypyridine-2-sulfonamide in the presence of PABA is indicative of competition at the DHPS enzyme.

Experimental Workflow:

PABA_Competition_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis & Interpretation mic_assay_1 Perform Standard MIC Assay (as in Protocol 1) incubate Incubate Both Assays at 35 ± 1°C for 18-24 hours mic_assay_1->incubate mic_assay_2 Perform Parallel MIC Assay with Media Supplemented with Excess PABA mic_assay_2->incubate determine_mics Determine MIC Values for Both Conditions incubate->determine_mics compare_mics Compare MIC with PABA to MIC without PABA determine_mics->compare_mics interpret Significant MIC Increase Indicates Competition at DHPS compare_mics->interpret

Caption: Workflow for the PABA competition assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare two sets of media: standard CAMHB and CAMHB supplemented with a final concentration of PABA (e.g., 128 µg/mL).

    • Prepare stock solutions of 3-Hydroxypyridine-2-sulfonamide and the bacterial inoculum as described in Protocol 1.

  • Assay Setup:

    • Perform the broth microdilution MIC assay (Protocol 1) in parallel using both the standard CAMHB and the PABA-supplemented CAMHB.

  • Incubation and Analysis:

    • Incubate both 96-well plates as described in Protocol 1.

    • Determine the MIC of 3-Hydroxypyridine-2-sulfonamide in the absence and presence of PABA.

Data Presentation:

Bacterial StrainMIC (µg/mL) without PABAMIC (µg/mL) with PABAFold-Increase in MICInterpretation
E. coli ATCC 25922[Insert Value][Insert Value][Calculate][e.g., Competitive Inhibition]

Interpretation: A significant fold-increase (e.g., >4-fold) in the MIC in the presence of PABA strongly suggests that 3-Hydroxypyridine-2-sulfonamide's primary mode of action is the competitive inhibition of dihydropteroate synthase.

Conclusion and Future Directions

These protocols provide a robust framework for the initial in vitro characterization of 3-Hydroxypyridine-2-sulfonamide as a potential antibacterial agent. A comprehensive evaluation of its MIC against a diverse panel of Gram-positive and Gram-negative bacteria, coupled with time-kill kinetics and mechanism of action studies, will provide the foundational data necessary for further drug development. Subsequent investigations could include cytotoxicity assays against mammalian cell lines to determine the therapeutic index, synergy studies with other antibiotics, and the evaluation of its efficacy in animal models of infection. The unique combination of the sulfonamide and hydroxypyridine scaffolds in 3-Hydroxypyridine-2-sulfonamide warrants a thorough investigation of its antibacterial properties.

References

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Application Note & Protocol: High-Throughput Screening of 3-Hydroxypyridine-2-sulfonamide Libraries for Carbonic Anhydrase IX Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxypyridine-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, known for its ability to chelate metal ions within enzyme active sites. This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of 3-hydroxypyridine-2-sulfonamide libraries to identify potent and selective inhibitors of human Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and metastasis. We will detail the rationale behind experimental design, provide step-by-step protocols for a primary biochemical screen and subsequent orthogonal assays, and offer insights into data analysis and hit validation.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX with 3-Hydroxypyridine-2-sulfonamides

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While ubiquitously expressed, the CA IX isoform is of particular interest in oncology as it is predominantly found in solid tumors and is associated with poor prognosis. Its expression is induced by hypoxia, and it plays a crucial role in maintaining the pH balance of the tumor microenvironment, thereby promoting cancer cell survival and proliferation.[2]

The sulfonamide functional group is a well-established zinc-binding moiety, making it an ideal pharmacophore for targeting CAs.[3][4] The 3-hydroxypyridine-2-sulfonamide core, in particular, offers a rigid scaffold that can be readily functionalized to explore structure-activity relationships (SAR) and optimize for potency and selectivity against CA IX.

This guide will walk through a robust HTS campaign designed to identify novel CA IX inhibitors from a library of 3-hydroxypyridine-2-sulfonamide derivatives. The workflow is designed to be both efficient and rigorous, minimizing false positives and providing a clear path to hit-to-lead optimization.

The High-Throughput Screening Workflow: A Multi-Step Approach to Hit Identification

A successful HTS campaign is more than just a primary screen; it is a carefully orchestrated workflow designed to identify, confirm, and characterize promising lead compounds.[5][6] Our approach is divided into three key stages: Primary Screening, Hit Confirmation and Triage, and Secondary Assays for selectivity and mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays Primary_Screen Biochemical Assay: Esterase Activity of CA IX Hit_Confirmation Dose-Response (IC50) Primary_Screen->Hit_Confirmation Triage Promiscuity Assays Hit_Confirmation->Triage Selectivity CA Isoform Selectivity (e.g., CA I, CA II) Triage->Selectivity Cell_Based Cell-Based Assay: Hypoxia-Induced Acidification Selectivity->Cell_Based

Caption: High-level overview of the HTS workflow for identifying CA IX inhibitors.

Pre-Screening Considerations: Assay Development and Validation

Before embarking on a full-scale HTS campaign, it is critical to develop and validate a robust and reproducible assay.[7][8] This "pre-study validation" ensures that the assay is suitable for the high-throughput format and that the data generated will be reliable.[9]

Assay Principle: A Colorimetric Esterase Activity Assay

For the primary screen, we will employ a colorimetric assay that measures the esterase activity of CA IX.[1] In this assay, the enzyme catalyzes the hydrolysis of a chromogenic ester substrate, 4-nitrophenyl acetate (NPA), to 4-nitrophenol (NP), which can be detected by measuring the absorbance at 405 nm. Inhibitors of CA IX will reduce the rate of NPA hydrolysis, resulting in a lower absorbance signal. This assay is well-suited for HTS due to its simplicity, low cost, and compatibility with standard microplate readers.[10]

Assay Validation: Ensuring Robustness and Reliability

The assay must be validated to ensure it meets the stringent requirements of HTS.[11] This involves assessing several key parameters over a three-day period, with multiple plates per day, to account for inter- and intra-day variability.[11]

Parameter Acceptance Criteria Rationale
Z'-factor > 0.5A measure of the statistical separation between the positive and negative controls. A Z'-factor > 0.5 indicates a large and robust signal window, making it easier to distinguish hits from noise.[11]
Coefficient of Variation (%CV) < 15%A measure of the variability of the assay signal. A low %CV indicates high precision and reproducibility.[7][11]
Signal Window (S/B) > 3The ratio of the signal from the negative control (DMSO) to the signal from the positive control (a known CA IX inhibitor). A larger signal window improves the ability to detect weak inhibitors.
DMSO Tolerance < 10% signal inhibition at 1% DMSOEnsures that the solvent used to dissolve the compound library does not interfere with the assay.

Detailed Protocols

Protocol 1: Primary HTS - CA IX Esterase Inhibition Assay

Objective: To identify compounds that inhibit the esterase activity of recombinant human CA IX.

Materials:

  • Recombinant Human Carbonic Anhydrase IX (e.g., from R&D Systems)

  • 4-Nitrophenyl Acetate (NPA)

  • HEPES buffer (25 mM, pH 7.4)

  • 384-well clear, flat-bottom microplates

  • Acoustic liquid handler (e.g., Echo 525)

  • Microplate reader with absorbance detection at 405 nm

  • 3-Hydroxypyridine-2-sulfonamide library (10 mM in DMSO)

  • Acetazolamide (positive control, 10 mM in DMSO)

  • DMSO (negative control)

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 100 nL of each compound from the 3-Hydroxypyridine-2-sulfonamide library to the appropriate wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM.

    • Plate 100 nL of DMSO in the negative control wells.

    • Plate 100 nL of acetazolamide in the positive control wells (final concentration of 10 µM).

  • Enzyme Addition:

    • Prepare a solution of recombinant human CA IX in HEPES buffer at a concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Add 5 µL of the CA IX solution to all wells of the assay plate.

    • Incubate the plate at room temperature for 15 minutes.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of NPA in HEPES buffer at a concentration of 2X the final desired concentration (e.g., 2 mM for a final concentration of 1 mM).

    • Add 5 µL of the NPA solution to all wells of the assay plate to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes (kinetic read).

Protocol 2: Hit Confirmation - IC50 Determination

Objective: To determine the potency (IC50) of the hits identified in the primary screen.

Procedure:

  • Serial Dilution:

    • For each hit compound, create a 10-point, 3-fold serial dilution series in DMSO, starting from a stock concentration of 10 mM.

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 100 nL of each concentration of the hit compounds to a 384-well assay plate.

  • Assay Execution:

    • Follow steps 2 and 3 from Protocol 4.1.

Protocol 3: Secondary Assay - CA Isoform Selectivity

Objective: To assess the selectivity of the confirmed hits against other CA isoforms (e.g., CA I and CA II).

Procedure:

  • Repeat Protocol 4.2 using recombinant human CA I and CA II in place of CA IX.

  • Calculate the IC50 for each hit compound against each CA isoform.

  • Determine the selectivity index by dividing the IC50 for the off-target isoform (e.g., CA II) by the IC50 for the target isoform (CA IX). A higher selectivity index indicates greater selectivity for the target.

Protocol 4: Cell-Based Assay - Hypoxia-Induced Extracellular Acidification

Objective: To evaluate the activity of the most potent and selective hits in a more physiologically relevant cell-based assay.

Materials:

  • Human tumor cell line that overexpresses CA IX under hypoxic conditions (e.g., HT-29)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • pH-sensitive fluorescent probe (e.g., BCECF-AM)

  • Hypoxia chamber (1% O2)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed HT-29 cells in a 96-well black, clear-bottom plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Hypoxic Induction:

    • Place the plate in a hypoxia chamber for 24 hours to induce the expression of CA IX.

  • Compound Treatment:

    • Treat the cells with various concentrations of the hit compounds for 4 hours.

  • pH Measurement:

    • Load the cells with the BCECF-AM probe according to the manufacturer's instructions.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths to determine the extracellular pH.

  • Data Analysis:

    • Calculate the change in extracellular pH in the presence of the compounds compared to the vehicle control. A successful inhibitor will prevent the drop in extracellular pH that is characteristic of CA IX activity.

Data Analysis and Hit Identification

Primary Screen Data Analysis
  • Calculate the rate of reaction (Vmax) for each well from the kinetic absorbance data.

  • Normalize the data to the plate controls:

    • % Inhibition = 100 * (1 - (Vmax_compound - Vmax_positive_control) / (Vmax_negative_control - Vmax_positive_control))

  • Identify hits based on a predefined cutoff. A common approach is to use a Z-score cutoff of > 3 (i.e., the % inhibition is greater than 3 standard deviations above the mean of the negative controls).

Data_Analysis Raw_Data Raw Kinetic Data (Absorbance vs. Time) Vmax Calculate Vmax Raw_Data->Vmax Normalization Normalize to Controls (% Inhibition) Vmax->Normalization Hit_Calling Z-Score Calculation (Z > 3) Normalization->Hit_Calling Hit_List Generate Hit List Hit_Calling->Hit_List

Caption: Data analysis workflow for the primary HTS.

IC50 Determination

For the dose-response experiments, the % inhibition data is plotted against the logarithm of the compound concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

This application note provides a comprehensive framework for the high-throughput screening of 3-hydroxypyridine-2-sulfonamide libraries to identify novel inhibitors of Carbonic Anhydrase IX. By following the detailed protocols and data analysis guidelines, researchers can efficiently and effectively identify promising lead compounds for further development.

The hits identified from this HTS campaign will serve as the starting point for a hit-to-lead optimization program. This will involve synthesizing and testing analogs of the most promising hits to improve their potency, selectivity, and drug-like properties. Ultimately, the goal is to develop a potent and selective CA IX inhibitor with the potential to be a novel therapeutic agent for the treatment of cancer.

References

  • Karataş, M. O., et al. (2017). Synthesis, structural characterization, and computational studies of novel sulfonamide derivatives. Journal of Molecular Structure, 1137, 638-648. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2759. [Link]

  • Krasowska, D., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. European Journal of Medicinal Chemistry, 297, 117769. [Link]

  • Li, H., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Journal of Medicinal Chemistry, 66(15), 10464-10478. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sadybekov, A. A., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 52(5), 1143-1151. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Guler, O. O., et al. (2016). Biological activity and synthesis of sulfonamide derivatives: A brief review. Mini-Reviews in Medicinal Chemistry, 16(16), 1285-1305. [Link]

  • Vipergen. (n.d.). Hit Identification. [Link]

  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • National Center for Advancing Translational Sciences. (2007). Guidance for Assay Development & HTS. [Link]

  • Pires, D. E. V., et al. (2021). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. eBioMedicine, 71, 103543. [Link]

  • Human Metabolome Database. (2020). Showing metabocard for 3-Hydroxypyridine sulfate (HMDB0240652). [Link]

  • Řezáčová, P., et al. (2011). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Chemical Communications, 47(42), 11709-11711. [Link]

  • ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Sygnature Discovery. (n.d.). Hit Discovery. [Link]

  • ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7745-7759. [Link]

  • ResearchGate. (n.d.). High-throughput screening of chemical compound libraries for the identification of modulators of protein secretion. [Link]

  • PubMed. (2012). HTS Assay Validation. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • PubMed. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. [Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]

  • PubMed. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. [Link]

  • Google Patents. (n.d.).
  • Hindawi. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

  • Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets. [Link]

  • YouTube. (2019). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. [Link]

  • Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. [Link]

  • MDPI. (n.d.). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. [Link]

  • Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. [Link]

  • MDPI. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. [Link]

  • Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. [Link]

  • PubMed. (n.d.). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. [Link]

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Application Note: A Systematic Protocol for the Crystallization of 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a comprehensive, step-by-step guide for developing a robust crystallization protocol for 3-Hydroxypyridine-2-sulfonamide. The methodologies outlined are derived from first principles of physical organic chemistry and established best practices for small molecule crystallization, tailored to the specific functional moieties of the target compound.

Introduction: The Rationale for a Structured Approach

3-Hydroxypyridine-2-sulfonamide is a polar, aromatic molecule incorporating three key functional groups that dictate its physicochemical behavior: a pyridine ring, a hydroxyl group, and a sulfonamide group. The successful crystallization of such a molecule is paramount in pharmaceutical development for ensuring purity, controlling polymorphism, and enabling structural elucidation via X-ray diffraction.

The presence of strong hydrogen bond donors (hydroxyl N-H, sulfonamide N-H) and acceptors (hydroxyl O, sulfonamide S=O, pyridine N) suggests a high propensity for forming a stable, well-ordered crystal lattice. However, these same features can also lead to challenges such as high solubility in polar solvents or the formation of amorphous precipitates if conditions are not precisely controlled.

This guide eschews a single, rigid method, instead presenting a logical workflow. It empowers the researcher to screen conditions systematically and select the optimal protocol based on empirical results, ensuring a trustworthy and reproducible outcome.

Analysis of Physicochemical Properties & Safety

Understanding the molecule's inherent properties is the foundation for designing a successful crystallization experiment.

  • Hydrogen Bonding: The primary intermolecular force will be hydrogen bonding, driven by the sulfonamide and hydroxyl groups. This dictates a preference for polar, hydrogen-bonding solvents.[1][2]

  • Aromaticity: The pyridine ring allows for potential π-stacking interactions, which contribute to crystal lattice stability.

  • pH-Dependent Solubility: The pyridine nitrogen (pKa ~5) can be protonated under acidic conditions, forming a salt and dramatically increasing aqueous solubility.[3][4] Conversely, the sulfonamide proton is weakly acidic and can be removed under strong basic conditions. Crystallization of the neutral form is typically performed in a pH range where the molecule is least soluble.

Property Predicted Influence on Crystallization
Molecular Weight ~174.18 g/mol (Calculated)
Polarity High
Hydrogen Bond Donors 2 (from -OH and -NH2)
Hydrogen Bond Acceptors 4 (from pyridine N, -OH, and two S=O)
Predicted Solubility High in polar protic solvents (e.g., water, alcohols); Moderate in polar aprotic solvents (e.g., acetone, acetonitrile); Low in nonpolar solvents (e.g., hexanes, toluene).[5]

Safety Precautions: While a specific Safety Data Sheet (SDS) for 3-Hydroxypyridine-2-sulfonamide is not available, the parent compound, 3-Hydroxypyridine, is classified as a skin and eye irritant.[6][7] Standard laboratory precautions should be followed:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle the compound and all solvents in a well-ventilated fume hood.

  • Consult the SDS for all solvents used in the procedure.

Experimental Workflow for Crystallization

The overall strategy involves identifying a suitable solvent system and then applying a method of controlled supersaturation to induce crystal growth.

G cluster_prep Preparation cluster_methods Crystallization Method Selection cluster_harvest Finalization start Crude 3-Hydroxypyridine- 2-sulfonamide screen Solvent Screening start->screen single Protocol A: Single-Solvent Recrystallization screen->single Soluble Hot, Insoluble Cold anti Protocol B: Solvent/Anti-Solvent screen->anti Soluble in Solvent A, Insoluble in Solvent B vapor Protocol C: Slow Evaporation / Vapor Diffusion screen->vapor Small Scale or High-Quality Crystals Needed isolate Isolate Crystals (Vacuum Filtration) single->isolate anti->isolate vapor->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for developing a crystallization protocol.

Step 1: Systematic Solvent Screening

The goal is to identify a single solvent or a binary solvent system that meets the criteria for recrystallization.

Methodology:

  • Place approximately 10-20 mg of crude 3-Hydroxypyridine-2-sulfonamide into several small test tubes.

  • To each tube, add a different solvent from the list below, dropwise at room temperature, until the total volume is ~0.5 mL. Agitate after each addition.

  • Record if the solid dissolves at room temperature.

  • If the solid does not dissolve, heat the mixture gently in a water bath towards the boiling point of the solvent. Record if it dissolves when hot.

  • If the solid dissolves when hot, cool the solution to room temperature and then in an ice bath. Observe for crystal formation.

Ideal Single-Solvent: The compound is insoluble or sparingly soluble at room temperature but fully soluble at the solvent's boiling point, and precipitates as crystals upon cooling.[2] Ideal Solvent/Anti-Solvent Pair: The compound is highly soluble in the "solvent" and completely insoluble in the "anti-solvent," and the two solvents are miscible.[2][8]

Solvent Class Examples Rationale
Polar Protic Water, Ethanol, Methanol, IsopropanolStrong hydrogen bonding capability, likely to be a good solvent. A water/alcohol mixture is often effective for sulfonamides.[9][10]
Polar Aprotic Acetone, Acetonitrile (MeCN), Ethyl AcetateCan disrupt hydrogen bonds but do not donate them. Often used in binary systems.
Nonpolar Toluene, Hexanes, Dichloromethane (DCM)Unlikely to be a primary solvent but are excellent candidates for use as an anti-solvent.

Detailed Crystallization Protocols

Based on the results of the solvent screen, select the most appropriate protocol.

Protocol A: Single-Solvent Recrystallization

Principle: This classic method relies on the difference in solubility of the compound in a given solvent at high and low temperatures.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with agitation (e.g., on a stirring hotplate). Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be placed inside an insulated container (e.g., a beaker wrapped in glass wool). Do not disturb the flask during this period.[2]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Gently wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol B: Solvent / Anti-Solvent Crystallization

Principle: The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" in which it is insoluble is slowly added to induce precipitation in a controlled manner.

Procedure:

  • Dissolution: At room temperature, dissolve the crude solid in the minimum amount of the "good" solvent (e.g., Ethanol).

  • Addition of Anti-Solvent: While stirring the solution, add the "anti-solvent" (e.g., Water or Hexanes) dropwise. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly equilibrates. If no crystals form, light scratching of the inner wall of the flask with a glass rod can initiate nucleation.

  • Isolation & Drying: Follow steps 5-7 from Protocol A.

Protocol C: Slow Evaporation or Vapor Diffusion

Principle: These methods are ideal for producing high-quality, X-ray suitable single crystals from a small amount of material. They involve very slow changes in solvent concentration.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. The solvent should be moderately volatile (e.g., ethanol, ethyl acetate). Cover the vial with a cap or parafilm containing a few pinholes and leave it undisturbed in a vibration-free location for several days to weeks.

  • Vapor Diffusion: Dissolve the compound in a small amount of a less volatile "good" solvent in a small, open vial. Place this inner vial inside a larger, sealed jar that contains a more volatile "anti-solvent". The anti-solvent vapor will slowly diffuse into the inner vial, reducing the compound's solubility and promoting slow crystal growth.[1]

G cluster_decision cluster_outcomes start Solvent Screening Results c1 Good single solvent found? (Soluble hot, insoluble cold) start->c1 c2 Good miscible solvent/anti-solvent pair found? c1->c2 No pA Use Protocol A: Single-Solvent c1->pA Yes c3 Need high-quality single crystals? c2->c3 No pB Use Protocol B: Solvent/Anti-Solvent c2->pB Yes pC Use Protocol C: Vapor Diffusion/ Slow Evaporation c3->pC Yes re Re-evaluate Solvents/ Consider Co-crystallization c3->re No

Caption: Decision tree for selecting the appropriate crystallization protocol.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Oiling Out The solution is too supersaturated, or the cooling is too rapid. The melting point of the solid may be lower than the boiling point of the solvent.Re-heat the mixture to dissolve the oil, add slightly more solvent, and ensure very slow cooling. Consider a different solvent with a lower boiling point.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod. Add a "seed" crystal from a previous batch. If possible, place in a freezer for a short period. Reduce the volume of the solvent by gentle heating.
Amorphous Powder Crystallization occurred too quickly from a highly supersaturated solution.Reduce the rate of cooling. Use a more dilute solution. For anti-solvent methods, add the anti-solvent more slowly and at a lower temperature.
Polymorphism Sulfonamides are known to form different crystal polymorphs depending on conditions.[2]Strictly control and document all parameters: solvent system, cooling rate, agitation, and temperature. Use seeding with a crystal of the desired polymorph to ensure consistency.

References

  • The Good Scents Company. (n.d.). 3-hydroxypyridine, 109-00-2. Retrieved from [Link]

  • Google Patents. (2019). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Google Patents. (2015). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.
  • PubChem. (n.d.). 3-Hydroxypyridine sulfate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

  • Human Metabolome Database. (2020). Showing metabocard for 3-Hydroxypyridine sulfate (HMDB0240652). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Nature. (n.d.). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]

  • Google Patents. (1957). Sulfonamide purification process - US2777844A.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • PubMed. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. Retrieved from [Link]

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The 3-Hydroxypyridine-2-sulfonamide Scaffold: A Versatile Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The 3-hydroxypyridine-2-sulfonamide core represents a compelling fusion of two pharmacologically significant moieties: the pyridine ring and the sulfonamide group. The pyridine scaffold is a ubiquitous feature in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Similarly, the sulfonamide group has a storied history in medicine, from the first antibacterial sulfa drugs to a wide range of therapeutics targeting enzymes such as carbonic anhydrases and kinases.[1]

This application note serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of 3-hydroxypyridine-2-sulfonamide and its derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the application of this scaffold in the development of potent and selective enzyme inhibitors.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of the 3-hydroxypyridine-2-sulfonamide scaffold is essential for predicting its behavior in biological systems and for guiding analog design.

PropertyValueSource
Molecular Formula C₅H₆N₂O₃SPubChem
Molecular Weight 174.18 g/mol [2]
XLogP3 -0.5[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 5[2]

The low XLogP3 value suggests good aqueous solubility, a favorable property for drug candidates. The presence of multiple hydrogen bond donors and acceptors indicates the potential for strong interactions with biological targets.[2]

Synthesis of 3-Hydroxypyridine-2-sulfonamide: A Step-by-Step Protocol

The synthesis of 3-hydroxypyridine-2-sulfonamide is a multi-step process that begins with the preparation of the key intermediate, 2-amino-3-hydroxypyridine. This is followed by a sulfonylation reaction.

Part 1: Synthesis of 2-Amino-3-hydroxypyridine Intermediate

A common and cost-effective route to 2-amino-3-hydroxypyridine starts from furfural.[3]

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine from Furfural

Causality: This method is advantageous due to the low cost of the starting material, furfural, and achieves a good yield of the desired intermediate.[3] The ring-opening of furfural followed by reaction with an ammonium sulfamate solution and subsequent hydrolysis provides an efficient pathway to the target molecule.

Materials:

  • Furfural

  • Chlorine or Bromine

  • Ammonium sulfamate solution

  • Sodium hydroxide or other suitable base

  • Water

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a suitable reaction vessel, create an aqueous solution of furfural.[3]

  • Cool the solution to 0°C and slowly introduce chlorine or bromine gas to initiate a ring-opening reaction. Maintain the temperature between 0-8°C.[4]

  • React the resulting mixture with an ammonium sulfamate solution. This will form 2-amino-3-hydroxypyridine sulfonate.[3]

  • Hydrolyze the 2-amino-3-hydroxypyridine sulfonate under alkaline conditions. This can be achieved by dissolving the sulfonate in water, heating to 80-90°C, and then adding a base like sodium hydroxide to adjust the pH to 8-9.[3]

  • Cool the reaction mixture and stir to allow the product to precipitate.[3]

  • Filter the precipitate, wash with cold water, and dry to obtain crude 2-amino-3-hydroxypyridine.[3]

  • Further purification can be achieved by recrystallization.

Part 2: Sulfonylation of 2-Amino-3-hydroxypyridine

The final step is the addition of the sulfonamide group to the amino-functionalized pyridine.

Protocol 2: Synthesis of 3-Hydroxypyridine-2-sulfonamide

Causality: This protocol utilizes a standard method for the sulfonylation of an amino group using a sulfonyl chloride in the presence of a base. Pyridine is often used as both the solvent and the base to drive the reaction to completion.[5]

Materials:

  • 2-Amino-3-hydroxypyridine

  • A suitable sulfonyl chloride (e.g., benzenesulfonyl chloride for a phenylsulfonamide derivative)

  • Anhydrous pyridine

  • Water

  • Hexane

Procedure:

  • Dissolve 2-amino-3-hydroxypyridine in anhydrous pyridine in a reaction vessel.[5]

  • Slowly add the desired sulfonyl chloride dropwise to the solution at room temperature with continuous stirring.[5]

  • Allow the reaction to stir at room temperature for 24 hours.[5]

  • After the reaction is complete, evaporate the pyridine under reduced pressure.[5]

  • Add water to the residue and stir for one hour to precipitate the product.[5]

  • Filter the precipitate, wash with hexane, and dry to yield the 3-hydroxypyridine-2-sulfonamide derivative.[5]

Synthesis_Workflow Furfural Furfural RingOpening Ring Opening (Cl2 or Br2) Furfural->RingOpening SulfonateFormation Reaction with Ammonium Sulfamate RingOpening->SulfonateFormation Hydrolysis Alkaline Hydrolysis SulfonateFormation->Hydrolysis Intermediate 2-Amino-3-hydroxypyridine Hydrolysis->Intermediate Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) Intermediate->Sulfonylation FinalProduct 3-Hydroxypyridine- 2-sulfonamide Derivative Sulfonylation->FinalProduct CA_Inhibition cluster_CA Carbonic Anhydrase Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibition Inhibition Inhibitor 3-Hydroxypyridine- 2-sulfonamide (R-SO₂NH⁻) Inhibitor->Zn Coordinates to Zn²⁺ displacing H₂O

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

Causality: This is the gold-standard method for determining the kinetic parameters of CA inhibition. It directly measures the enzyme-catalyzed hydration of CO₂, providing accurate and reproducible data on inhibitor potency (Kᵢ values). [6] Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Stopped-flow spectrophotometer

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

  • 3-Hydroxypyridine-2-sulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a series of dilutions of the inhibitor.

  • In the stopped-flow instrument, rapidly mix a solution of the CA isoform and the inhibitor with a CO₂-saturated solution. [7]3. Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a change in pH. [7]4. The initial rates of the reaction are measured at different inhibitor concentrations. [6]5. Calculate the IC₅₀ values from the dose-response curves and subsequently determine the inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Expected Results and Structure-Activity Relationships (SAR): While specific data for the parent 3-hydroxypyridine-2-sulfonamide is not readily available in the cited literature, studies on related pyridine-3-sulfonamides show potent inhibition of various CA isoforms, with Kᵢ values in the nanomolar range. [8]For example, certain 4-substituted pyridine-3-sulfonamides exhibit Kᵢ values as low as 91 nM for hCA XII and 137 nM for the cancer-associated hCA IX. [8]The substitution pattern on the pyridine ring and the nature of the R-group on the sulfonamide are critical for achieving isoform selectivity.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins. [5]Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug discovery. [9]Several sulfonamide-containing molecules have been developed as potent kinase inhibitors. [5] Mechanism of Action: Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. The 3-hydroxypyridine-2-sulfonamide scaffold can be elaborated with various substituents to optimize interactions within the ATP-binding site of different kinases.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

Causality: Luminescent kinase assays, such as the Kinase-Glo® assay, are robust, high-throughput methods for quantifying kinase activity. They measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity. This allows for the efficient determination of IC₅₀ values for potential inhibitors. [1] Materials:

  • Purified target kinase (e.g., PI3K, FAK, etc.)

  • Kinase substrate (peptide or protein)

  • ATP

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 3-Hydroxypyridine-2-sulfonamide derivatives dissolved in DMSO

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor in a 384-well plate. [10]2. Add the kinase, substrate, and ATP to initiate the kinase reaction in the presence of the inhibitor. [11]3. Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). [11]4. Add the luminescent detection reagent, which stops the kinase reaction and generates a light signal from the remaining ATP. [1]5. Incubate for a short period (e.g., 10-30 minutes) to stabilize the luminescent signal. [11]6. Measure the luminescence using a plate reader. [1]7. Calculate the IC₅₀ values from the dose-response curves.

Expected Results and Structure-Activity Relationships (SAR): Derivatives of the pyridine-sulfonamide scaffold have shown potent inhibition of various kinases. For instance, certain sulfonamide methoxypyridine derivatives have demonstrated IC₅₀ values as low as 0.22 nM against PI3Kα. [5]Another study on sulfonamide-substituted diphenylpyrimidines reported IC₅₀ values of less than 100 nM against Focal Adhesion Kinase (FAK). [12]The specific substitution pattern on the pyridine ring and the aryl group of the sulfonamide are crucial for achieving high potency and selectivity for different kinases.

Kinase_Inhibition_Pathway cluster_kinase Kinase ATP_binding_site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_binding_site->Phosphorylated_Substrate Phosphorylation No_Reaction No Reaction ATP_binding_site->No_Reaction Substrate_binding_site Substrate Binding Site Substrate_binding_site->Phosphorylated_Substrate ATP ATP ATP->ATP_binding_site Substrate Substrate Protein Substrate->Substrate_binding_site Inhibitor 3-Hydroxypyridine- 2-sulfonamide Derivative Inhibitor->ATP_binding_site Competes with ATP

Caption: ATP-competitive inhibition of a protein kinase.

Conclusion and Future Directions

The 3-hydroxypyridine-2-sulfonamide scaffold is a privileged structure with significant potential in medicinal chemistry. Its straightforward synthesis and the proven efficacy of its derivatives as inhibitors of key enzyme families, including carbonic anhydrases and protein kinases, make it an attractive starting point for drug discovery programs. The protocols outlined in this application note provide a robust framework for the synthesis and in vitro evaluation of novel compounds based on this versatile scaffold.

Future research should focus on exploring the structure-activity relationships of a wider range of derivatives to optimize potency and selectivity for specific enzyme isoforms. Further investigations into the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. The continued exploration of the 3-hydroxypyridine-2-sulfonamide chemical space holds great promise for the development of novel therapeutics for a variety of diseases.

References

  • G. Wu, et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]

  • CN109535071B. (2020). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.
  • Preparation method of 3-amino-2-hydroxypyridine. (n.d.). Eureka | Patsnap. Available at: [Link]

  • A. N. S. Al-Karawi, et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. National Institutes of Health. Available at: [Link]

  • R. G. Khalifah. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Available at: [Link]

  • 4-Hydroxypyridine-3-sulfonamide. (n.d.). PubChem. Available at: [Link]

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  • US4033975A. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents.
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  • X. Shu, et al. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. PubMed. Available at: [Link]

  • M. G. Monti, et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • J. Lee, et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

  • A. D. N. V. A. K. V. S. A. A. T. M. S. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. Available at: [Link]

  • S. C. C. S. C. G. S. B. F. S. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Available at: [Link]

  • H. S. Abbas, et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Egyptian Pharmaceutical Journal.
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  • M. W. Eldehna, et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]

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3-Hydroxypyridine-2-sulfonamide: A Versatile Scaffold for the Design of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-hydroxypyridine-2-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the design of potent and selective enzyme inhibitors. This heterocyclic motif, featuring a sulfonamide group ortho to a hydroxyl group on a pyridine ring, combines key pharmacophoric elements that enable strong interactions with the active sites of various metalloenzymes. The strategic placement of the hydroxyl and sulfonamide moieties allows for bidentate chelation of catalytic metal ions, a common feature in the active sites of enzymes such as carbonic anhydrases (CAs) and histone deacetylases (HDACs). This application note provides a comprehensive guide for researchers, detailing the synthesis of the 3-hydroxypyridine-2-sulfonamide core, protocols for evaluating its biological activity, and insights into its application in drug design.

The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents due to its chemical stability, synthetic accessibility, and ability to engage in crucial hydrogen bonding interactions within protein active sites.[1][2] When incorporated into the 3-hydroxypyridine ring, the resulting scaffold gains a unique electronic and structural profile, making it an attractive starting point for the development of novel therapeutics targeting a range of diseases, including cancer, glaucoma, and neurological disorders.[3][4][5]

Synthesis of the 3-Hydroxypyridine-2-sulfonamide Scaffold

The synthesis of the 3-hydroxypyridine-2-sulfonamide core can be achieved through a multi-step process commencing with the synthesis of the key intermediate, 2-amino-3-hydroxypyridine. This is followed by diazotization and sulfonation to introduce the sulfonamide group.

Part 1: Synthesis of 2-Amino-3-hydroxypyridine

A common route to 2-amino-3-hydroxypyridine involves the ring transformation of furfural.[6][7] This method provides a cost-effective and scalable approach to this essential precursor.

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine from Furfural [6][7]

  • Ring-opening of Furfural: In a well-ventilated fume hood, dissolve furfural (1.0 eq) in an aqueous solution. Cool the solution to 0-5 °C in an ice bath.

  • Slowly bubble chlorine or bromine gas through the stirred solution while maintaining the temperature below 10 °C. The reaction is exothermic and should be carefully monitored.

  • Continue the addition of the halogen until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cyclization and Amination: To the resulting reaction mixture, add an aminating agent such as sulfamic acid.

  • Adjust the pH of the solution to acidic conditions (pH 1-2) using a suitable acid.

  • Heat the reaction mixture to facilitate the cyclization and formation of 2-amino-3-hydroxypyridine sulfonate.

  • Hydrolysis: Once the cyclization is complete, cool the reaction mixture and adjust the pH to 8-9 with a base (e.g., sodium hydroxide) to hydrolyze the sulfonate group.[6]

  • Maintain the temperature at 80-90 °C for 30-40 minutes.[6]

  • Cool the solution to 35-40 °C and stir for approximately 1 hour.[6]

  • Isolation and Purification: The crude 2-amino-3-hydroxypyridine will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-3-hydroxypyridine.

Part 2: Synthesis of 3-Hydroxypyridine-2-sulfonamide

With the 2-amino-3-hydroxypyridine precursor in hand, the next step is the introduction of the sulfonamide group at the 2-position. This is typically achieved through a Sandmeyer-type reaction.

Protocol 2: Sulfonylation of 2-Amino-3-hydroxypyridine

  • Diazotization: Suspend 2-amino-3-hydroxypyridine (1.0 eq) in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and cool it to 0-5 °C.

  • Add a copper(I) chloride catalyst to the sulfur dioxide solution.

  • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture. Vigorous stirring is essential during this addition.

  • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Formation of Sulfonyl Chloride: The resulting mixture contains the 3-hydroxypyridine-2-sulfonyl chloride. This intermediate can be isolated by extraction into an organic solvent.

  • Amination: To the solution of 3-hydroxypyridine-2-sulfonyl chloride, add an excess of an ammonia source (e.g., ammonium hydroxide) at low temperature to form the sulfonamide.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude 3-hydroxypyridine-2-sulfonamide can be purified by column chromatography or recrystallization.

Caption: Synthetic workflow for 3-hydroxypyridine-2-sulfonamide.

Application in Drug Design: Targeting Metalloenzymes

The 3-hydroxypyridine-2-sulfonamide scaffold is particularly well-suited for targeting metalloenzymes due to the ability of the sulfonamide and hydroxyl groups to coordinate with the active site metal ion. Two prominent enzyme families that are attractive targets for inhibitors based on this scaffold are Carbonic Anhydrases (CAs) and Histone Deacetylases (HDACs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[5] Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety binding to the catalytic zinc ion.[3]

The 3-hydroxypyridine-2-sulfonamide scaffold can be rationally designed to target specific CA isoforms. By modifying the pyridine ring with various substituents, it is possible to exploit differences in the active site cavities of the various CA isoforms to achieve selectivity.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is a stopped-flow CO₂ hydrase assay.[1]

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of the purified human CA isoform of interest (e.g., hCA I, II, IX, or XII).

    • Prepare stock solutions of the 3-hydroxypyridine-2-sulfonamide derivatives in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated water solution.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).

    • In one syringe, place the enzyme solution in buffer.

    • In the other syringe, place the CO₂-saturated water and the inhibitor at various concentrations.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a pH change, which is monitored by a pH indicator (e.g., phenol red) spectrophotometrically.

    • The initial rate of the reaction is measured.

  • Data Analysis:

    • Plot the initial reaction rate against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Compound/ScaffoldTarget CA IsoformIC₅₀ (nM)Reference
AcetazolamidehCA I250[8]
AcetazolamidehCA II12[8]
Pyridine-3-sulfonamide derivativehCA IX137[3]
Pyridine-3-sulfonamide derivativehCA XII91[3]

Table 1: Inhibitory activity of representative sulfonamides against human carbonic anhydrase isoforms.

CA_Inhibition cluster_0 Enzyme Active Site cluster_1 Zinc Zn²⁺ His1 His Zinc->His1 His2 His Zinc->His2 His3 His Zinc->His3 Water H₂O Zinc->Water Inhibitor 3-Hydroxypyridine- 2-sulfonamide Inhibitor->Zinc Binds and displaces water

Caption: Mechanism of carbonic anhydrase inhibition.

Histone Deacetylase Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[9] HDAC inhibitors have emerged as a promising class of anticancer agents.[10] The active site of HDACs contains a catalytic zinc ion, which is the target for many HDAC inhibitors. The 3-hydroxypyridine-2-thione scaffold, a close analog of 3-hydroxypyridine-2-sulfonamide, has been identified as a novel zinc-binding group for selective HDAC inhibition.[4][11][12]

Protocol 4: In Vitro Fluorometric HDAC Inhibition Assay [13][14][15]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-based buffer, pH 8.0).

    • Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a stock solution of purified human HDAC isoform (e.g., HDAC1, HDAC6, HDAC8).

    • Prepare stock solutions of the 3-hydroxypyridine-2-sulfonamide derivatives in DMSO.

    • Prepare a developer solution containing a protease (e.g., trypsin) and a positive control inhibitor (e.g., Trichostatin A).

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the HDAC enzyme, and the inhibitor at various concentrations.

    • Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37 °C for a further period (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

ScaffoldTarget HDAC IsoformIC₅₀ (nM)Reference
3-Hydroxypyridin-2-thioneHDAC6681[4][12]
3-Hydroxypyridin-2-thioneHDAC83675[4][12]
Mercaptoacetamide-based inhibitorHDAC6Selective[9]

Table 2: Inhibitory activity of representative zinc-binding groups against human histone deacetylase isoforms.

Structure-Activity Relationship (SAR) and Lead Optimization

The 3-hydroxypyridine-2-sulfonamide scaffold provides multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

  • Substitution on the Pyridine Ring: Introducing substituents at the 4-, 5-, and 6-positions of the pyridine ring can modulate the electronic properties and steric profile of the molecule. This can lead to enhanced interactions with specific residues in the enzyme's active site, thereby improving potency and selectivity.

  • Modification of the Sulfonamide Group: While the primary sulfonamide is often crucial for zinc binding, derivatization of the sulfonamide nitrogen (R-SO₂-NHR') can be explored to probe for additional binding pockets and improve properties such as cell permeability.

  • Bioisosteric Replacement: The hydroxyl group can be replaced with other zinc-binding groups to fine-tune the chelating properties and overall pharmacological profile of the compounds.

Caption: Key modification points for SAR studies.

In Vitro Cellular Assays for Anticancer Activity

For derivatives targeting cancer-related enzymes like CAs and HDACs, it is essential to evaluate their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.[16][17]

Protocol 5: MTT Assay for Cell Viability [16][18][19][20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-hydroxypyridine-2-sulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Structural Biology: X-ray Crystallography

To gain a deeper understanding of the binding mode of 3-hydroxypyridine-2-sulfonamide derivatives to their target enzymes, X-ray crystallography is an invaluable tool.[21] Determining the co-crystal structure of a ligand bound to its target protein can reveal key interactions and guide further rational drug design.

Protocol 6: Preparation of Protein-Ligand Complexes for Crystallography [21][22][23][24]

  • Protein Expression and Purification: Express and purify the target enzyme (e.g., a specific CA or HDAC isoform) to a high degree of homogeneity.

  • Complex Formation:

    • Co-crystallization: Incubate the purified protein with a molar excess of the inhibitor prior to setting up crystallization trials.

    • Soaking: Grow crystals of the apo-protein first, and then soak these crystals in a solution containing the inhibitor.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to identify conditions that yield diffraction-quality crystals of the protein-ligand complex.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Process the data and solve the crystal structure to visualize the binding mode of the inhibitor in the enzyme's active site.

Conclusion

The 3-hydroxypyridine-2-sulfonamide scaffold represents a highly promising platform for the design of novel enzyme inhibitors. Its inherent ability to chelate metal ions in enzyme active sites, combined with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns targeting metalloenzymes such as carbonic anhydrases and histone deacetylases. The protocols and insights provided in this application note offer a comprehensive guide for researchers to synthesize, evaluate, and optimize compounds based on this versatile scaffold, with the ultimate goal of developing new and effective therapeutic agents.

References

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Application Notes and Protocols: Developing Assays to Measure 3-Hydroxypyridine-2-sulfonamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 3-Hydroxypyridine-2-sulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological activities.[1][2] These activities range from antibacterial action to roles in managing glaucoma, inflammation, and even cancer.[1][3][4][5] 3-Hydroxypyridine-2-sulfonamide, a specific molecule within this class, presents a compelling scaffold for drug discovery. Its activity, however, is contingent on its interaction with specific biological targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and implement robust assays to characterize the activity of 3-Hydroxypyridine-2-sulfonamide and its derivatives.

The core principle behind the assays detailed herein is to provide a multi-faceted approach to understanding the compound's mechanism of action. We will explore biochemical assays to quantify direct interactions with putative enzyme targets, cell-based assays to assess its effects in a biological context, and biophysical methods to validate binding interactions. This integrated approach is crucial for building a comprehensive profile of the compound's activity and advancing it through the drug discovery pipeline.

I. Foundational Knowledge: Potential Mechanisms of Action

The sulfonamide moiety is a well-established pharmacophore known to interact with several classes of enzymes. Understanding these potential targets is the first step in designing relevant assays.

  • Dihydropteroate Synthase (DHPS) Inhibition: The classic mechanism of antibacterial sulfonamides involves the competitive inhibition of DHPS, a key enzyme in the bacterial folic acid synthesis pathway.[1][6][7] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolate, leading to bacteriostatic effects.[6][7]

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are potent inhibitors of carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes.[5][8] This inhibition is the basis for the diuretic and anti-glaucoma effects of certain sulfa drugs.[1][5]

  • Kinase Inhibition (e.g., PI3K/mTOR): Recent studies have shown that sulfonamide derivatives can act as inhibitors of protein kinases, such as PI3K and mTOR, which are critical regulators of cell growth and proliferation.[3][9]

  • Tubulin Polymerization Inhibition: Some sulfonamide-containing compounds have demonstrated the ability to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anti-cancer strategy.[4]

This guide will provide protocols to investigate each of these potential mechanisms.

II. Pre-Assay Compound Characterization: Ensuring Data Integrity

Before embarking on activity assays, it is imperative to thoroughly characterize the 3-Hydroxypyridine-2-sulfonamide compound. This foundational step ensures the reliability and reproducibility of subsequent biological data.

A. Purity Assessment

The presence of impurities can lead to misleading results. Therefore, a comprehensive purity analysis is essential.

Technique Principle Information Obtained Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Retention time, peak area for quantification, % purity.Robust, reproducible, suitable for routine quality control.[10]Requires reference standards, potential for co-elution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio determination.Molecular weight confirmation of the main peak and impurities.High specificity and sensitivity, definitive identification.More complex instrumentation and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, confirmation of identity, and detection of structurally related impurities.Provides unambiguous structural confirmation.Lower sensitivity compared to other methods.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a 3-Hydroxypyridine-2-sulfonamide sample.

Materials:

  • 3-Hydroxypyridine-2-sulfonamide sample

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the 3-Hydroxypyridine-2-sulfonamide sample in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the percentage purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

B. Solubility Determination

Understanding the solubility of the compound in aqueous buffers is critical for designing accurate and reproducible biological assays. Poor solubility can lead to compound precipitation and inaccurate concentration measurements.

Protocol 2: Kinetic Solubility Assay using Nephelometry

Objective: To determine the kinetic solubility of 3-Hydroxypyridine-2-sulfonamide in a relevant assay buffer.

Materials:

  • 3-Hydroxypyridine-2-sulfonamide (as a high-concentration DMSO stock, e.g., 10 mM)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Nephelometer or a plate reader with a nephelometry module

  • Clear-bottom 96-well or 384-well plates

Procedure:

  • Serial Dilution: Prepare a serial dilution of the 10 mM DMSO stock of 3-Hydroxypyridine-2-sulfonamide in DMSO.

  • Addition to Buffer: Add a small, fixed volume of each DMSO concentration to the assay buffer in the microplate wells. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.

  • Measurement: Measure the light scattering (nephelometry) of each well.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the kinetic solubility limit.

III. Biochemical Assays: Probing Direct Enzyme Inhibition

Biochemical assays are essential for determining if 3-Hydroxypyridine-2-sulfonamide directly interacts with and inhibits a purified enzyme.

A. Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay is crucial for evaluating the antibacterial potential of the compound.

Workflow for DHPS Inhibition Assay

DHPS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Purified DHPS Enzyme - PABA Substrate - Dihydropteridine pyrophosphate (DHPP) - Assay Buffer incubation Incubate Enzyme and Compound reagents->incubation compound Prepare Compound: - 3-Hydroxypyridine-2-sulfonamide - Serial Dilutions in DMSO compound->incubation reaction Initiate Reaction with Substrates incubation->reaction detection Detect Product Formation (e.g., Spectrophotometry) reaction->detection ic50 Calculate IC50 Value detection->ic50 kinetics Determine Inhibition Kinetics (e.g., Lineweaver-Burk plot) ic50->kinetics

Caption: Workflow for a typical DHPS enzyme inhibition assay.

Protocol 3: Spectrophotometric DHPS Inhibition Assay

Objective: To determine the IC50 value of 3-Hydroxypyridine-2-sulfonamide against DHPS.

Materials:

  • Purified recombinant DHPS enzyme

  • p-Aminobenzoic acid (PABA)

  • Dihydropteridine pyrophosphate (DHPP)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of PABA and DHPP in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of 3-Hydroxypyridine-2-sulfonamide in DMSO, and then dilute further into the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, DHPS enzyme, and the serially diluted compound or DMSO (for control).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding PABA and DHPP.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of dihydropteroate.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[11]

B. Carbonic Anhydrase (CA) Inhibition Assay

This assay is relevant for exploring the compound's potential activity against human CAs.

Protocol 4: Stopped-Flow Spectrophotometric CA Inhibition Assay

Objective: To measure the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • 4-Nitrophenyl acetate (4-NPA) as a substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and serial dilutions of 3-Hydroxypyridine-2-sulfonamide in the assay buffer.

  • Substrate Preparation: Prepare a solution of 4-NPA in a water-miscible organic solvent like acetonitrile.

  • Stopped-Flow Measurement:

    • One syringe of the stopped-flow instrument is filled with the enzyme/inhibitor solution.

    • The other syringe is filled with the 4-NPA substrate solution.

    • The two solutions are rapidly mixed, and the increase in absorbance at 400 nm (due to the formation of 4-nitrophenolate) is monitored over a short time scale (milliseconds to seconds).

  • Data Analysis:

    • Determine the initial rates of the enzymatic reaction at different inhibitor concentrations.

    • Calculate the IC50 value as described for the DHPS assay.[5][12]

IV. Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are crucial for understanding the effect of 3-Hydroxypyridine-2-sulfonamide on cellular processes and for determining its cytotoxicity.

A. Antibacterial Activity Assays

These assays determine the minimum concentration of the compound required to inhibit bacterial growth.

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of 3-Hydroxypyridine-2-sulfonamide against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Spectrophotometer or a plate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight and then dilute it in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of 3-Hydroxypyridine-2-sulfonamide in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[13]

B. Anti-Proliferative Assays for Cancer Cells

These assays are used to evaluate the compound's potential as an anti-cancer agent.

Protocol 6: Sulforhodamine B (SRB) Assay for Cytotoxicity

Objective: To determine the GI50 (concentration for 50% growth inhibition) of 3-Hydroxypyridine-2-sulfonamide in cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)[3]

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-Hydroxypyridine-2-sulfonamide for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash and Solubilize: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. Solubilize the bound dye with Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control cells and determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration.[14]

V. Biophysical Assays: Validating Direct Binding

Biophysical assays provide direct evidence of compound binding to its target protein and can elucidate the thermodynamics and kinetics of the interaction.[15][16]

A. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to screen for ligand binding by measuring changes in protein thermal stability.[17]

Workflow for Thermal Shift Assay

TSA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis protein Purified Target Protein mix Mix Protein, Compound, and Dye protein->mix compound 3-Hydroxypyridine-2-sulfonamide compound->mix dye Fluorescent Dye (e.g., SYPRO Orange) dye->mix heat Gradual Heating in a qPCR Instrument mix->heat fluorescence Monitor Fluorescence Increase heat->fluorescence tm Determine Melting Temperature (Tm) fluorescence->tm delta_tm Calculate ΔTm (Tm with compound - Tm without compound) tm->delta_tm

Caption: A streamlined workflow for a thermal shift assay.

Protocol 7: Thermal Shift Assay

Objective: To detect the binding of 3-Hydroxypyridine-2-sulfonamide to a target protein.

Materials:

  • Purified target protein

  • 3-Hydroxypyridine-2-sulfonamide

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument

  • Appropriate assay buffer

Procedure:

  • Reaction Mixture: In a PCR plate, prepare a reaction mixture containing the target protein, the fluorescent dye, and either 3-Hydroxypyridine-2-sulfonamide or a vehicle control (DMSO).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve experiment, gradually increasing the temperature from a low starting point (e.g., 25°C) to a high endpoint (e.g., 95°C).

  • Fluorescence Monitoring: The instrument will monitor the fluorescence of the dye, which increases as the protein unfolds and exposes its hydrophobic core.

  • Data Analysis:

    • Plot fluorescence versus temperature.

    • The midpoint of the transition is the melting temperature (Tm).

    • A significant increase in the Tm in the presence of the compound (a positive ΔTm) indicates that the compound binds to and stabilizes the protein.

B. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[17]

Protocol 8: Isothermal Titration Calorimetry

Objective: To determine the thermodynamic parameters of the interaction between 3-Hydroxypyridine-2-sulfonamide and its target protein.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • 3-Hydroxypyridine-2-sulfonamide

  • Matching assay buffer for both protein and compound solutions

Procedure:

  • Sample Preparation: Prepare the protein solution in the sample cell and the 3-Hydroxypyridine-2-sulfonamide solution in the injection syringe. It is critical that both solutions are in an identical buffer to minimize heat of dilution effects.

  • Titration: Perform a series of small injections of the compound solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.

VI. Data Interpretation and Troubleshooting

A. Data Interpretation

Assay Type Key Parameter Interpretation
Enzyme Inhibition IC50 / KiThe concentration of the compound required to inhibit enzyme activity by 50% / The inhibition constant. A lower value indicates higher potency.
Cell-Based MIC / GI50The minimum concentration to inhibit bacterial growth / The concentration to inhibit cell growth by 50%. A lower value indicates higher potency.
Biophysical ΔTm / KdThe change in protein melting temperature upon ligand binding / The dissociation constant. A larger positive ΔTm and a lower Kd indicate stronger binding.

B. Common Troubleshooting

Problem Possible Cause Solution
High variability in assay results Inaccurate pipetting, compound precipitation, cell clumping.Use calibrated pipettes, ensure compound is fully dissolved, ensure single-cell suspension.
No compound activity observed Compound is inactive, incorrect assay conditions, degraded compound or enzyme.Test a positive control inhibitor, optimize assay parameters (pH, temperature), verify compound and enzyme integrity.
High background signal Compound autofluorescence, non-specific binding.Measure compound fluorescence alone, include appropriate controls, consider alternative detection methods.

VII. Conclusion

The development of robust and reliable assays is fundamental to the successful characterization of 3-Hydroxypyridine-2-sulfonamide's biological activity. By employing a multi-pronged approach that combines biochemical, cell-based, and biophysical methods, researchers can gain a comprehensive understanding of the compound's mechanism of action, potency, and potential therapeutic applications. The protocols and guidelines presented in this application note provide a solid framework for initiating and advancing the study of this promising molecule.

References

  • Islam, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130622. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2749. [Link]

  • Singh, P., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 14(10), 2005-2018. [Link]

  • Imran, M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2015, 807985. [Link]

  • Sygnature Discovery. Biophysical Assays. [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). [Link]

  • De Simone, G., & Supuran, C. T. (2022). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 23(22), 14227. [Link]

  • Sun, D., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7649-7663. [Link]

  • JJ Medicine. (2019). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. [Link]

  • Study.com. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. [Link]

  • Patsnap Synapse. (2023). Pharmaceutical Insights: sulfadiazine/trimethoprim's R&D Progress and its Mechanism of Action on Drug Target. [Link]

  • Ansari, M. F., et al. (2022). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega, 7(5), 4386-4399. [Link]

  • Angeli, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 422-428. [Link]

  • Concept Life Sciences. (2024). Biophysical Assay Services – Measuring interactions between biomolecules. [Link]

Sources

techniques for analyzing 3-Hydroxypyridine-2-sulfonamide binding kinetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Analyzing 3-Hydroxypyridine-2-sulfonamide Binding Kinetics

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art techniques for characterizing the binding kinetics of 3-Hydroxypyridine-2-sulfonamide and its derivatives. This scaffold is a crucial component in many therapeutic agents, and understanding its interaction with biological targets is paramount for effective drug design and optimization.[1][2] This guide moves beyond simple protocols to explain the underlying principles and rationale, empowering you to design robust experiments and interpret your data with confidence.

The Imperative of Kinetic Analysis in Drug Discovery

The journey of a drug from a mere concept to a clinical candidate is paved with detailed biophysical characterization. For a molecule like 3-Hydroxypyridine-2-sulfonamide, simply knowing that it binds to a target (its affinity) is insufficient. We must understand the dynamics of that interaction: How fast does it bind? How long does it stay bound? This is the domain of binding kinetics.

The key parameters are:

  • Association Rate Constant (k_on or k_a): Measures the speed at which the drug binds to its target.

  • Dissociation Rate Constant (k_off or k_d): Measures the stability of the drug-target complex, or how quickly the drug unbinds.

  • Equilibrium Dissociation Constant (K_D): Represents the affinity of the interaction and is the ratio of the rate constants (k_off/k_on). A lower K_D value indicates a higher affinity.

A longer residence time (slower k_off) can often lead to a more durable pharmacological effect, a critical insight that affinity data alone cannot provide. Furthermore, a complete thermodynamic profile, including changes in enthalpy (ΔH) and entropy (ΔS), reveals the driving forces behind the binding event, offering invaluable guidance for rational lead optimization.[3]

This guide will focus on three label-free, industry-standard techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): High-Resolution Kinetic Profiling

SPR is a powerful optical technique that allows for the real-time, label-free analysis of molecular interactions.[4][5] It is exceptionally sensitive to changes in mass on a sensor surface, making it a cornerstone for kinetic analysis in drug discovery.[6]

Principle of Operation

SPR measures changes in the refractive index at the surface of a sensor chip.[4] A protein target (ligand) is immobilized on the chip surface. When an analyte (e.g., 3-Hydroxypyridine-2-sulfonamide) in solution flows over the surface and binds to the ligand, the accumulation of mass at the surface causes a change in the refractive index. This change is detected in real-time and is directly proportional to the amount of bound analyte.[7]

Causality in Experimental Design for Small Molecules

Analyzing small molecules like 3-Hydroxypyridine-2-sulfonamide (MW ≈ 188 Da) presents a challenge: the mass change upon binding is minimal compared to the larger protein target. To generate a robust signal, the experimental design must compensate for this.

  • High Ligand Density: A higher density of the immobilized protein on the sensor chip increases the number of available binding sites, amplifying the binding signal.

  • High-Sensitivity Chips: Chips with a 3D dextran matrix (like CM5 or CM7 series) provide a greater surface area for protein immobilization compared to planar chips, boosting the signal capacity.[7]

  • Analyte Concentration: A sufficiently high concentration of the small molecule is required to observe a binding response.

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle cluster_analysis Analysis p1 Immobilize Target Protein (Ligand) on Sensor Chip s1 Establish Stable Baseline (Running Buffer) p1->s1 p2 Prepare Analyte (Sulfonamide) Serial Dilutions s2 Association (Inject Analyte) p2->s2 s1->s2 Next Concentration s3 Dissociation (Running Buffer) s2->s3 Next Concentration s4 Regeneration (Strip Analyte) s3->s4 Next Concentration a1 Generate Sensorgrams s3->a1 s4->s1 Next Concentration a2 Fit Data to Kinetic Model (e.g., 1:1 Binding) a1->a2 a3 Determine kon, koff, KD a2->a3

Protocol: Kinetic Analysis of 3-Hydroxypyridine-2-sulfonamide Binding to Carbonic Anhydrase II (CAII) using SPR

This protocol outlines the analysis of a sulfonamide binding to its well-characterized target, CAII.

A. Reagent and Sample Preparation

  • Immobilization Buffer: Prepare 10 mM Sodium Acetate, pH 5.0. Rationale: A pH below the protein's isoelectric point (pI) promotes a positive charge, facilitating covalent coupling to a negatively charged carboxymethylated (CM) sensor surface.

  • Running Buffer (HBS-EP+): Prepare 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20. Match the DMSO concentration to your analyte samples (e.g., 1% DMSO). Rationale: Precise buffer matching, including additives like DMSO, is critical to minimize bulk refractive index mismatches between samples, which can create artifacts in the sensorgram.[7]

  • Ligand (CAII): Dilute recombinant human CAII to 20 µg/mL in the immobilization buffer.

  • Analyte (3-Hydroxypyridine-2-sulfonamide): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 100 µM down to 0.1 µM) in running buffer. Ensure the final DMSO concentration is identical across all samples and the running buffer.

B. SPR Experimental Run (e.g., using a Biacore™ system)

  • Chip Priming & Activation:

    • Prime the system with running buffer.

    • Activate the surface of a CM5 sensor chip with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization:

    • Inject the CAII solution over the activated surface until the desired immobilization level is reached (target > 5000 Response Units (RU) for small molecule analysis).[8]

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be activated and deactivated without protein immobilization to serve as a control.

  • Kinetic Analysis Cycle (for each analyte concentration):

    • Baseline: Flow running buffer over both reference and active flow cells for 120 seconds to establish a stable baseline.

    • Association: Inject the 3-Hydroxypyridine-2-sulfonamide solution for 180 seconds to monitor binding.

    • Dissociation: Switch back to running buffer flow for 300-600 seconds to monitor the dissociation of the complex.

    • Regeneration: If necessary, inject a mild regeneration solution (e.g., 10 mM Glycine pH 2.0) to remove any remaining bound analyte. A scouting step is crucial to find a regeneration condition that removes the analyte without damaging the immobilized ligand.[7]

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Use the instrument's evaluation software to fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • This global fit across all concentrations will yield the k_on, k_off, and K_D values.

ParameterTypical Value Range (Sulfonamide-CAII)Significance
k_on (M⁻¹s⁻¹) 10⁴ - 10⁶Rate of complex formation.
k_off (s⁻¹) 10⁻² - 10⁻⁴Stability of the complex; slower is more stable.
K_D (nM) 1 - 1000Overall binding affinity.

Bio-Layer Interferometry (BLI): A High-Throughput Alternative

BLI is another optical, label-free technology that measures biomolecular interactions in real-time.[9] While sharing principles with SPR, its dip-and-read format using disposable biosensor tips makes it particularly well-suited for higher-throughput applications.[10][11]

Principle of Operation

BLI works by analyzing the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.[12] When the biosensor tip is dipped into a solution containing the analyte, binding to the immobilized ligand increases the optical thickness of the layer on the tip. This causes a wavelength shift in the interference pattern, which is monitored in real-time and is proportional to the number of bound molecules.[13]

Causality in Experimental Design

Like SPR, BLI is a mass-based technique, and the same considerations for small molecule analysis apply. The key is to maximize the signal-to-noise ratio.

  • Biosensor Choice: High-capacity biosensors (e.g., Streptavidin or Amine Reactive) are essential to achieve a high density of the immobilized ligand.

  • Assay Format: The protein target is immobilized on the biosensor tip (the ligand), and the 3-Hydroxypyridine-2-sulfonamide is the analyte in the microplate well.

  • Reference Subtraction: A crucial step for data quality is subtracting the signal from a reference biosensor that has undergone the same immobilization chemistry but has no protein, or is loaded with an irrelevant protein. This corrects for baseline drift and non-specific binding.

BLI_Workflow cluster_prep Preparation cluster_run BLI Run Steps (Dip & Read) cluster_analysis Analysis p1 Load Target Protein onto Biosensor Tips s1 Baseline (Tips in Buffer) p1->s1 p2 Prepare 96-well Plate: Buffer, Analyte Dilutions s2 Association (Tips in Analyte Wells) p2->s2 s1->s2 s3 Dissociation (Tips in Buffer Wells) s2->s3 a1 Generate Binding Curves s3->a1 a2 Process Data (Ref. Subtraction, Fitting) a1->a2 a3 Determine kon, koff, KD a2->a3

Protocol: Kinetic Characterization using BLI

A. Reagent and Plate Preparation

  • Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.02% Tween-20 and 1% DMSO). Rationale: The buffer must be consistent throughout the experiment to avoid artifacts from buffer mismatches.

  • Protein Immobilization:

    • Hydrate Streptavidin (SA) biosensors in assay buffer.

    • Prepare a solution of biotinylated target protein (e.g., 20 µg/mL in assay buffer).

    • Load the protein onto the biosensors by dipping them into the protein solution until a stable signal is achieved (typically a shift of 1-2 nm).

  • Microplate Setup:

    • Fill columns of a 96-well microplate with:

      • Assay buffer for the baseline step.

      • Serial dilutions of 3-Hydroxypyridine-2-sulfonamide in assay buffer for the association step.

      • Assay buffer for the dissociation step.

B. BLI Experimental Run (e.g., using an Octet® system)

  • Instrument Setup: Define the assay steps in the software, specifying timings for each step.

  • Baseline: Dip the protein-loaded biosensors into the wells containing assay buffer for 60-120 seconds to establish a stable baseline.

  • Association: Move the biosensors to the wells containing the serial dilutions of the sulfonamide analyte for 180-300 seconds.

  • Dissociation: Transfer the biosensors back to wells containing only assay buffer for 300-600 seconds and monitor dissociation.

  • Data Analysis:

    • Align the data to the baseline and dissociation steps.

    • Perform reference subtraction using data from a reference sensor.

    • Fit the processed binding curves using a 1:1 binding model in the analysis software to determine the kinetic constants.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC stands apart from SPR and BLI because it directly measures the heat released or absorbed during a binding event.[14] This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[15]

Principle of Operation

An ITC instrument has two cells: a reference cell (usually containing water or buffer) and a sample cell containing the protein target.[15] The 3-Hydroxypyridine-2-sulfonamide solution is loaded into a syringe and injected in small, precise aliquots into the sample cell. If binding is exothermic, heat is released, and the system cools the cell to maintain a constant temperature. If endothermic, heat is absorbed, and the system heats the cell. The power required to maintain zero temperature difference between the sample and reference cells is measured. Each injection produces a heat-rate peak that is integrated over time to yield the heat change for that injection.

Causality in Experimental Design

ITC is a solution-based technique, eliminating potential artifacts from protein immobilization. However, data quality is critically dependent on precise experimental setup.

  • Buffer Matching: This is the most critical parameter in ITC. Any mismatch in buffer composition (pH, salt, or additive concentration like DMSO) between the syringe and the cell will generate large heats of dilution, which can completely obscure the true binding signal.[15] The final dialysis buffer for the protein should be used to dissolve the small molecule.

  • Concentration Accuracy: Accurate determination of protein and ligand concentrations is essential for calculating the correct stoichiometry and affinity.

  • The 'c' value: This dimensionless parameter (c = n * [Protein] / K_D) dictates the shape of the binding isotherm. For a reliable K_D determination, the 'c' value should ideally be between 10 and 1000.

ITC_Workflow cluster_prep Preparation cluster_run ITC Titration cluster_analysis Analysis p1 Prepare Protein in Dialyzed Buffer s1 Load Protein into Sample Cell p1->s1 p2 Dissolve Sulfonamide in EXACTLY the same Buffer s2 Load Sulfonamide into Syringe p2->s2 s3 Perform Sequential Injections s1->s3 s2->s3 a1 Integrate Heat Pulses s3->a1 a2 Plot Enthalpy vs. Molar Ratio a1->a2 a3 Fit Isotherm to Determine KD, n, ΔH a2->a3

Protocol: Thermodynamic Analysis using ITC

A. Reagent and Sample Preparation

  • Protein Preparation: Dialyze the target protein extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.2). After dialysis, retain at least 2 mL of the final dialysis buffer (supernatant) for preparing the ligand solution.

  • Ligand Preparation: Dissolve the 3-Hydroxypyridine-2-sulfonamide powder directly into the retained dialysis buffer to create the stock solution. If DMSO is required for solubility, prepare the ligand stock in DMSO and then dilute it into the dialysis buffer, ensuring an identical final DMSO percentage is added to the protein solution in the cell.

  • Concentrations: Prepare the protein at a concentration of ~20 µM and the ligand at a concentration 10-15 times higher (~200-300 µM).

  • Degassing: Thoroughly degas both protein and ligand solutions immediately before the run to prevent bubbles from forming in the cell or syringe.

B. ITC Experimental Run (e.g., using a MicroCal system)

  • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL).

  • Cell and Syringe Loading:

    • Carefully load ~200 µL of the protein solution into the sample cell, avoiding bubbles.

    • Load ~40 µL of the ligand solution into the injection syringe.

  • Equilibration: Allow the system to equilibrate for at least 60 minutes to achieve a stable baseline.

  • Titration: Initiate the injection sequence. The experiment will run automatically.

  • Control Experiment: After the main experiment, perform a control titration by injecting the ligand solution into buffer alone. The results are used to determine the heat of dilution, which is subtracted from the main experimental data.

C. Data Analysis

  • Integration: Integrate the area of each injection peak in the raw thermogram to determine the heat change (ΔH) per injection.

  • Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fitting: Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') to derive the thermodynamic parameters.

ParameterDerived FromSignificance
K_D (M) Position/steepness of the curveBinding Affinity
n (Stoichiometry) Equivalence point of the curveMolar binding ratio (e.g., 1:1)
ΔH (kcal/mol) Magnitude of the curve (y-axis)Enthalpy change; heat released/absorbed
ΔS (cal/mol·deg) Calculated from ΔG and ΔHEntropy change; change in disorder

Comparative Summary and Technique Selection

Choosing the right technology depends on the specific question you are asking.

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Principle Refractive Index ChangeOptical Layer ThicknessHeat Change
Primary Output k_on, k_off , K_Dk_on, k_off , K_DK_D, n, ΔH , ΔS
Throughput Low to Medium (1-6 analytes)Medium to High (8-16 analytes)Low (1 analyte per run)
Sample Consumption Low (µL volumes)Low (µL volumes)High (mL of protein needed)
Key Advantage Highest resolution for kineticsHigher throughput, ease of use"Gold standard" thermodynamics, solution-based
Small Molecule Challenge Low signal due to low massLow signal due to low massHeats of dilution (especially with DMSO)

Decision Guide:

  • For high-throughput screening of a library of sulfonamide derivatives to rank them by kinetics: BLI is the most efficient choice.

  • For detailed kinetic characterization (precise k_on and k_off) of a few lead candidates: SPR provides the highest quality data.

  • To understand the thermodynamic driving forces of binding and confirm stoichiometry for lead optimization: ITC is the definitive technique.

By applying the principles and protocols in this guide, researchers can generate high-quality, reproducible data, leading to a deeper understanding of 3-Hydroxypyridine-2-sulfonamide interactions and accelerating the path to novel therapeutics.

References

  • Aldinucci, A., et al. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Apaydın, S., & Török, M. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Supuran, C. T. (2016). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Available at: [Link]

  • Gee, P., et al. (2016). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Available at: [Link]

  • Nagy, G., et al. (2021). Development of a Bio-Layer Interferometry-Based Protease Assay Using HIV-1 Protease as a Model. International Journal of Molecular Sciences. Available at: [Link]

  • Gator Bio. (n.d.). Small Molecule Analysis via Biolayer Interferometry. Gator Bio. Available at: [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry. Nature Protocols. Available at: [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

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  • Star, A. L., & Langlois, C. R. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]

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  • Li, Y., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules. Available at: [Link]

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  • Aldinucci, A., et al. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry. Available at: [Link]

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  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology. Available at: [Link]

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  • ResearchGate. (n.d.). Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]

  • Drug Discovery and Development. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Discovery and Development. Available at: [Link]

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  • Romanian Journal of Biophysics. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Available at: [Link]

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Application Notes & Protocols: Leveraging the 3-Hydroxypyridine-2-sulfonamide Scaffold in Structure-Activity Relationship (SAR) Studies for Enzyme Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed framework for utilizing the 3-hydroxypyridine-2-sulfonamide scaffold as a foundational element in structure-activity relationship (SAR) studies, particularly for the discovery and optimization of enzyme inhibitors. The inherent chemical functionalities of this scaffold—a pyridine ring, a hydroxyl group, and a sulfonamide moiety—make it a privileged structure for targeting metalloenzymes, most notably carbonic anhydrases (CAs). We will explore the strategic rationale behind its selection, outline detailed protocols for analog synthesis and biological evaluation, and provide a roadmap for interpreting SAR data through both experimental and computational lenses. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design potent and selective enzyme inhibitors.

The 3-Hydroxypyridine-2-sulfonamide Scaffold: A Privileged Structure

The efficacy of a starting scaffold in a drug discovery campaign is determined by its chemical features and its ability to engage with a biological target. The 3-hydroxypyridine-2-sulfonamide core is a potent starting point due to the synergistic interplay of its three key functional groups.

  • The Sulfonamide Moiety (-SO₂NH₂): This functional group is the cornerstone of a vast class of drugs and is particularly renowned for its role in inhibiting zinc-containing metalloenzymes.[1][2] In its deprotonated (anionic) state, the sulfonamide nitrogen coordinates directly to the zinc ion (Zn²⁺) in the enzyme's active site, acting as a powerful anchoring group. This interaction is the primary mechanism for inhibitors of carbonic anhydrases (CAs), which are involved in numerous physiological processes, making them targets for treating glaucoma, epilepsy, and altitude sickness.[3][4][5]

  • The 3-Hydroxy Group (-OH): Positioned ortho to the sulfonamide, the hydroxyl group can act as a critical hydrogen bond donor and acceptor. This allows it to form key interactions with amino acid residues in the active site, enhancing binding affinity and contributing to selectivity across different enzyme isoforms.

  • The Pyridine Ring: As a heterocyclic aromatic ring, the pyridine core serves multiple roles. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system itself can engage in π-π stacking or hydrophobic interactions with the target protein.[6] Furthermore, the pyridine ring offers multiple, chemically distinct positions for substitution, making it an ideal platform for systematic SAR exploration.

The strategic placement of these three groups creates a compact, rigid structure capable of forming a triad of interactions with an enzyme active site, providing a robust foundation for inhibitor design.

Strategic Framework for SAR Studies

A successful SAR campaign involves the systematic modification of a lead compound to map the chemical space required for optimal biological activity.[7][8] The goal is to understand how changes in steric bulk, electronics, and hydrophobicity at different positions on the scaffold affect potency, selectivity, and pharmacokinetic properties.

SAR_Workflow cluster_0 Iterative Optimization Cycle Design 1. Design Analogs (Computational Modeling) Synthesis 2. Chemical Synthesis of Analog Library Design->Synthesis Hypothesis Testing 3. In Vitro Screening (Enzyme Inhibition Assay) Synthesis->Testing Compounds Analysis 4. SAR Data Analysis (Correlate Structure & Activity) Testing->Analysis IC50 Data Analysis->Design New Insights

Caption: Overall workflow for a structure-activity relationship (SAR) study.

Key Modification Points and Rationale

The 3-hydroxypyridine-2-sulfonamide scaffold offers three primary vectors for chemical modification. The strategic selection of substituents allows for a thorough exploration of the target's binding pocket.

Scaffold_Modifications Scaffold R1_label R¹ Position: Probe deep pockets Modulate pKa & solubility R1_label->R1_pos R2_label R² Positions (4, 5, 6): Fine-tune electronics Enhance selectivity R2_label->R2_pos Bio_label Bioisosteric Replacement: Modify core properties Improve ADME profile Bio_label->Bio_pos

Caption: Key modification points on the 3-hydroxypyridine-2-sulfonamide scaffold.

Library Design Strategy

A well-designed analog library systematically probes the chemical space around the core scaffold.

Modification Site Rationale for Modification Examples of Substituents Potential Impact
R¹ (Sulfonamide -NH) Explore interactions with distal regions of the active site; modulate acidity and solubility.Small alkyls (Me, Et), cyclic amines (morpholino, piperidino), substituted phenyls, benzyl groups.Potency, selectivity, cell permeability, metabolic stability.
R² (Pyridine Ring) Modulate the electronic properties of the ring system; probe for specific interactions with nearby residues.Halogens (F, Cl), small alkyls (Me), alkoxy (OMe), cyano (-CN), nitro (-NO₂).Binding affinity, target selectivity, pharmacokinetic properties.
Bioisosteric Replacement Alter core physicochemical properties while retaining key binding interactions.[9][10]Replace Pyridine with: Thiophene, Pyrazole, Isoxazole. Replace -OH with: -NH₂, -CHF₂.[11][12]Improved metabolic stability, altered solubility, novel intellectual property.

Experimental Protocols

The trustworthiness of SAR data hinges on robust and reproducible experimental methods.[13] The following protocols provide a self-validating framework for synthesis and evaluation.

Protocol 3.1: General Synthesis of N-Substituted 3-Hydroxypyridine-2-sulfonamide Analogs (R¹ Modification)

This protocol describes the reaction of 3-hydroxypyridine-2-sulfonyl chloride with a primary or secondary amine to generate the desired sulfonamide analogs.

Causality: The sulfonyl chloride is a highly reactive electrophile that readily couples with nucleophilic amines. Pyridine or another non-nucleophilic base is used to scavenge the HCl byproduct, driving the reaction to completion.

Materials:

  • 3-Hydroxypyridine-2-sulfonyl chloride (starting material)

  • Desired primary or secondary amine (e.g., benzylamine, morpholine)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 3-hydroxypyridine-2-sulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Base: Add anhydrous pyridine or TEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: Dissolve the desired amine (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted sulfonamide analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol details a colorimetric assay to measure the inhibitory activity of synthesized compounds against human Carbonic Anhydrase II (hCA II), a common isoform. The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion.[14]

Causality: Enzyme inhibition is measured by a decrease in the rate of product formation. The rate of 4-nitrophenolate production is directly proportional to the enzyme's activity and can be monitored spectrophotometrically at 400 nm.

Materials:

  • Purified human Carbonic Anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Tris buffer (e.g., 25 mM, pH 7.5)

  • Synthesized inhibitor compounds and a positive control (e.g., Acetazolamide)[3]

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor and the positive control (Acetazolamide) in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 198 µL of Tris buffer.

    • Negative Control (100% activity): 196 µL of Tris buffer + 2 µL of DMSO.

    • Inhibitor wells: 196 µL of Tris buffer + 2 µL of the corresponding inhibitor dilution.

  • Enzyme Addition: Add 2 µL of a pre-determined concentration of hCA II solution to the Negative Control and Inhibitor wells. Mix gently and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 10 µL of NPA substrate solution (prepared in acetonitrile) to all wells to start the reaction. The final volume should be 210 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V, change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin).

Protocol 3.3: Computational Docking for SAR Rationalization

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[15][16] It is a powerful tool to rationalize experimental SAR data and guide the design of new analogs.

Causality: Docking algorithms use scoring functions to estimate the binding affinity (ΔG) of different ligand poses within the protein's active site.[17] Favorable poses are those that maximize interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Workflow:

  • Protein Preparation: Obtain the crystal structure of the target enzyme (e.g., hCA II, PDB ID: 2CBE) from the Protein Data Bank. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate 3D structures of the synthesized analogs. Assign correct protonation states and minimize their energy.

  • Binding Site Definition: Define the docking grid box around the active site, typically centered on the catalytic zinc ion and encompassing key binding residues.

  • Docking Simulation: Run the docking algorithm (e.g., using AutoDock, Glide, or GOLD) to place each ligand into the defined binding site and score the resulting poses.

  • Pose Analysis: Analyze the top-scoring poses for each analog. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.

  • SAR Correlation: Correlate the predicted binding poses and interactions with the experimentally determined IC₅₀ values. For example, does a potent analog form an extra hydrogen bond that a weaker analog cannot? This analysis provides a structural hypothesis for the observed SAR.

Data Interpretation and SAR Consolidation

The final step is to synthesize the experimental and computational data into a coherent SAR model.

Hypothetical SAR Data Table
Compound R¹ Group R² Group (at C4) hCA II IC₅₀ (nM) Docking Score (kcal/mol) Key Predicted Interaction
Core -H-H150-7.2Zn²⁺ coordination; H-bond from -OH to Thr199
A-1 -CH₃-H95-7.5Hydrophobic contact with Val121
A-2 -Benzyl-H45-8.9π-π stacking with Phe131
A-3 -Morpholino-H210-6.8Steric clash with Leu198
B-1 -H-Cl88-7.8Halogen bond with Gln92 backbone
B-2 -H-NO₂350-6.5Unfavorable electrostatic interaction
Visualizing Key SAR Findings

SAR_Findings cluster_R1 R¹ Position (Sulfonamide) cluster_R2 R² Position (Pyridine C4) R1_Potent Small Hydrophobic / Aromatic Groups (e.g., Methyl, Benzyl) Potency Increased Potency (Lower IC50) R1_Potent->Potency R1_Weak Bulky / Polar Groups (e.g., Morpholino) Weak_Potency Decreased Potency (Higher IC50) R1_Weak->Weak_Potency R2_Potent Small Electron-Withdrawing Groups (e.g., -Cl) R2_Potent->Potency R2_Weak Large Electron-Withdrawing Groups (e.g., -NO₂) R2_Weak->Weak_Potency

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Hydroxypyridine-2-sulfonamide. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering troubleshooting solutions and field-proven insights to optimize reaction yield and purity.

Synthetic Pathway Overview: A Regioselective Approach

Direct electrophilic sulfonation of 3-hydroxypyridine presents significant regiochemical challenges due to the directing effects of the hydroxyl group and the inherent deactivation of the pyridine ring.[1][2] A more reliable and controllable strategy involves a multi-step synthesis commencing with 2-amino-3-hydroxypyridine. This pathway leverages the Sandmeyer reaction, a robust method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate, ensuring precise placement of the sulfonamide group at the C-2 position.[3][4][5]

The generalized workflow is as follows:

G A 2-Amino-3-hydroxypyridine B Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) A->B C 3-Hydroxy-pyridine-2-diazonium Salt (in situ) B->C D Sandmeyer Sulfonylation (SO₂, CuCl₂, Acetic Acid) C->D E 3-Hydroxypyridine-2-sulfonyl Chloride D->E F Amination (aq. NH₃) E->F G 3-Hydroxypyridine-2-sulfonamide F->G H Purification (Recrystallization) G->H I Final Product H->I

Caption: Proposed synthetic workflow for 3-Hydroxypyridine-2-sulfonamide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format.

Question 1: My reaction yield is consistently low or negligible. What are the likely causes?

Answer: Low yield in this multi-step synthesis can typically be traced to three critical stages: diazotization, the Sandmeyer reaction, or product isolation.

  • Inefficient Diazotization: The formation of the diazonium salt is highly temperature-sensitive.

    • Causality: Arenediazonium salts are unstable and readily decompose at elevated temperatures, often leading to the formation of phenol byproducts and release of nitrogen gas.

    • Solution: Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. Ensure the 2-amino-3-hydroxypyridine is fully dissolved in the acidic solution before cooling and beginning the diazotization. Use the generated diazonium salt solution immediately in the subsequent step without attempting to isolate it.

  • Failure of the Sandmeyer Reaction: The conversion of the diazonium salt to the sulfonyl chloride is the linchpin of this synthesis.

    • Causality: This step relies on a copper catalyst to facilitate the reaction with sulfur dioxide. An inactive catalyst or inefficient SO₂ delivery will halt the reaction. The mechanism involves single-electron transfer from a Cu(I) species, which is generated in situ.[6][7]

    • Solution:

      • Catalyst Activity: Use a high-purity source of copper(II) chloride as the catalyst precursor. Ensure it is fully dissolved in the reaction medium (e.g., glacial acetic acid) before adding the diazonium salt solution.

      • SO₂ Delivery: Ensure a steady, continuous bubbling of sulfur dioxide gas through the reaction mixture. Inadequate SO₂ concentration is a common point of failure.

      • Vigorous Stirring: Maintain vigorous agitation to ensure proper mixing of the aqueous diazonium salt solution with the acetic acid/catalyst mixture and to maximize gas-liquid mass transfer of SO₂.

  • Loss During Workup and Purification: The product's solubility profile can lead to losses if the wrong conditions are used.

    • Causality: 3-Hydroxypyridine-2-sulfonamide is amphoteric and its solubility is highly pH-dependent.

    • Solution: After the amination step, carefully adjust the pH of the solution. The product is often least soluble near its isoelectric point. Perform a small-scale test to determine the optimal pH for precipitation before processing the entire batch. Cool the solution significantly after pH adjustment to maximize crystallization.[8]

Question 2: I'm observing multiple spots on my TLC plate and the final product is impure. How can I minimize side reactions?

Answer: Impurity generation is often linked to the reactivity of the diazonium intermediate or the sulfonyl chloride.

  • Phenolic Impurities (e.g., Pyridine-2,3-diol):

    • Causality: This arises from the reaction of the diazonium salt with water, a common decomposition pathway.

    • Solution: As mentioned, strict temperature control below 5 °C is paramount. Furthermore, ensure the subsequent Sandmeyer reaction is prepared and ready to go so the diazonium salt solution can be used immediately, minimizing its time in the aqueous environment.

  • Azo Compound Formation:

    • Causality: The electrophilic diazonium salt can couple with the electron-rich, unreacted 2-amino-3-hydroxypyridine starting material to form brightly colored azo dyes.

    • Solution: Ensure complete conversion of the starting amine by using a slight molar excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents). The slow, dropwise addition of the nitrite solution into the well-stirred amine solution also minimizes localized high concentrations of unreacted amine.

  • Hydrolysis of Sulfonyl Chloride:

    • Causality: The intermediate, 3-hydroxypyridine-2-sulfonyl chloride, is reactive and can be hydrolyzed back to the corresponding sulfonic acid by water, especially at elevated temperatures or non-neutral pH.

    • Solution: After the Sandmeyer reaction, proceed to the amination step promptly. When adding the aqueous ammonia for the final step, do so at a controlled temperature (e.g., 0-10 °C) to manage the exotherm and minimize the hydrolysis side reaction.

Question 3: The reaction seems to stall and never reaches full conversion of the starting material. What's wrong?

Answer: A stalled reaction typically points to an issue with reagent stoichiometry or catalyst deactivation.

  • Causality & Solution:

    • Insufficient Nitrite: If the diazotization is incomplete, the remaining starting material will simply be carried through the process. Re-check the mass and molar calculation of your sodium nitrite. Use a freshly opened bottle, as NaNO₂ can degrade over time.

    • Catalyst Poisoning/Deactivation: While less common in this specific reaction, ensure all glassware is scrupulously clean. Certain impurities could potentially interfere with the copper catalyst's redox cycle.

    • Poor SO₂ Saturation: If the flow of sulfur dioxide is too low or stops, the reaction will cease. Ensure your gas cylinder has adequate pressure and the delivery tube remains submerged and unobstructed throughout the reaction time.

Frequently Asked Questions (FAQs)

Q: Why is the Sandmeyer approach preferred over direct sulfonation with fuming sulfuric acid? A: The primary reasons are regioselectivity and reaction conditions . The pyridine ring is electron-deficient and requires harsh conditions (e.g., high temperatures, often with a mercury catalyst) for direct sulfonation.[2] Furthermore, the -OH group at the 3-position is an activating ortho-, para-director, meaning direct sulfonation would likely yield a mixture of 2-, 4-, and 6-substituted products, making purification difficult. The Sandmeyer pathway provides unambiguous regiochemical control, directing the sulfonyl group specifically to the 2-position under much milder conditions.

Q: How critical is the choice of acid for the diazotization step? A: While hydrochloric acid is commonly used, sulfuric acid is often a good choice as the sulfate anion is less nucleophilic than the chloride anion. This can reduce the formation of undesired chlorinated byproducts (e.g., 2-chloro-3-hydroxypyridine) that can arise from the diazonium salt displacement.

Q: What are the most critical safety precautions for this synthesis? A:

  • Diazonium Salts: While used in solution, solid diazonium salts are shock-sensitive and can be explosive. Never attempt to isolate the diazonium salt intermediate.

  • Sulfur Dioxide (SO₂): SO₂ is a toxic and corrosive gas. This entire procedure, especially the Sandmeyer reaction, must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: Handle concentrated acids and aqueous ammonia with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Optimized Experimental Protocol

This protocol outlines a robust method for the synthesis of 3-Hydroxypyridine-2-sulfonamide.

G cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Sandmeyer Sulfonylation cluster_2 Phase 3: Amination & Isolation P1_1 Dissolve 2-amino-3-hydroxypyridine in dilute H₂SO₄ P1_2 Cool to 0-5 °C (ice-salt bath) P1_1->P1_2 P1_3 Add aq. NaNO₂ dropwise, maintaining T < 5 °C P1_2->P1_3 P1_4 Stir for 30 min at 0-5 °C P1_3->P1_4 P2_3 Slowly add the cold diazonium salt solution from Phase 1 P1_4->P2_3 Use Immediately P2_1 Prepare solution of CuCl₂ in glacial acetic acid P2_2 Bubble SO₂ gas through the catalyst solution P2_4 Continue reaction for 1-2 hours, monitoring N₂ evolution P3_1 Pour reaction mixture onto crushed ice P2_4->P3_1 P3_2 Add cold aq. NH₃ until basic, keeping temp low P3_3 Adjust pH to ~5-6 with acetic acid to precipitate product P3_4 Isolate solid by filtration P3_5 Recrystallize from ethanol/water

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology:

  • Diazotization:

    • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in 10% aqueous sulfuric acid.

    • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

    • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and place it in the dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. This pale yellow solution of the diazonium salt is used immediately.

  • Sandmeyer Sulfonylation:

    • In a separate, larger flask (also equipped for stirring and gas delivery), dissolve a catalytic amount of copper(II) chloride (e.g., 0.1 eq) in glacial acetic acid.

    • Begin bubbling sulfur dioxide gas through this solution.

    • Slowly add the cold diazonium salt solution from Step 1 to the acetic acid/catalyst mixture over approximately 1 hour. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

  • Amination and Product Isolation:

    • Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice with stirring.

    • Carefully add concentrated aqueous ammonia to the mixture until it is strongly basic (pH > 10), ensuring the temperature remains low. This converts the intermediate sulfonyl chloride to the sulfonamide.

    • Slowly add glacial acetic acid to adjust the pH to approximately 5-6, which should cause the product to precipitate.

    • Cool the mixture in an ice bath for at least 1 hour to maximize crystallization.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-Hydroxypyridine-2-sulfonamide.[9] Dry the final product under vacuum.

Data Summary Table

ParameterRecommended ConditionRationale / Key Insight
Starting Material 2-Amino-3-hydroxypyridineProvides excellent regiochemical control for C-2 substitution.[10][11]
Diazotization Temp. 0–5 °CCritical for minimizing the decomposition of the unstable diazonium salt intermediate.
Diazotizing Agent Sodium Nitrite (NaNO₂)Standard, effective reagent for converting primary aromatic amines to diazonium salts.
Sandmeyer Catalyst Copper(II) Chloride (CuCl₂)Precursor to the active Cu(I) species that facilitates the key C-S bond formation.
Sulfonyl Source Sulfur Dioxide (SO₂)Reacts with the diazonium salt in the presence of the copper catalyst.
Aminating Agent Aqueous Ammonia (NH₃)Converts the sulfonyl chloride intermediate to the final sulfonamide product.
Isolation pH ~5-6 (near pI)Maximizes precipitation of the amphoteric product from the aqueous solution.[8]
Purification Method RecrystallizationEffective for removing inorganic salts and minor organic impurities. Acetonitrile is also a viable solvent.[9]

Troubleshooting Decision Tree

G cluster_TLC cluster_Causes cluster_Solutions Start Low Final Yield TLC_Start Is starting material (SM) present in crude product? Start->TLC_Start TLC_Yes Incomplete Conversion TLC_Start->TLC_Yes Yes TLC_No SM Consumed, but Yield Still Low TLC_Start->TLC_No No Cause1 Problem in Diazotization TLC_Yes->Cause1 Cause2 Problem in Sandmeyer Step TLC_Yes->Cause2 TLC_No->Cause1 Decomposition TLC_No->Cause2 Cause3 Loss During Workup TLC_No->Cause3 Sol1 Check NaNO₂ stoichiometry/purity. Ensure T < 5°C throughout. Cause1->Sol1 Sol4 Diazonium salt decomposed. Check temp control. Use immediately. Cause1->Sol4 Sol2 Check SO₂ flow rate. Ensure catalyst is active. Cause2->Sol2 Sol3 Optimize precipitation pH. Ensure adequate cooling. Cause3->Sol3

Caption: Decision tree for troubleshooting low product yield.

References

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google P
  • Propose a mechanism for the sulfonation of pyridine, and point ou... - Pearson. (URL: [Link]...)

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. (URL: [Link])

  • Sulfonation and Sulfation Processes - Chemithon. (URL: [Link])

  • Production of pyridine-3-sulfonic acid - US5082944A - Google P
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC - PubMed Central. (URL: [Link])

  • Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap. (URL: [Link])

  • US3218330A - Preparation of 3-hydroxypyridine - Google P
  • CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google P
  • 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. (URL: [Link])

  • Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC - NIH. (URL: [Link])

  • US3838136A - Preparation of 2-chloro-3-aminopyridine - Google P
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - NIH. (URL: [Link])

  • Mechanism of Sulphonation: Electrophilic Substitution Reaction - YouTube. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google P
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])

  • What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? | ResearchGate. (URL: [Link])

  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • (PDF) Aromatic Sulphonation and Related Reactions Aromatic Sulphonation and Related Reactions - ResearchGate. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (URL: [Link])

  • Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed. (URL: [Link])

  • 22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

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Technical Support Center: Enhancing the Purity of 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Hydroxypyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of this critical intermediate. The following information is curated from established chemical principles and field-proven insights to help you overcome common challenges in your synthetic and purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of 3-Hydroxypyridine-2-sulfonamide?

A1: Impurities can arise from several stages of the synthesis. The most common sources include unreacted starting materials, byproducts from side reactions such as polysulfonation or hydrolysis of the sulfonamide, and residual solvents from the workup. The specific impurities will depend on the synthetic route, but it is crucial to monitor for these possibilities.

Q2: My final product of 3-Hydroxypyridine-2-sulfonamide is discolored (e.g., brown or yellow). What is the likely cause and how can I fix it?

A2: Discoloration is often due to aerial oxidation of the hydroxypyridine ring or the presence of colored impurities. The 3-hydroxy group makes the pyridine ring susceptible to oxidation, especially under basic conditions or when heated in the presence of air. To mitigate this, consider performing the final purification steps under an inert atmosphere (e.g., nitrogen or argon). Decolorizing with activated charcoal during recrystallization can also be effective.[1]

Q3: What analytical techniques are recommended for assessing the purity of 3-Hydroxypyridine-2-sulfonamide?

A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the purity and identifying the number of components in your sample.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the desired product and identify any structurally related impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 3-Hydroxypyridine-2-sulfonamide and provides actionable solutions.

Issue 1: Low Purity After Initial Synthesis and Workup

If your initial crude product has a low purity, a multi-step purification strategy is often necessary.

The choice of purification method depends on the nature of the impurities. The following decision tree can guide your selection process:

purification_decision_tree start Crude 3-Hydroxypyridine-2-sulfonamide is_solid Is the crude product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes acid_base Acid-Base Extraction is_solid->acid_base No (product is an oil) oiling_out Product 'oils out' during recrystallization? chromatography Column Chromatography oiling_out->chromatography Yes high_impurity High level of impurities? oiling_out->high_impurity No recrystallize->oiling_out high_impurity->recrystallize No high_impurity->chromatography Yes

Caption: Decision tree for selecting a purification method.

The amphoteric nature of 3-Hydroxypyridine-2-sulfonamide (acidic sulfonamide and phenolic hydroxyl group, basic pyridine nitrogen) can be exploited for purification.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove basic impurities. The product should remain in the organic layer.

  • Basic Wash: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. The product should remain in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Issue 2: Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions can be challenging.

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[4] This often happens if the melting point of the solid is lower than the boiling point of the solvent or if there is a high concentration of impurities.[4]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add more hot solvent to decrease the concentration, and allow it to cool more slowly.[4]

  • Change the Solvent System: The polarity of the solvent may not be optimal. Experiment with a different solvent or a mixture of solvents. For sulfonamides, ethanol-water or isopropanol-water mixtures can be effective.[4]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site for crystal growth.[4]

The following is a general workflow for recrystallization:

recrystallization_workflow cluster_steps Recrystallization Steps step1 1. Dissolve crude product in minimum hot solvent step2 2. Hot filtration (if insoluble impurities are present) step1->step2 step3 3. Slow cooling to room temperature step2->step3 step4 4. Further cooling in an ice bath step3->step4 step5 5. Isolate crystals by vacuum filtration step4->step5 step6 6. Wash crystals with cold solvent step5->step6 step7 7. Dry the purified crystals step6->step7

Sources

Technical Support Center: Synthesis of 3-Hydroxypyyridine-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 3-hydroxypyridine-2-sulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered in the laboratory. Our aim is to equip you with the scientific rationale behind experimental choices, enabling you to overcome synthetic hurdles and achieve your research goals efficiently.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yield or No Reaction During Sulfonation of 3-Hydroxypyridine

Question: I am attempting to sulfonate 3-hydroxypyridine to obtain the 2-sulfonic acid derivative, but I am observing very low yields or recovering only the starting material. What could be the issue?

Answer: This is a common challenge that often stems from the reaction conditions and the nature of the starting material. Here's a breakdown of potential causes and solutions:

  • Cause 1: Inadequate Sulfonating Agent: The choice and concentration of the sulfonating agent are critical. Concentrated sulfuric acid alone may not be sufficient to achieve efficient sulfonation of the pyridine ring, which is electron-deficient.

    • Solution: Employ a stronger sulfonating agent such as oleum (fuming sulfuric acid, containing SO₃) or chlorosulfonic acid.[1] The higher concentration of SO₃ in oleum increases the electrophilicity of the reaction, driving the sulfonation forward.

  • Cause 2: Unfavorable Reaction Temperature: Sulfonation of heterocyclic rings often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. For sulfonation with oleum, temperatures in the range of 100-150 °C are often necessary.[1] It is crucial to monitor the reaction closely, as excessively high temperatures can lead to decomposition and the formation of unwanted byproducts.

  • Cause 3: Competing Protonation of the Pyridine Nitrogen: The pyridine nitrogen is basic and will be protonated under the strongly acidic conditions of sulfonation. This further deactivates the ring towards electrophilic substitution.

    • Solution: While unavoidable, using a mercury catalyst (e.g., mercury(II) sulfate) can sometimes promote sulfonation of pyridine rings under less harsh conditions, although this is less common now due to toxicity concerns. The primary solution remains the use of forcing conditions (stronger sulfonating agent and higher temperature).

Poor Regioselectivity During Sulfonation

Question: I am obtaining a mixture of sulfonic acid isomers instead of the desired 3-hydroxypyridine-2-sulfonic acid. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the sulfonation of substituted pyridines can be challenging. The directing effects of both the hydroxyl group and the pyridine nitrogen are at play.

  • Understanding the Directing Effects:

    • The hydroxyl group at the 3-position is an ortho-, para-director. In this case, it would direct sulfonation to the 2, 4, and 6 positions.

    • The protonated pyridine nitrogen is a meta-director, deactivating the ring and directing incoming electrophiles to the 3 and 5 positions.

  • Strategies for Improving Regioselectivity:

    • Kinetic vs. Thermodynamic Control: Sulfonation is often a reversible reaction. The initial site of sulfonation (kinetic product) may not be the most stable isomer (thermodynamic product). Experiment with varying reaction times and temperatures. A lower temperature and shorter reaction time may favor the kinetic product, while higher temperatures and longer reaction times can lead to the thermodynamically more stable isomer.

    • Protecting Group Strategy: The most reliable method to ensure regioselectivity is to introduce the sulfonyl group via a different synthetic route that avoids direct sulfonation. For instance, starting with a pre-functionalized pyridine ring where the 2-position is already activated for sulfonation or an alternative group is present that can be converted to a sulfonic acid.

Difficulty in Converting 3-Hydroxypyridine-2-sulfonic Acid to the Sulfonyl Chloride

Question: I am struggling to convert the sulfonic acid to the corresponding sulfonyl chloride using standard reagents like thionyl chloride (SOCl₂). What are the best practices for this conversion?

Answer: The conversion of a sulfonic acid to a sulfonyl chloride is a crucial step for the subsequent amination. Difficulties often arise from the properties of the sulfonic acid and the reaction conditions.

  • Cause 1: Reactivity of the Sulfonic Acid: Pyridine sulfonic acids can be challenging substrates. The presence of the hydroxyl group can also lead to side reactions.

    • Solution 1: Use of Phosphorus Pentachloride (PCl₅): PCl₅ is a more powerful chlorinating agent than SOCl₂ for this transformation.[2][3] The reaction is typically performed in an inert solvent like chlorobenzene.

    • Solution 2: Use of Phosphorus Oxychloride (POCl₃) in Combination with PCl₅: A mixture of PCl₅ and POCl₃ can also be effective and may offer better reaction control.

    • Solution 3: Protection of the Hydroxyl Group: To prevent unwanted side reactions with the hydroxyl group, it is highly recommended to protect it before the chlorination step. A benzyl or methyl ether are suitable protecting groups.

Side Reactions During Amination of 3-Hydroxypyridine-2-sulfonyl Chloride

Question: During the amination of my unprotected 3-hydroxypyridine-2-sulfonyl chloride with a primary amine, I am observing the formation of multiple products and low yields of the desired sulfonamide. What is causing this?

Answer: The presence of the free hydroxyl group is the most likely culprit for the formation of byproducts.

  • Cause: Reactivity of the Hydroxyl Group: The hydroxyl group is nucleophilic and can react with the highly electrophilic sulfonyl chloride, leading to the formation of undesired sulfonate esters.

  • Solution: Protecting Group Strategy: It is imperative to protect the hydroxyl group before the amination step.

    • Recommended Protecting Groups:

      • Benzyl (Bn): Introduced using benzyl bromide or chloride in the presence of a base. It is stable to the conditions of sulfonyl chloride formation and amination and can be removed by hydrogenolysis (H₂/Pd-C).[4]

      • Methyl (Me): Can be introduced using a methylating agent like dimethyl sulfate or methyl iodide. Cleavage requires harsher conditions (e.g., BBr₃), which should be considered based on the stability of the final sulfonamide.

Challenges in Purification of the Final 3-Hydroxypyridine-2-sulfonamide Derivatives

Question: My final sulfonamide product is difficult to purify. What are the recommended purification techniques?

Answer: Purification of sulfonamides can be challenging due to their polarity and potential for zwitterionic character.

  • Strategy 1: Crystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity material. Experiment with different solvent systems. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.

  • Strategy 2: Column Chromatography: For non-crystalline products or for the removal of closely related impurities, column chromatography on silica gel is the standard method.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The addition of a small amount of acetic acid or triethylamine to the mobile phase can help to reduce tailing of acidic or basic compounds, respectively.

  • Strategy 3: Acid-Base Extraction: The acidic nature of the sulfonamide proton and the basicity of the pyridine nitrogen can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities.

    • Wash with a dilute aqueous base (e.g., saturated NaHCO₃) to remove acidic impurities.

    • Wash with brine, dry the organic layer over Na₂SO₄, and concentrate to obtain the purified product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 3-hydroxypyridine-2-sulfonamide derivatives?

A1: A common synthetic approach involves a multi-step process:

  • Protection of the Hydroxyl Group: The hydroxyl group of 3-hydroxypyridine is protected, for example, as a benzyl ether.

  • Sulfonation: The protected 3-hydroxypyridine is sulfonated at the 2-position using a strong sulfonating agent like oleum.

  • Conversion to Sulfonyl Chloride: The resulting sulfonic acid is converted to the sulfonyl chloride using a chlorinating agent such as PCl₅.

  • Amination: The sulfonyl chloride is reacted with a primary or secondary amine to form the sulfonamide.

  • Deprotection: The protecting group on the hydroxyl function is removed to yield the final 3-hydroxypyridine-2-sulfonamide derivative.

Q2: Why is it necessary to protect the hydroxyl group?

A2: The hydroxyl group is nucleophilic and can react with the electrophilic reagents used in the synthesis, such as the sulfonating agent, the chlorinating agent for the sulfonyl chloride formation, and the sulfonyl chloride itself.[5] This can lead to the formation of unwanted byproducts, reducing the yield of the desired product and complicating purification.

Q3: What are the key safety precautions to take during this synthesis?

A3: Several reagents used in this synthesis are hazardous and require careful handling:

  • Oleum and Chlorosulfonic Acid: These are highly corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Phosphorus Pentachloride (PCl₅) and Thionyl Chloride (SOCl₂): These are also corrosive and react with moisture to release HCl gas. Handle them in a fume hood and use appropriate PPE.

  • Hydrogenolysis: When using hydrogen gas for deprotection, ensure that the setup is properly assembled to prevent leaks and that there are no ignition sources nearby.

Part 3: Experimental Protocols and Data

Protocol: Synthesis of 3-(Benzyloxy)pyridine-2-sulfonic Acid
  • Protection of 3-Hydroxypyridine: To a solution of 3-hydroxypyridine (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. After stirring for 30 minutes, add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography to obtain 3-(benzyloxy)pyridine.

  • Sulfonation: To oleum (20-30% SO₃) at 0 °C, slowly add 3-(benzyloxy)pyridine (1.0 eq). After the addition is complete, heat the reaction mixture to 120 °C and stir for 4-6 hours. Cool the reaction to room temperature and carefully pour it onto crushed ice. The precipitated product, 3-(benzyloxy)pyridine-2-sulfonic acid, can be collected by filtration, washed with cold water, and dried.

Protocol: Synthesis of 3-Hydroxypyridine-2-sulfonamide
  • Formation of the Sulfonyl Chloride: To a suspension of 3-(benzyloxy)pyridine-2-sulfonic acid (1.0 eq) in chlorobenzene, add phosphorus pentachloride (PCl₅, 1.2 eq) portion-wise. Heat the mixture to 80-90 °C and stir for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS). Cool the reaction mixture and filter to remove any inorganic salts. The filtrate containing 3-(benzyloxy)pyridine-2-sulfonyl chloride is used directly in the next step.

  • Amination: Cool the filtrate containing the sulfonyl chloride to 0 °C and add a solution of the desired amine (2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the protected sulfonamide in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final 3-hydroxypyridine-2-sulfonamide.

Data Summary Table
StepReagentsTypical YieldKey Parameters
Protection 3-Hydroxypyridine, NaH, Benzyl bromide85-95%Anhydrous conditions, controlled temperature
Sulfonation 3-(Benzyloxy)pyridine, Oleum60-75%High temperature, careful workup
Chlorination 3-(Benzyloxy)pyridine-2-sulfonic acid, PCl₅70-85%Anhydrous conditions, inert solvent
Amination Sulfonyl chloride, Amine50-80%Stoichiometry of amine, temperature control
Deprotection Protected sulfonamide, H₂/Pd-C>90%Efficient removal of catalyst

Part 4: Visualizations

Synthetic Pathway Diagram

G A 3-Hydroxypyridine B 3-(Benzyloxy)pyridine A->B BnBr, NaH C 3-(Benzyloxy)pyridine-2-sulfonic Acid B->C Oleum, Δ D 3-(Benzyloxy)pyridine-2-sulfonyl Chloride C->D PCl₅ E Protected 3-Hydroxypyridine-2-sulfonamide D->E R¹R²NH F 3-Hydroxypyridine-2-sulfonamide E->F H₂, Pd/C G Start Low Yield in Sulfonation Q1 What sulfonating agent was used? Start->Q1 A1_H2SO4 Conc. H₂SO₄ Q1->A1_H2SO4 A1_Oleum Oleum Q1->A1_Oleum Sol1 Switch to Oleum (20-30% SO₃) A1_H2SO4->Sol1 Q2 What was the reaction temperature? A1_Oleum->Q2 A2_Low < 100 °C Q2->A2_Low A2_High > 100 °C Q2->A2_High Sol2 Increase temperature to 100-150 °C A2_Low->Sol2 Check Check for decomposition A2_High->Check

Caption: Decision tree for troubleshooting low sulfonation yields.

References

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap. Available at: [Link]

  • US3218330A - Preparation of 3-hydroxypyridine - Google Patents.
  • 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. Available at: [Link]

  • WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents.
  • The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides - Chemical Science (RSC Publishing). Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Products on 2-amino-3-hydroxypyridinel (A132) - European Commission. Available at: [Link]

  • New methodology for the preparation of 3-hydroxy-2-pyridinone (3,2-HOPO) chelators and extractants. Part 2. Reactions of alcohols, phenols, and thiols with an electrophilic 3,2-HOPO reagent - PMC - NIH. Available at: [Link]

  • EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents.
  • The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides - PMC - PubMed Central. Available at: [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presen - SciSpace. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone - MDPI. Available at: [Link]

  • 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. Available at: [Link]

  • Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka. Available at: [Link]

  • Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalari - Malaria World. Available at: [Link]

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stability issues of 3-Hydroxypyridine-2-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Hydroxypyridine-2-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. As a molecule combining a hydroxylated pyridine ring with a sulfonamide functional group, its stability can be influenced by a variety of factors. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My assay results with 3-Hydroxypyridine-2-sulfonamide are inconsistent. Could the compound be degrading in my experimental solution?

Answer: Yes, inconsistent results are a primary indicator of compound instability. 3-Hydroxypyridine-2-sulfonamide, like many sulfonamides and hydroxylated pyridines, is susceptible to degradation under common laboratory conditions. The key factors influencing its stability in solution are pH, temperature, light exposure, and the solvent system used.[1]

Causality: The sulfonamide group can undergo hydrolysis, particularly at non-neutral pH, while the 3-hydroxypyridine ring is sensitive to oxidation and photodegradation.[2][3][4] The combination of these functional groups necessitates careful control of the experimental environment.

To confirm if degradation is the root cause, you must first establish a baseline. This involves preparing a fresh stock solution in a recommended solvent (see FAQ 3) and immediately analyzing its purity and concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] Compare this initial result with samples that have been subjected to your experimental conditions over a relevant time course. A decrease in the parent compound peak and/or the appearance of new peaks is indicative of degradation.

FAQ 2: What are the most likely degradation pathways for 3-Hydroxypyridine-2-sulfonamide?

Answer: While specific degradation pathways for this exact molecule are not extensively published, we can infer the most probable routes based on the known reactivity of its core structures: the sulfonamide moiety and the 3-hydroxypyridine ring.

Primary Degradation Mechanisms:

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides. The S-N bond can be cleaved, particularly under acidic or basic conditions, to yield 3-hydroxypyridine-2-sulfonic acid and ammonia (or a related amine if the sulfonamide is substituted).[6][7] Basic hydrolysis is often more favorable for sulfonamides.[8]

  • Oxidation of the Hydroxypyridine Ring: The electron-rich pyridine ring, activated by the hydroxyl group, is susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This can lead to the formation of N-oxides, quinone-like structures, or ring-opened products.

  • Photodegradation: Aromatic systems, especially those with heteroatoms and hydroxyl groups, can absorb UV light, leading to photochemical reactions. This can result in complex degradation profiles, including dimerization, SO2 extrusion, or rearrangement.[3][9] Studies on other sulfonamides have shown that UV irradiation can significantly accelerate degradation.[10]

The following diagram illustrates these potential degradation points on the molecule.

Caption: Key stressors and resulting degradation pathways for 3-Hydroxypyridine-2-sulfonamide.

Troubleshooting Guide: A Proactive Approach

If you suspect instability, a systematic approach is required. A forced degradation study is the industry-standard method to proactively identify liabilities and develop stable formulations.[11][12]

Issue: I need to determine the stability of my compound under specific pH and temperature conditions.

Solution: Perform a Forced Degradation Study.

This involves intentionally exposing the compound to stressful conditions to accelerate degradation and identify the circumstances under which it is unstable.

Experimental Protocol: pH and Thermal Stability Assessment

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of 3-Hydroxypyridine-2-sulfonamide in a suitable organic solvent (e.g., DMSO, Methanol). Ensure the compound is fully dissolved.

  • Preparation of Test Solutions:

    • Dilute the stock solution to a final, accurately known concentration (e.g., 100 µg/mL) in a series of aqueous buffers. Recommended buffers include:

      • Acidic: 0.1 M HCl (pH ~1)

      • Neutral: pH 7.4 Phosphate-Buffered Saline (PBS)

      • Basic: 0.1 M NaOH (pH ~13)

    • Prepare a control sample in the same buffer but keep it refrigerated immediately for t=0 analysis.

  • Incubation:

    • Divide each buffered solution into two sets.

    • Incubate one set at your experimental temperature (e.g., 37°C).

    • Incubate the second set at an elevated temperature (e.g., 60°C) to accelerate degradation.[12]

    • Protect all samples from light by wrapping vials in aluminum foil.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

    • If using strong acid or base, neutralize the sample immediately to halt further degradation.

    • Analyze the samples immediately by a stability-indicating HPLC-UV method.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the t=0 sample.

    • Observe the formation of any new peaks, which represent degradation products.

Data Presentation: Example Stability Profile

ConditionTemperature (°C)Time (hours)% Parent Compound Remaining
0.1 M HCl372485.2
0.1 M HCl602445.7
pH 7.4 PBS372499.1
pH 7.4 PBS602492.5
0.1 M NaOH372496.8
0.1 M NaOH602488.3
Note: This is illustrative data. Actual results must be determined experimentally.

This structured experiment will clearly delineate the pH and temperature boundaries for the stability of 3-Hydroxypyridine-2-sulfonamide. General studies on sulfonamides show they are often most stable at neutral to slightly alkaline pH.[13]

Issue: My solution changes color or shows degradation even when stored at 4°C in a neutral buffer.

Solution: Investigate Photostability and/or Oxidative Degradation.

If thermal and hydrolytic degradation have been ruled out, light-induced or oxidative pathways are the likely culprits.

Experimental Protocol: Photostability Assessment (Adapted from ICH Q1B Guidelines)

  • Sample Preparation:

    • Prepare your solution of 3-Hydroxypyridine-2-sulfonamide in your experimental buffer/solvent system.

    • Prepare two sets of samples in clear glass or quartz vials.

  • Control Sample:

    • Completely wrap one set of vials in aluminum foil. These are your "dark controls."

  • Light Exposure:

    • Place the unwrapped set (and the dark controls alongside) in a photostability chamber.

    • Expose the samples to a controlled light source that provides both cool white fluorescent and near-UV light, as specified by ICH Q1B guidelines.[14] A total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter is recommended.

    • Maintain a constant temperature during the experiment.

  • Analysis:

    • At the end of the exposure period, analyze both the light-exposed samples and the dark controls via HPLC.

    • Significant degradation in the light-exposed sample compared to the dark control confirms photosensitivity.

Workflow for Troubleshooting Stability Issues

Troubleshooting_Workflow start Inconsistent Assay Results check_fresh Analyze Freshly Prepared vs. Aged Solution start->check_fresh degradation_confirmed Degradation Confirmed check_fresh->degradation_confirmed Difference >5% no_degradation No Degradation (Check other experimental variables) check_fresh->no_degradation Difference <5% forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation ph_temp Test pH & Temperature (Hydrolytic/Thermal Stress) forced_degradation->ph_temp photostability Test Light Exposure (Photostability Stress) forced_degradation->photostability oxidation Test with Antioxidants/ Inert Atmosphere (Oxidative Stress) forced_degradation->oxidation identify_cause Identify Primary Degradation Cause(s) ph_temp->identify_cause photostability->identify_cause oxidation->identify_cause mitigate Implement Mitigation Strategy identify_cause->mitigate mitigation_details e.g., Use Buffered Solution (pH 7-8), Work in Amber Vials, Store at -20°C, Use Fresh Solutions mitigate->mitigation_details

Caption: A systematic workflow for diagnosing and mitigating stability issues.

FAQ 3: What are the best practices for preparing and storing solutions of 3-Hydroxypyridine-2-sulfonamide to ensure stability?

Answer: Based on the chemical properties of the molecule, the following best practices are recommended to minimize degradation:

  • Solvent Selection: For stock solutions, use aprotic polar solvents like DMSO or DMF and store them at -20°C or -80°C in tightly sealed vials. For aqueous working solutions, prepare them fresh daily. The choice of solvent can significantly impact stability.[15][16]

  • pH Control: Prepare aqueous solutions in a buffered system, ideally between pH 7 and 8, to minimize acid- or base-catalyzed hydrolysis. Avoid highly acidic or alkaline conditions unless required by the experiment.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light. Conduct experiments under subdued lighting conditions where possible.

  • Temperature Control: Keep solutions cool. Store stock solutions frozen and working solutions on ice. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Higher temperatures are known to accelerate the degradation of many pharmaceutical compounds.[17]

  • Inert Atmosphere: If oxidative degradation is suspected, consider de-gassing your solvent with nitrogen or argon before preparing the solution. This is particularly relevant for long-term experiments.

By implementing these proactive measures and systematically troubleshooting any observed instability, you can ensure the integrity of your experimental results when working with 3-Hydroxypyridine-2-sulfonamide.

References

  • Bari, S. B., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. EXCLI Journal, 17, 619–630. Available at: [Link]

  • Boreen, A. L., et al. (2004). Hydrolysis of sulfonamides in aqueous solutions. Environmental Science & Technology, 38(23), 6301-6306. Available at: [Link] (Note: This links to a similar topic, the provided search result was from ResearchGate).

  • Ples-Burdunia, K., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(2), 143-148. Available at: [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation studies. Pharmaceutical Technology, 29(2), 48-66. Available at: [Link] (Note: Direct link to the original article is unavailable, linking to ICH guidelines which mandate these studies).

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-58. Available at: [Link]

  • Google Patents. (2019). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1435-1443. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 376-383. Available at: [Link]

  • Yilmaz, Y., & Ceyhan, T. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Journal of Molecular Structure, 1134, 49-55. Available at: [Link]

  • Chen, C-Y., et al. (2020). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of Hazardous Materials, 384, 121303. Available at: [Link]

  • Li, S., et al. (2015). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. International Journal of Environmental Research and Public Health, 12(9), 11663-11675. Available at: [Link]

  • Bajaj, S., et al. (2003). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 809-816. Available at: [Link]

  • Piech, R., & Ruzik, L. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Catalysts, 12(11), 1334. Available at: [Link]

  • Boreen, A. L., et al. (2005). Triplet-sensitized photodegradation of sulfa drugs containing six-membered heterocyclic groups: identification of an SO2 extrusion photoproduct. Environmental Science & Technology, 39(10), 3630-3638. Available at: [Link]

  • Goyal, A., & Singhvi, I. (2015). Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. Journal of Taibah University for Science, 9(4), 478-485. Available at: [Link]

  • Patel, R. B., et al. (2012). Analytical Method Development and Validation for Assay of Rufinamide Drug. Journal of Pharmaceutical Technology, Research and Management, 1(1), 29-37. Available at: [Link]

  • Glass, B. D., & Haywood, A. (2006). Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device. Journal of Pharmacy and Pharmacology, 58(4), 471-477. Available at: [Link]

  • Sarr, M., et al. (2022). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. Scientific Reports, 12(1), 1-14. Available at: [Link]

  • Velazquez-Gomez, M., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 150, 248-254. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]

  • Guerard, J. J., et al. (2009). Environmental levels of ultraviolet light potentiate the toxicity of sulfonamide antibiotics in Daphnia magna. Chemosphere, 75(9), 1147-1153. Available at: [Link]

  • Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt C), 127661. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed 3-Hydroxypyridine-2-sulfonamide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Hydroxypyridine-2-sulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this important scaffold. As your virtual application scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

This resource is structured to address problems in a logical workflow, from initial synthesis to final application. We will explore the causality behind experimental failures and provide validated protocols to ensure your success.

Section 1: Synthesis & Purification Troubleshooting

The successful synthesis and purification of 3-hydroxypyridine-2-sulfonamide and its precursors are foundational. Errors at this stage will cascade through your experimental workflow. This section addresses the most common issues encountered during the initial preparation of these compounds.

Q1: My sulfonamide synthesis is resulting in a very low yield. What are the likely causes and how can I fix it?

Answer: Low yields in sulfonamide synthesis are a frequent problem, often stemming from a few critical factors. The primary culprit is typically the hydrolysis of the sulfonyl chloride intermediate, which is highly reactive and sensitive to moisture.[1]

Causality and Troubleshooting Steps:

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride functional group is readily attacked by water, converting it into the corresponding sulfonic acid, which is unreactive towards the amine.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., dichloromethane, THF, acetonitrile) and conduct the reaction under an inert atmosphere (Nitrogen or Argon) to strictly exclude moisture.[1]

  • Inappropriate Base Selection: The choice of base is critical. It must be strong enough to neutralize the HCl byproduct generated during the reaction but should not compete with the amine nucleophile.

    • Solution: Use a non-nucleophilic organic base like pyridine or triethylamine.[1][2] Pyridine can also act as a nucleophilic catalyst, activating the sulfonyl chloride and potentially increasing the reaction rate.[2] Avoid strong nucleophilic bases like NaOH or KOH in the main reaction mixture as they can promote hydrolysis.

  • Sub-optimal Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure the complete consumption of the more valuable sulfonyl chloride.[1] For primary amines, be cautious as a large excess can sometimes lead to the formation of a bis-sulfonated side product.[1]

  • Side Reactions: The formation of unexpected side products can consume starting materials. For instance, with primary amines, a double addition to form a bis-sulfonated product can occur.

    • Solution: Control the stoichiometry carefully. If bis-sulfonation is a persistent issue, consider using a protecting group on the amine, which can be removed in a subsequent step.[1]

Q2: I am struggling to purify my crude 3-Hydroxypyridine-2-sulfonamide. It appears contaminated with starting materials or byproducts. What purification strategies do you recommend?

Answer: Purification of sulfonamides can be challenging due to their polarity and potential for zwitterionic character, especially with the acidic hydroxyl group on the pyridine ring. A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Initial Work-up (Quenching): Before attempting purification, ensure all reactive species are quenched. Unreacted sulfonyl chloride is a common impurity.

    • Protocol: After the reaction is complete, consider a nucleophilic quench by adding a small amount of a simple amine (e.g., aqueous ammonia) or an alcohol (e.g., methanol) to convert the remaining sulfonyl chloride into a more easily separable sulfonamide or sulfonate ester, respectively.[3] A simple aqueous wash may not be sufficient to hydrolyze a sterically hindered sulfonyl chloride.[3]

  • Liquid-Liquid Extraction: This is the first line of defense for removing major impurities.

    • Strategy: Utilize the acidic/basic handles on your molecule.

      • Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) will protonate basic impurities (like excess pyridine or triethylamine), moving them to the aqueous layer.

      • Basic Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the sulfonic acid byproduct (from hydrolysis) and the phenolic hydroxyl group, allowing for their removal into the aqueous layer. Be cautious, as your desired product may also partition into the basic aqueous layer if it is sufficiently deprotonated.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.

    • Solvent Selection: Experiment with various solvent systems. Common choices for sulfonamides include ethanol/water, propanol, or ethyl acetate/hexane mixtures.[4] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Silica Gel Chromatography: If extraction and crystallization are insufficient, column chromatography is the next step.

    • Solvent System (Eluent): Due to the polarity of the molecule, a polar mobile phase will be required. Start with a system like Dichloromethane/Methanol or Ethyl Acetate/Hexane with a gradient of the more polar solvent.

    • Pro-Tip: To reduce streaking or poor separation on the column, which can occur with acidic/basic compounds, consider adding a small amount of acetic acid (~0.5-1%) or triethylamine (~0.5-1%) to the mobile phase to ensure your compound remains in a single protonation state.

Section 2: Reaction & Coupling Failures

Once you have pure 3-Hydroxypyridine-2-sulfonamide, you may use it in subsequent reactions, such as N-alkylation, arylation, or coupling reactions. This section troubleshoots failures in these downstream applications.

Q3: I am attempting an N-alkylation/arylation on the sulfonamide nitrogen, but the reaction is not proceeding. What could be the issue?

Answer: The sulfonamide N-H bond is acidic, but the resulting anion is stabilized by resonance, which can reduce its nucleophilicity. Successful alkylation or arylation requires careful selection of the base and reaction conditions.

Troubleshooting Protocol for N-Alkylation/Arylation:

Potential Issue Explanation & Causality Recommended Solution
Insufficiently Strong Base The pKa of a sulfonamide N-H is typically in the range of 10-11. A weak base like triethylamine will not be sufficient to deprotonate it effectively.Use a stronger base such as Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or Cesium Carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent like DMF or DMSO.
Poor Nucleophilicity of the Anion The negative charge on the nitrogen is delocalized onto the two sulfonyl oxygens, making the nitrogen a relatively "soft" and less reactive nucleophile.Activate the electrophile. For arylations, use a palladium or copper catalyst (e.g., Buchwald-Hartwig or Ullmann coupling conditions). For alkylations, use a highly reactive alkylating agent like an alkyl iodide or triflate.
Competing O-Alkylation The hydroxyl group on the pyridine ring is also acidic and can be deprotonated, leading to a mixture of N- and O-alkylated products.Protect the hydroxyl group before attempting N-alkylation. Common protecting groups for phenols include methyl (using DMS or MeI), benzyl (using BnBr), or silyl ethers (e.g., TBDMSCl). The protecting group can be removed after the N-alkylation step.
Solvent Effects The choice of solvent can dramatically impact the reaction rate by influencing the solubility of the salt formed and the solvation of the nucleophile.Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but leave the nucleophilic anion relatively "naked" and more reactive.
Section 3: Product Characterization & Purity Problems

Accurate characterization is non-negotiable in scientific research. This section addresses common issues when analyzing your final products.

Q4: My NMR spectrum shows broad peaks for my 3-Hydroxypyridine-2-sulfonamide derivative. Is my product impure?

Answer: Not necessarily. While broad peaks can indicate impurities or decomposition, they can also arise from several other factors related to the molecule's structure and the experimental conditions.

Potential Causes for Broad NMR Peaks:

  • Proton Exchange: The acidic protons (sulfonamide N-H and phenol O-H) can exchange with each other or with trace amounts of water in the NMR solvent. This is a common cause of broadening.

    • Solution: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable N-H and O-H peaks should disappear or significantly decrease in intensity, confirming their identity.

  • Rotational Isomers (Rotamers): Restricted rotation around the S-N bond or the S-C(aryl) bond can lead to the presence of multiple conformers that are slowly interconverting on the NMR timescale, resulting in broadened signals.

    • Solution: Acquire the spectrum at a higher temperature (e.g., 50-80 °C). Increased thermal energy will accelerate the rate of interconversion, often causing the broad peaks to sharpen into a single, time-averaged signal.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening.

    • Solution: Ensure the product is thoroughly purified to remove any residual metal catalysts. If suspected, washing a solution of the compound with a chelating agent like EDTA may help.

  • Aggregation: Polar molecules can sometimes aggregate in solution, especially at higher concentrations, leading to broader lines.

    • Solution: Acquire the spectrum on a more dilute sample.

Section 4: Stability & Handling FAQs

Proper storage and handling are crucial for maintaining the integrity of your compound.

  • Q: How should I store 3-Hydroxypyridine-2-sulfonamide?

    • A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, strong acids, and moisture.[5][6]

  • Q: Is the compound sensitive to light or air?

    • A: While specific data on 3-Hydroxypyridine-2-sulfonamide is limited, many pyridine and phenol-containing compounds can be sensitive to light and air over long periods, potentially leading to discoloration (e.g., turning brown or pink).[7] It is good practice to store it in an amber vial under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

  • Q: What are the primary safety concerns when handling this compound?

    • A: The precursor, 2-Amino-3-hydroxypyridine, is listed as toxic if swallowed or in contact with skin, and causes skin and eye irritation.[5] It is crucial to handle this and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.[5][8]

Section 5: Detailed Experimental Protocols

This section provides validated, step-by-step procedures for common reactions.

Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride

This protocol is a standard procedure for the coupling of a sulfonyl chloride with an amine.

  • Preparation: Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, condenser, and addition funnel) and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Setup: Dissolve the amine (1.1 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.5 equivalents) in an anhydrous solvent (e.g., Dichloromethane) in the reaction flask.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 equivalent) in a small amount of the anhydrous solvent in the addition funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[9]

  • Work-up:

    • Quench the reaction by adding water or a dilute acid.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using the methods described in Section 1 (crystallization or column chromatography).[4][10]

Section 6: Visualization & Diagrams

Visual aids can clarify complex workflows and mechanisms. The following diagrams were generated using Graphviz (DOT language).

Diagram 1: General Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow cluster_conditions Condition Check Start Low Yield or Failed Reaction Check_Purity Verify Purity & Identity of Starting Materials (NMR, MS) Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze_Crude Moisture Anhydrous Solvents? Inert Atmosphere? Check_Conditions->Moisture Stoichiometry Correct Stoichiometry? (Amine vs. Sulfonyl Chloride) Check_Conditions->Stoichiometry Base Appropriate Base? (e.g., Pyridine, TEA) Check_Conditions->Base Temperature Correct Temperature? (0°C to RT) Check_Conditions->Temperature Analyze_Crude->Check_Conditions No product or side reactions dominant Purification Optimize Purification Strategy Analyze_Crude->Purification Product formed, but impure Sulfonamide_Mechanism cluster_info Key Failure Points RSO2Cl R-SO₂-Cl (Sulfonyl Chloride) Intermediate Tetrahedral Intermediate RSO2Cl->Intermediate RNH2 R'-NH₂ (Amine) RNH2->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) Salt Base-H⁺ Cl⁻ Base->Salt Neutralization Product R-SO₂-NH-R' (Sulfonamide) Intermediate->Product Collapse & Loss of Cl⁻ HCl HCl Product->Product HCl->Salt Fail1 1. Water hydrolyzes R-SO₂-Cl Fail2 2. Weak base fails to trap HCl

Caption: Key steps in the nucleophilic attack for sulfonamide formation.

Section 7: References
  • Al-Ghamdi, S., Al-Zahrani, F., & El-Shishtawy, R. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Environmental Science and Health, Part C, 39(3), 275-313.

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents. (n.d.). Retrieved January 23, 2026, from

  • Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap. (n.d.). Retrieved January 23, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2019). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 9(1), 1-13.

  • CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents. (n.d.). Retrieved January 23, 2026, from

  • US2777844A - Sulfonamide purification process - Google Patents. (n.d.). Retrieved January 23, 2026, from

  • Reddit. (2023). How do I approach this problem? Retrieved from r/OrganicChemistry subreddit.

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.

  • El-Faham, A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega.

  • A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling. (2024). Scientific Reports.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Pharma Focus Asia.

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2025). ResearchGate.

  • CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents. (n.d.). Retrieved January 23, 2026, from

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI.

  • Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. (n.d.). PubMed.

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 23, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering.

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2025). ResearchGate.

  • Jubilant Ingrevia Limited. (n.d.). 3-(Hydroxymethyl)pyridine Safety Data Sheet.

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.

  • Optimization of reaction conditions for the synthesis of sulfonyl guanidines. (n.d.). ResearchGate.

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.

  • Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). (2019). PubMed Central.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). ResearchGate.

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie.

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Technical Support Center: Overcoming Solubility Challenges of 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-Hydroxypyridine-2-sulfonamide. As a Senior Application Scientist, this guide synthesizes fundamental chemical principles with practical, field-proven methodologies to address common and complex solubility challenges. Our goal is to provide you with the rationale behind experimental choices, enabling you to develop robust and reproducible protocols.

Introduction to 3-Hydroxypyridine-2-sulfonamide and its Solubility Profile

3-Hydroxypyridine-2-sulfonamide belongs to a class of compounds that often exhibit limited aqueous solubility due to the presence of both a polar sulfonamide group and a moderately nonpolar pyridine ring. The interplay of the hydroxyl, sulfonamide, and pyridine functional groups dictates its physicochemical properties, including its pH-dependent solubility. Understanding these characteristics is the first step in overcoming dissolution challenges.

Frequently Asked Questions (FAQs)

Q1: My 3-Hydroxypyridine-2-sulfonamide won't dissolve in water. What is the first step I should take?

A1: The inherent aqueous solubility of many sulfonamide derivatives is low. The initial and most critical step is to assess the pH-dependent solubility of the compound. The sulfonamide group is weakly acidic, and the pyridine nitrogen is weakly basic, meaning the compound's net charge and, consequently, its solubility are highly influenced by pH.

Sulfonamides generally exhibit increased solubility in alkaline conditions due to the deprotonation of the sulfonamide nitrogen. Conversely, the pyridine nitrogen can be protonated at acidic pH, which may also enhance solubility. A simple initial test is to attempt dissolution in dilute acidic (e.g., 0.1 M HCl) and dilute basic (e.g., 0.1 M NaOH) solutions. A patent for the related compound, 2-amino-3-hydroxypyridine sulfonate, describes its hydrolysis under basic conditions (pH 8-9), indicating increased solubility in this range.[1]

Q2: I need to prepare a stock solution for a cell-based assay. Which solvent should I start with?

A2: For in vitro assays, a concentrated stock solution is typically prepared in an organic solvent and then diluted into the aqueous assay medium. The most common initial choice is Dimethyl Sulfoxide (DMSO) due to its strong solubilizing power for a wide range of organic compounds.

However, it's crucial to be aware of potential issues with DMSO. Some compounds can precipitate from DMSO solution upon storage, especially if the DMSO absorbs water from the atmosphere.[2] If you encounter issues with DMSO, other common organic solvents to consider are Dimethylformamide (DMF), ethanol, or methanol.[3] When preparing for cell-based assays, it's vital to ensure the final concentration of the organic solvent in the culture medium is low enough to not cause cellular toxicity, typically below 0.5% for DMSO.[4]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?

A3: This is a common problem known as "precipitation upon dilution." It occurs when the compound is soluble in the concentrated organic stock but not in the final aqueous environment. Here are several strategies to address this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous component. This can sometimes prevent shock precipitation.[4]

  • Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO in your assay may keep the compound in solution. However, always run a vehicle control to ensure the solvent concentration is not affecting your experimental results.[5]

  • Use of Co-solvents: Incorporating a co-solvent in your final aqueous medium can increase the solubility of your compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their apparent aqueous solubility.[7] This can be a highly effective method for preparing aqueous solutions of poorly soluble compounds for biological assays.

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Determining the pH-Dependent Solubility Profile

This protocol provides a systematic approach to understanding how pH affects the solubility of 3-Hydroxypyridine-2-sulfonamide.

Materials:

  • 3-Hydroxypyridine-2-sulfonamide

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of 3-Hydroxypyridine-2-sulfonamide to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.

  • Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent (the mobile phase for HPLC or a solvent in which the compound is freely soluble for UV-Vis).

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Causality: The resulting graph will reveal the pH at which the solubility of 3-Hydroxypyridine-2-sulfonamide is maximal. This information is invaluable for designing formulation strategies. For sulfonamides, a "U" or "V" shaped curve is often observed, with higher solubility at acidic and basic pH values and a minimum solubility near the isoelectric point.[8]

graph TD { A[Start: Determine pH-Solubility Profile] --> B{Prepare Buffers pH 2-10}; B --> C{Add Excess Compound to Buffers}; C --> D{Equilibrate with Shaking (24-48h)}; D --> E{Centrifuge to Pellet Solid}; E --> F{Collect Supernatant}; F --> G{Quantify Concentration (HPLC/UV-Vis)}; G --> H[Plot Solubility vs. pH]; H --> I[End: Identify Optimal pH for Solubilization]; subgraph "Workflow" A;B;C;D;E;F;G;H;I; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; H; I; node[shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; B; C; D; E; F; G; edge[color="#4285F4"]; } Caption: Workflow for Determining pH-Dependent Solubility.
Protocol 2: Enhancing Solubility with Co-solvents

This protocol outlines a method for systematically screening co-solvents to improve the solubility of 3-Hydroxypyridine-2-sulfonamide.

Materials:

  • 3-Hydroxypyridine-2-sulfonamide

  • Aqueous buffer at a pH where solubility is low (determined from Protocol 1)

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO

  • Vortex mixer, shaker, centrifuge, and analytical instrument for quantification

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add an excess of 3-Hydroxypyridine-2-sulfonamide to each mixture.

  • Equilibrate the samples as described in Protocol 1.

  • Centrifuge and collect the supernatant.

  • Quantify the concentration of the dissolved compound.

  • Plot the solubility as a function of the co-solvent percentage for each co-solvent.

Causality: Co-solvents increase solubility by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of less polar compounds.[9] The resulting data will help identify the most effective co-solvent and the optimal concentration range for your application.

Data Presentation: Solubility in Co-solvent Systems (Hypothetical Data)

Co-solvent10% (v/v) in Buffer20% (v/v) in Buffer50% (v/v) in Buffer
Ethanol 0.5 mg/mL1.2 mg/mL5.8 mg/mL
Propylene Glycol 0.8 mg/mL2.5 mg/mL10.2 mg/mL
PEG 400 1.1 mg/mL4.0 mg/mL15.5 mg/mL
DMSO 2.5 mg/mL8.5 mg/mL>50 mg/mL
graph TD { A[Start: Co-solvent Screening] --> B{Select Co-solvents}; B --> C{Prepare Co-solvent/Buffer Mixtures}; C --> D{Add Excess Compound}; D --> E{Equilibrate}; E --> F{Centrifuge & Collect Supernatant}; F --> G{Quantify Concentration}; G --> H[Plot Solubility vs. Co-solvent %]; H --> I[End: Identify Optimal Co-solvent System]; subgraph "Workflow" A;B;C;D;E;F;G;H;I; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; H; I; node[shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; B; C; D; E; F; G; edge[color="#34A853"]; } Caption: Workflow for Co-solvent Solubility Enhancement.

Protocol 3: Solubilization using Cyclodextrins

This protocol details the use of cyclodextrins to enhance the aqueous solubility of 3-Hydroxypyridine-2-sulfonamide.

Materials:

  • 3-Hydroxypyridine-2-sulfonamide

  • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Vortex mixer, shaker, centrifuge, and analytical instrument for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 5, 10, 20, 50 mM).

  • Add an excess of 3-Hydroxypyridine-2-sulfonamide to each cyclodextrin solution.

  • Equilibrate the samples as described in Protocol 1.

  • Centrifuge and collect the supernatant.

  • Quantify the concentration of the dissolved compound.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration.

Causality: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the nonpolar pyridine moiety of the 3-Hydroxypyridine-2-sulfonamide, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility of the compound.

graph TD { A[Start: Cyclodextrin Solubilization] --> B{Select Cyclodextrin}; B --> C{Prepare Cyclodextrin Solutions}; C --> D{Add Excess Compound}; D --> E{Equilibrate}; E --> F{Centrifuge & Collect Supernatant}; F --> G{Quantify Concentration}; G --> H[Plot Solubility vs. Cyclodextrin Concentration]; H --> I[End: Determine Efficacy of Complexation]; subgraph "Workflow" A;B;C;D;E;F;G;H;I; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; H; I; node[shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; B; C; D; E; F; G; edge[color="#EA4335"]; } Caption: Workflow for Cyclodextrin-Mediated Solubilization.

Advanced Troubleshooting

Issue: The compound appears to be unstable at the pH required for dissolution.

Solution: Sulfonamides can be susceptible to degradation, especially at extreme pH values and upon exposure to light. If you observe degradation (e.g., change in color, appearance of new peaks in HPLC), consider the following:

  • Kinetically Controlled Dissolution: Instead of prolonged equilibration, try shorter dissolution times with sonication. This may allow you to prepare a solution for immediate use before significant degradation occurs.

  • Cryo-solubilization: Attempt to dissolve the compound at a lower temperature to slow down the degradation kinetics.

  • Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your solvent system may help.

Issue: I need to remove DMSO from my sample after an experiment.

Solution: Removing high-boiling point solvents like DMSO can be challenging. Here are a few approaches:

  • Lyophilization (Freeze-Drying): If your compound is not volatile, you can freeze the aqueous solution containing DMSO and lyophilize it. This process sublimes the water and can also remove the DMSO.

  • Solid-Phase Extraction (SPE): If your compound has sufficient hydrophobicity, you can use a reverse-phase SPE cartridge (e.g., C18). Load your DMSO/aqueous sample onto the cartridge, wash with water to remove the DMSO, and then elute your compound with an organic solvent like methanol or acetonitrile.

  • Liquid-Liquid Extraction: Dilute your DMSO sample with a large volume of water and extract your compound with an immiscible organic solvent in which it is soluble (e.g., ethyl acetate, dichloromethane). Multiple extractions will be necessary.

References

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google P
  • Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model - ResearchGate. (URL: [Link])

  • pH-induced solubility transition of sulfonamide-based polymers - PubMed. (URL: [Link])

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: [Link])

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed. (URL: [Link])

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (URL: [Link])

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - MDPI. (URL: [Link])

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections - ResearchGate. (URL: [Link])

  • 3-Aminopyridine - Wikipedia. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (URL: [Link])

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (URL: [Link])

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. (URL: [Link])

  • How can I remove DMSO from my sample? I've done washing with water, and extracting with DCM, and also freeze-drying, but they were inefficient! | ResearchGate. (URL: [Link])

  • Complexation of Sulfonamides With b-Cyclodextrin Studied by Experimental and Theoretical Methods - CONICET. (URL: [Link])

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (URL: [Link])

  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (URL: [Link])

  • Stock Solution - Microbiology and Molecular Biology. (URL: [Link])

  • 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725 - PubChem. (URL: [Link])

  • How to enhance drug solubility for in vitro assays? - ResearchGate. (URL: [Link])

  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC - NIH. (URL: [Link])

  • 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S - PubChem. (URL: [Link])

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed. (URL: [Link])

  • Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. (URL: [Link])

  • Solubility of Organic Compounds - Chemistry Steps. (URL: [Link])

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes - CABI Digital Library. (URL: [Link])

  • Co-solvent - Wikipedia. (URL: [Link])

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (URL: [Link])

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Technical Support Center: Refining Purification Methods for 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Hydroxypyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining the purification of this molecule. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 3-Hydroxypyridine-2-sulfonamide.

Question 1: My crude 3-Hydroxypyridine-2-sulfonamide has a persistent color, even after initial purification attempts. What is the likely cause and how can I remove it?

Answer: A persistent color (often beige to brown) in your crude product is typically due to residual starting materials or byproducts from the synthesis. The synthesis of 3-Hydroxypyridine-2-sulfonamide often involves precursors like 2-amino-3-hydroxypyridine, which can be prone to oxidation and color formation, especially under basic conditions or exposure to air.[1][2]

Troubleshooting Steps:

  • Activated Carbon Treatment: Before recrystallization, dissolve your crude product in a suitable hot solvent (e.g., ethanol-water mixture) and add a small amount (1-2% w/w) of activated carbon. Stir for 15-30 minutes at temperature, then perform a hot filtration to remove the carbon. This is highly effective at adsorbing colored impurities.

  • pH Adjustment and Extraction: If the impurity is acidic or basic, a liquid-liquid extraction with pH adjustment can be effective. Dissolve the crude product in an organic solvent and wash with a mildly acidic or basic aqueous solution to remove the corresponding impurities.

  • Column Chromatography: If color persists, column chromatography is a more rigorous method for separation (see detailed guide below).

Question 2: I am observing low recovery after recrystallization. What factors could be contributing to this?

Answer: Low recovery is a common issue in recrystallization and can stem from several factors.[3] The key is to find a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3]

Common Causes and Solutions:

  • Using too much solvent: This is the most frequent cause. If the solution is not saturated upon cooling, the yield will be low. To remedy this, evaporate some of the solvent and attempt to recrystallize again.[3]

  • Inappropriate solvent system: The polarity of the solvent may be too high or too low. For 3-Hydroxypyridine-2-sulfonamide, which has both polar (hydroxyl, sulfonamide) and aromatic groups, a mixture of solvents like ethanol/water or isopropanol/water is often effective.[3]

  • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize recovery of pure crystals.[3]

  • Premature crystallization during hot filtration: If crystals form on the filter paper during hot filtration, it indicates the solvent is too volatile or the solution is too concentrated. Use a pre-heated funnel and a small amount of extra hot solvent to wash the filter paper.

Question 3: My purified product shows a broad melting point range. What does this indicate?

Answer: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C.[4] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.

Next Steps:

  • Assess Purity: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to determine the number of components in your sample.[5][6]

  • Re-purify: Based on the nature of the impurities identified, a second purification step may be necessary. This could be a second recrystallization with a different solvent system or column chromatography for more challenging separations.

Question 4: What are the best analytical methods to assess the purity of 3-Hydroxypyridine-2-sulfonamide?

Answer: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of sulfonamides.[5][6] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a small amount of formic acid or trifluoroacetic acid is a good starting point. UV detection between 210-230 nm is typically effective.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This provides not only purity information but also mass data to confirm the identity of your product and characterize any impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can help identify impurities if they are present in sufficient quantities.[9]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Guide 1: Recrystallization Troubleshooting

Recrystallization is often the first choice for purifying crystalline solids. Success depends on selecting the appropriate solvent and proper technique.

Problem: The compound "oils out" instead of crystallizing.

Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is common with compounds that have relatively low melting points or when high concentrations of impurities are present.[3]

Solutions:

SolutionRationale
Re-heat and add more solvent This lowers the concentration of the solute, preventing supersaturation at a temperature above the melting point.[3]
Use a lower boiling point solvent This ensures the dissolution temperature is below the compound's melting point.
Slow cooling with agitation Gentle stirring as the solution cools can prevent localized supersaturation and encourage crystal nucleation.
Seed the solution Adding a single, pure crystal of the product can provide a nucleation site for crystal growth to begin.[3]
Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (remove insoluble impurities) dissolve->hot_filter cool Slow Cooling (induce crystallization) hot_filter->cool ice_bath Ice Bath (maximize yield) cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: A generalized workflow for the recrystallization of 3-Hydroxypyridine-2-sulfonamide.

Guide 2: Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds with similar polarities.

Problem: Poor separation of the desired compound from an impurity (co-elution).

Causality: This occurs when the mobile phase is too polar (eluting everything too quickly) or not polar enough (causing band broadening and overlap). The choice of stationary phase (e.g., silica gel, alumina) is also critical.

Solutions:

SolutionRationale
Optimize the Mobile Phase Use TLC to test various solvent systems. Aim for a retention factor (Rf) of 0.25-0.35 for the desired compound. A common mobile phase for compounds like this is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
Use a Solvent Gradient Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute the desired compound and then more polar impurities.
Reduce the Column Load Overloading the column is a common cause of poor separation. A general rule is to use 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation.
Change the Stationary Phase If separation on silica gel is poor, consider using a different stationary phase. For a compound with a pyridine ring, alumina (neutral or basic) may offer different selectivity. Cation-exchange chromatography can also be effective for separating pyridine-containing compounds.[10]
Logical Flow for Purification Method Selection

G start Crude Product purity_check1 Assess Purity (TLC/HPLC) start->purity_check1 recrystallize Attempt Recrystallization purity_check1->recrystallize Major product with few impurities column_chrom Perform Column Chromatography purity_check1->column_chrom Complex mixture or oily product purity_check2 Assess Purity recrystallize->purity_check2 purity_check2->column_chrom Purity <99% or multiple impurities end_product Pure Product (>99%) purity_check2->end_product Purity >99% purity_check3 Assess Purity column_chrom->purity_check3 purity_check3->recrystallize Purity <99% but significantly improved purity_check3->end_product Purity >99%

Caption: Decision-making workflow for purifying 3-Hydroxypyridine-2-sulfonamide.

Part 3: Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a good starting point for purifying 3-Hydroxypyridine-2-sulfonamide.

  • Dissolution: Place the crude 3-Hydroxypyridine-2-sulfonamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystals should form during this time.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30 minutes to an hour to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol is for situations where recrystallization is ineffective.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes or a high percentage of hexanes in ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Combining and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

References

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google P
  • 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. (URL: [Link])

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. (URL: [Link])

  • Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap. (URL: [Link])

  • RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine - Google P
  • CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google P
  • CN105175320A - Preparation method of 3-hydroxypyridine - Google P
  • WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ...
  • Sulfonamide purification process - US2777844A - Google P
  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem. (URL: [Link])

  • Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (URL: [Link])

  • Studies on sulfonamide degradation products | Download Table - ResearchGate. (URL: [Link])

  • The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology. (URL: [Link])

  • The Chromatographic Purification of Native Types I, II, and III Collagens - PubMed - NIH. (URL: [Link])

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Technical Support Center: Addressing Off-Target Effects of 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 3-Hydroxypyridine-2-sulfonamide and related compounds. This guide is designed to provide in-depth, field-proven insights into identifying, validating, and mitigating potential off-target effects. Our goal is to ensure the scientific integrity of your experiments and accelerate your research and development efforts.

Introduction: Understanding the Molecular Profile

3-Hydroxypyridine-2-sulfonamide is a compound of interest due to its structural motifs, which suggest a range of potential biological activities. The hydroxypyridine core is present in molecules targeting nuclear receptors like RORγt, which are critical in regulating Th17 cell differentiation and have implications for autoimmune diseases.[1][2][3][4][5] Concurrently, the sulfonamide group is a classic pharmacophore known to potently inhibit metalloenzymes, most notably the various isoforms of Carbonic Anhydrase (CA).[6][7][8][9]

This dual-potential means that while your intended target may be, for example, RORγt, you must remain vigilant for confounding effects arising from potent, unintended interactions with other proteins, such as carbonic anhydrases. This guide provides a systematic framework for de-risking your findings and ensuring that the observed phenotype is a true consequence of on-target activity.

Frequently Asked Questions (FAQs)

Q1: My initial screening suggests 3-Hydroxypyridine-2-sulfonamide is active in my cell-based assay. How can I be sure it's hitting my intended target?

A1: Initial activity is a great starting point, but it is not conclusive proof of on-target action. The observed phenotype could be the result of engaging an unexpected off-target. True validation requires a multi-pronged approach that includes:

  • Biochemical Confirmation: Directly demonstrating that your compound binds to the purified target protein (e.g., via Thermal Shift Assay).

  • Cellular Target Engagement: Confirming that the compound binds to the target protein within a cellular context (e.g., via Cellular Thermal Shift Assay - CETSA).

  • Genetic Validation: Showing that the compound's effect is lost when the target protein is knocked down or knocked out (e.g., using CRISPR or siRNA).[10]

Q2: What are the most likely off-targets for a compound with a sulfonamide moiety?

A2: The sulfonamide group is a well-known inhibitor of Carbonic Anhydrases (CAs) .[6][8] There are 16 different human CA isozymes, and many sulfonamides show broad activity across this family. Inhibition of ubiquitous isoforms like CA I and CA II is a common source of off-target effects.[7] Depending on the overall structure, other potential off-targets include protein kinases and various other enzymes or receptors that have binding pockets amenable to this chemical group.[11][12][13][14]

Q3: Can I predict potential off-targets before starting wet-lab experiments?

A3: Yes, computational methods are an excellent first step. In silico tools can predict potential off-target interactions based on the chemical structure of your compound.[15][16] These methods compare your molecule to databases of known ligands for a wide range of proteins. While not definitive, this can help you prioritize which potential off-targets to investigate experimentally.

Q4: My compound is a potent RORγt inhibitor, but I'm seeing unexpected effects on cell metabolism. Could this be an off-target effect?

A4: This is a classic scenario that warrants investigation. Several Carbonic Anhydrase isoforms are deeply involved in cellular metabolism, including lipogenesis and maintaining pH balance.[6] Unintended inhibition of these CAs by the sulfonamide moiety could certainly lead to metabolic phenotypes that are independent of RORγt activity.

Troubleshooting Guide: From Ambiguous Results to Definitive Answers

This section provides a logical workflow to diagnose and resolve common issues encountered when working with 3-Hydroxypyridine-2-sulfonamide.

Problem: The observed cellular phenotype is inconsistent with the known function of the intended target (e.g., RORγt).

Causality: This discrepancy often arises when the compound's primary effect in the cell is driven by a more potent interaction with an off-target, which masks or overrides the on-target phenotype.

Logical Troubleshooting Workflow

G A Start: Inconsistent Cellular Phenotype B Step 1: In Silico Profiling Predict potential off-targets. (e.g., Kinases, Carbonic Anhydrases) A->B C Step 2: Biochemical Validation Does the compound bind directly to the predicted off-targets? B->C D Thermal Shift Assay (TSA) with purified off-target proteins C->D Test broad protein classes E Kinase Profiling Panel (e.g., Eurofins, Reaction Biology) C->E Test kinases specifically F Step 3: Cellular Target Engagement Does the compound engage the off-target in live cells? D->F E->F G Cellular Thermal Shift Assay (CETSA) for top off-target candidates F->G H Step 4: Genetic Validation Is the phenotype dependent on the off-target? G->H I Knockdown/out of off-target. Does this abrogate the phenotype? H->I J Conclusion: Phenotype is driven by off-target. I->J

Caption: Workflow for diagnosing off-target driven phenotypes.

Experimental Protocols for Off-Target Validation

Here we provide detailed, self-validating methodologies to systematically investigate off-target effects.

Protocol 1: In Silico Off-Target Prediction

Objective: To generate a prioritized list of potential off-targets for experimental validation.

Causality: This step leverages the principle of chemical similarity. If your compound is structurally similar to known ligands for other proteins, it has a higher probability of binding to those proteins.[15][16]

Methodology:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 3-Hydroxypyridine-2-sulfonamide.

  • Utilize web-based prediction tools such as ChEMBL, SuperTarget, or commercial platforms.

  • Perform a similarity search (e.g., using Tanimoto coefficient) against libraries of known bioactive compounds.

  • Analyze the output, paying close attention to proteins that are known to bind sulfonamides (e.g., Carbonic Anhydrases) or hydroxypyridines.

  • Compile a list of the top 10-20 potential off-targets with the highest prediction scores or structural similarity for further investigation.

Protocol 2: Biochemical Validation via Thermal Shift Assay (TSA)

Objective: To confirm direct binding of the compound to purified candidate off-target proteins.

Causality: Ligand binding typically stabilizes a protein's structure, leading to an increase in its melting temperature (Tm). A significant shift in Tm in the presence of your compound is strong evidence of direct physical interaction.

Methodology:

  • Protein Preparation: Obtain or express and purify your intended target (e.g., RORγt) and top predicted off-target proteins (e.g., Carbonic Anhydrase I and II). Ensure proteins are in a suitable buffer and at a concentration of ~2 µM.

  • Compound Preparation: Prepare a 10 mM DMSO stock of 3-Hydroxypyridine-2-sulfonamide. Create a dilution series in the assay buffer.

  • Assay Setup: In a 96-well PCR plate, mix the protein, a fluorescent dye (e.g., SYPRO Orange), and your compound (or DMSO as a vehicle control). A typical final volume is 20 µL.

  • Data Acquisition: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C, increasing by 0.5°C per minute, while continuously monitoring fluorescence.

  • Data Analysis: Plot fluorescence versus temperature. The peak of the first derivative of this curve represents the Tm. Calculate the change in melting temperature (ΔTm) between the compound-treated and DMSO control samples.

Data Interpretation:

ΔTm (°C)Interpretation
> 2Strong evidence of direct binding.
1 - 2Possible binding, warrants further investigation.
< 1No significant binding detected under these conditions.
Protocol 3: Cellular Validation via Target Knockdown

Objective: To determine if the cellular effect of the compound is dependent on the presence of the intended on-target or a suspected off-target.

Causality: If a compound's effect is truly mediated by a specific protein, removing that protein from the cell should render the compound ineffective.[10]

G cluster_0 Control Cells (WT) cluster_1 Target Knockdown Cells (e.g., RORγt KD) cluster_2 Off-Target Knockdown Cells (e.g., CA-II KD) A Treat with Compound B Observe Phenotype (e.g., ↓ IL-17) A->B C Treat with Compound D Phenotype Abolished? (No ↓ IL-17) C->D G Conclusion: Phenotype is ON-TARGET D->G Yes H Conclusion: Phenotype is OFF-TARGET D->H No E Treat with Compound F Phenotype Persists? (Still ↓ IL-17) E->F F->G Yes

Caption: Logic diagram for a target knockdown validation experiment.

Methodology:

  • Cell Line Selection: Choose a cell line that expresses both your on-target and suspected off-target and exhibits a measurable phenotype upon compound treatment.

  • Knockdown Reagent: Use validated siRNA or shRNA constructs to specifically deplete the mRNA of the on-target (e.g., RORγt) and the off-target (e.g., CA-II). A non-targeting control siRNA is essential.

  • Transfection/Transduction: Introduce the knockdown reagents into the cells and incubate for 48-72 hours to allow for protein depletion.

  • Verification: Confirm successful knockdown of the target proteins via Western Blot or qPCR. This step is critical for data interpretation.

  • Compound Treatment: Treat the wild-type, non-targeting control, on-target knockdown, and off-target knockdown cells with 3-Hydroxypyridine-2-sulfonamide at a concentration that elicits the phenotype.

  • Phenotypic Assay: Measure the cellular response (e.g., cytokine production, gene expression, cell viability) in all conditions.

Data Interpretation:

  • On-Target Effect: The phenotype is observed in wild-type and control cells but is significantly diminished or completely absent in the on-target knockdown cells.

  • Off-Target Effect: The phenotype persists in the on-target knockdown cells but is diminished or absent in the off-target knockdown cells.

References

  • Islam, M. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130622. [Link]

  • News-Medical.Net. (2026). What Is the Difference Between siRNA and shRNA Knockdown Methods? News-Medical.Net. [Link]

  • Zhang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 27(21), 7483. [Link]

  • Deshpande, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788. [Link]

  • Bär, K., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2277–2286. [Link]

  • Akhtar, N., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2013, 1–7. [Link]

  • Aullón, A., et al. (2014). Exploring the influence of the protein environment on metal-binding pharmacophores. Journal of the American Chemical Society, 136(34), 11934–11941. [Link]

  • Schenone, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1846–1861. [Link]

  • Naeem, M., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Global Health Journal, 6(1), 32-38. [Link]

  • DermNet NZ. (n.d.). Sulfa Drugs And The Skin. DermNet. [Link]

  • Li, Y., et al. (2020). Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation. Cell Death & Disease, 11(8), 693. [Link]

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. FEBS Letters, 584(5), 897–902. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7079. [Link]

  • Musso, L., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Bär, K., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2277–2286. [Link]

  • Arkin, M. R., et al. (2014). Motif mediated protein-protein interactions as drug targets. Current Opinion in Chemical Biology, 23, 46–52. [Link]

  • Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1241103. [Link]

  • Deshpande, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788. [Link]

  • Cleveland Clinic. (2025). Sulfonamides. Cleveland Clinic. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. (A). In... ResearchGate. [Link]

  • Guendisch, U., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS ONE, 12(11), e0188391. [Link]

  • ResearchGate. (n.d.). Target protein structure and best binding phytochemical identified in molecular docking. ResearchGate. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Bua, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • ResearchGate. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ResearchGate. [Link]

  • Cui, G., et al. (2015). Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. BMC Immunology, 16(1), 27. [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Hazra, S., & Kumar, G. S. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 7(5), 4156–4167. [Link]

  • ChemRxiv. (n.d.). Quantitative Estimate of Protein-Protein Interaction Targeting Drug-likeness. ChemRxiv. [Link]

  • Trends in Pharmacological Sciences. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 36(1), 34-42. [Link]

  • RxList. (n.d.). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. RxList. [Link]

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  • Gincel, E., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. [Link]

  • Angeli, A., et al. (2019). Inhibition of the β-carbonic anhydrase from the protozoan pathogen Trichomonas vaginalis with sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1148–1154. [Link]

  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]

  • Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. European Journal of Immunology, 42(9), 2232–2237. [Link]

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  • MDPI. (n.d.). Aptamer-Based Delivery of Genes and Drugs Across the Blood–Brain Barrier. MDPI. [Link]

  • Guendisch, U., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS ONE, 12(11), e0188391. [Link]

  • PLOS. (n.d.). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]

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Technical Support Center: Enhancing Reaction Efficiency for 3-Hydroxypyridine-2-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 3-Hydroxypyridine-2-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, detailed protocols, and robust troubleshooting advice. Our goal is to empower you to navigate the complexities of this synthesis with confidence, ensuring both efficiency and success in your experimental endeavors.

Introduction: Navigating the Synthetic Challenge

The synthesis of 3-Hydroxypyridine-2-sulfonamide presents a unique set of challenges primarily due to the electronic nature of the pyridine ring. Direct electrophilic sulfonation of the 3-hydroxypyridine core is notoriously difficult. The pyridine nitrogen deactivates the ring towards electrophilic attack, and when forced under harsh conditions, sulfonation preferentially occurs at the 3-position, not the desired 2-position[1][2].

To circumvent these challenges, this guide details a more reliable, multi-step approach. The recommended pathway proceeds through a key intermediate, 3-hydroxypyridine-2-sulfonyl chloride, which is synthesized from the readily available 2-amino-3-hydroxypyridine via a Sandmeyer-type reaction. This method offers superior regiochemical control and generally proceeds under milder conditions than direct sulfonation.

Recommended Synthetic Pathway

The following workflow outlines the recommended three-step synthesis for 3-Hydroxypyridine-2-sulfonamide, starting from 2-amino-3-hydroxypyridine.

Synthetic_Pathway A 2-Amino-3-hydroxypyridine B Diazonium Salt Intermediate A->B  Step 1: Diazotization  NaNO₂, HCl (aq) C 3-Hydroxypyridine-2-sulfonyl Chloride B->C  Step 2: Sandmeyer Reaction  SO₂, CuCl₂ D 3-Hydroxypyridine-2-sulfonamide C->D  Step 3: Amidation  NH₃ or NH₄OH

Caption: Overall synthetic workflow for 3-Hydroxypyridine-2-sulfonamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxypyridine-2-sulfonyl Chloride

This protocol employs a modified Sandmeyer reaction, a reliable method for converting heteroaromatic amines to their corresponding sulfonyl chlorides[3][4][5].

Materials:

  • 2-Amino-3-hydroxypyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) source (e.g., saturated solution in acetic acid or a surrogate like DABSO)

  • Copper(II) Chloride (CuCl₂)

  • Ice

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-3-hydroxypyridine in aqueous HCl at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide and a catalytic amount of CuCl₂ in a suitable solvent (e.g., acetic acid) and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl₂ mixture, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases.

  • Work-up and Isolation:

    • Pour the reaction mixture onto crushed ice and extract the product with DCM.

    • Wash the combined organic layers with cold water and brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-hydroxypyridine-2-sulfonyl chloride.

    Note: Pyridine sulfonyl chlorides can be unstable. It is often advisable to use the crude product directly in the next step.

Protocol 2: Synthesis of 3-Hydroxypyridine-2-sulfonamide (Amidation)

This is a standard procedure for converting a sulfonyl chloride to a primary sulfonamide.

Materials:

  • Crude 3-Hydroxypyridine-2-sulfonyl Chloride

  • Ammonium Hydroxide (concentrated) or a solution of ammonia in an organic solvent

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Reaction:

    • Dissolve the crude 3-hydroxypyridine-2-sulfonyl chloride in DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 3-Hydroxypyridine-2-sulfonamide.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis.

Step 1 & 2: 3-Hydroxypyridine-2-sulfonyl Chloride Synthesis

Q1: My yield of sulfonyl chloride is very low or non-existent. What could be the problem?

  • A1: Potential Causes & Solutions:

    • Incomplete Diazotization: Ensure the temperature during diazotization is strictly maintained between 0-5 °C. Temperatures above this can lead to premature decomposition of the diazonium salt. Also, ensure the sodium nitrite solution is added slowly to prevent localized heating.

    • Decomposition of Diazonium Salt: The diazonium salt is an energetic and potentially unstable intermediate. It should be used immediately after its formation and kept cold.

    • Inefficient Sulfonylation: The Sandmeyer reaction is sensitive to the catalyst's quality. Use a high-purity, active copper salt. The concentration of SO₂ is also critical; ensure a sufficient amount is present in the reaction mixture.

    • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride product is susceptible to hydrolysis back to the sulfonic acid, especially during the aqueous work-up. Perform extractions quickly and with cold solutions.

Q2: I am observing the formation of 2-chloro-3-hydroxypyridine as a major byproduct. Why is this happening and how can I prevent it?

  • A2: Explanation & Mitigation:

    • This is a common side reaction in Sandmeyer chemistry where the diazonium group is displaced by a chloride ion from the reaction medium.

    • To minimize this:

      • Ensure a high concentration of the SO₂ reagent.

      • Control the addition rate of the diazonium salt to the SO₂/CuCl₂ mixture to maintain a relative excess of the sulfonating reagent.

      • Some literature suggests that using copper(I) chloride might favor the desired reaction over the formation of the chloro-byproduct.

Q3: The isolated sulfonyl chloride seems to be decomposing upon storage. How can I handle it?

  • A3: Best Practices:

    • Pyridine sulfonyl chlorides are known for their limited stability. It is highly recommended to use the crude product immediately in the subsequent amidation step without purification or prolonged storage. If storage is unavoidable, keep it under an inert atmosphere (N₂ or Ar) at low temperatures (-20 °C).

Step 3: Amidation

Q4: The amidation reaction is sluggish or incomplete. How can I improve the conversion?

  • A4: Potential Causes & Solutions:

    • Insufficient Ammonia: Ensure a significant excess of ammonia or ammonium hydroxide is used to drive the reaction to completion and to neutralize the HCl byproduct.

    • Low Reactivity of Sulfonyl Chloride: If the sulfonyl chloride intermediate was partially hydrolyzed to the sulfonic acid, it will not react under these conditions. Ensure the intermediate from the previous step is of reasonable quality.

    • Reaction Temperature: While the reaction is typically started at 0 °C to control the initial exotherm, allowing it to proceed at room temperature for a sufficient duration is necessary for complete conversion.

Q5: My final product is difficult to purify. What are the likely impurities?

  • A5: Common Impurities & Purification Strategies:

    • Unreacted Sulfonyl Chloride: If the amidation was incomplete, you might have residual sulfonyl chloride. This can be removed by washing with a mild aqueous base during work-up.

    • 3-Hydroxypyridine-2-sulfonic Acid: This can form from the hydrolysis of the sulfonyl chloride. Being highly polar and water-soluble, it can often be removed by aqueous washes.

    • Purification: Recrystallization is often an effective method for purifying the final sulfonamide. A suitable solvent system can be determined through small-scale screening. If recrystallization is ineffective, silica gel column chromatography may be required.

General FAQs

Q6: Why is the Sandmeyer reaction preferred over direct sulfonation for this synthesis?

  • A6: Rationale: The pyridine ring is electron-deficient and deactivated towards electrophilic aromatic substitution. Direct sulfonation requires very harsh conditions (e.g., fuming sulfuric acid at high temperatures) and would likely lead to sulfonation at the 3- or 4-positions, not the desired 2-position[2]. The Sandmeyer approach, by starting with a 2-amino group, provides excellent regiochemical control, allowing the introduction of the sulfonyl group specifically at the 2-position under more manageable conditions.

Q7: What is the role of the copper catalyst in the Sandmeyer reaction?

  • A7: Mechanistic Role: The copper catalyst is essential for the Sandmeyer reaction. It facilitates the transfer of an electron to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then reacts with the sulfur dioxide, ultimately leading to the formation of the sulfonyl chloride.

Summary of Reaction Parameters

The following table provides a general overview of the reaction conditions for the key steps in the synthesis of 3-Hydroxypyridine-2-sulfonamide.

StepReactionKey ReagentsTemperature (°C)Typical SolventsNotes
1 DiazotizationNaNO₂, HCl0 - 5WaterSlow addition of NaNO₂ is crucial.
2 SandmeyerSO₂, CuCl₂0 - 25Acetic Acid, WaterUse intermediate immediately.
3 AmidationNH₄OH (conc.)0 - 25DCM, WaterUse excess ammonia.

References

  • U.S. Patent 5,082,944. (1992). Production of pyridine-3-sulfonic acid. Google Patents.
  • Chinese Patent CN109535071B. (2020). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.
  • Chinese Patent CN103664760A. (2014). Preparation method of 3-hydroxypyridine. Google Patents.
  • European Patent EP2963019. (2016). Method for producing pyridine-3-sulfonyl chloride. WIPO Patentscope. Available at: [Link]

  • Hendrickson, J. B., & Skipper, P. L. (2005). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. PubMed. Available at: [Link]

  • Kertmen, A., et al. (2018). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. Available at: [Link]

  • Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. Available at: [Link]

  • Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

  • World Intellectual Property Organization. (2016). Pyridine-3-sulfonyl chloride production method. Google Patents.
  • U.S. Patent 6,310,214 B1. (2001). Process for the preparation of chloropyridine sulphonic acid chlorides. Google Patents.
  • Cole, K. P., et al. (2017). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • Zhang, Z., Li, S., & Ge, H. (2007). Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. ResearchGate. Available at: [Link]

  • Liu, C., et al. (2016). Metal-Free Direct Amidation of Naphthoquinones Using Hydroxamic Acids as an Amide Source: Application in the Synthesis of an HDAC6 Inhibitor. PubMed. Available at: [Link]

  • Chinese Patent CN102276526B. (2013). Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Barabe, F., & Caron, S. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Available at: [Link]

  • El-Gahami, M. A., & Albishri, H. M. (2012). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. ResearchGate. Available at: [Link]

  • European Patent EP1048654A2. (2000). Process for the preparation of chloropyridine sulfonyl chloride. Google Patents.
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  • Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2015). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. National Institutes of Health. Available at: [Link]

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Technical Support Center: Mitigating Degradation of 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Hydroxypyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for handling this compound. The unique molecular architecture of 3-Hydroxypyridine-2-sulfonamide, combining a hydroxylated pyridine ring with a sulfonamide moiety, presents specific stability challenges. This document offers a proactive approach to mitigate degradation and ensure the integrity of your experimental results.

Section 1: Understanding the Inherent Instability of 3-Hydroxypyridine-2-sulfonamide

This section addresses the fundamental chemical liabilities of the molecule. Understanding these pathways is the first step toward preventing them.

Q1: What are the primary degradation pathways for 3-Hydroxypyridine-2-sulfonamide?

A1: The degradation of 3-Hydroxypyridine-2-sulfonamide is multifactorial, stemming from the combined sensitivities of its two core functional groups. The primary pathways of concern are hydrolysis, oxidation, and photodegradation .

  • Hydrolysis: The sulfonamide bond (S-N) is susceptible to cleavage under both acidic and basic conditions, although many sulfonamides are most stable in neutral or slightly alkaline environments (pH 7-9) and show significant degradation at highly acidic pH (e.g., pH 2.0).[1][2] This cleavage can yield 3-hydroxypyridine and the corresponding sulfonic acid or related products. The neighboring hydroxyl group on the pyridine ring could potentially participate in intramolecular catalysis, influencing the rate of hydrolysis.[3]

  • Oxidation: The 3-hydroxypyridine moiety is sensitive to atmospheric oxygen and reactive oxygen species (ROS), which can lead to the formation of colored degradation products.[4] This is a common instability for phenolic compounds. The sulfonamide group itself can also be targeted by strong oxidants.[5] Modification of the amino moiety and destruction of the sulfonamide bridge are common degradation pathways for sulfonamides in general.[5]

  • Photodegradation: Both pyridine derivatives and sulfonamides are known to be sensitive to UV light.[6][7][8] Exposure to ambient or UV light can provide the energy to initiate degradation cascades, leading to complex mixtures of byproducts.

Below is a diagram illustrating the potential degradation routes.

parent 3-Hydroxypyridine-2-sulfonamide (Parent Compound) hydrolysis Hydrolysis (pH Extremes, Moisture) parent->hydrolysis oxidation Oxidation (Air, Peroxides, Metal Ions) parent->oxidation photo Photodegradation (UV/Ambient Light) parent->photo prod_hydro 3-Hydroxypyridine + Sulfamic Acid Derivatives hydrolysis->prod_hydro prod_oxi Pyridinone Derivatives + Ring-Opened Products oxidation->prod_oxi prod_photo Radical Species + Complex Byproducts photo->prod_photo

Caption: Major degradation pathways for 3-Hydroxypyridine-2-sulfonamide.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section provides direct answers to common issues encountered during the experimental lifecycle.

Storage and Handling
Q2: How should I properly store the solid 3-Hydroxypyridine-2-sulfonamide compound to ensure long-term stability?

A2: Proper storage is critical to prevent slow degradation over time. The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[9] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[4]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the 3-hydroxypyridine ring.[4]
Light Amber Vial / Dark LocationPrevents photodegradation.[7][8]
Moisture Desiccated EnvironmentMinimizes risk of hydrolysis.[9]
Q3: I've noticed the solid powder has changed color from off-white to beige or brown. What does this signify and is the compound still usable?

A3: A color change to beige or brown is a strong indicator of oxidative degradation. The 3-hydroxypyridine moiety is known to be easily decomposed in air, which often results in the formation of colored impurities.[4] While the compound may still contain a significant amount of the active molecule, its purity is compromised. For quantitative or sensitive downstream applications, it is crucial to use a fresh, uncolored lot. For less sensitive screening, the material might be usable, but you must acknowledge the potential for artifacts from the impurities. We recommend running a purity check via HPLC or LC-MS before use.

Solution Preparation
Q4: What are the best practices for preparing stock solutions of 3-Hydroxypyridine-2-sulfonamide?

A4: The stability of the compound decreases significantly once in solution. Therefore, the following practices are essential:

  • Prepare Freshly: Always prepare solutions immediately before use. Avoid storing stock solutions for extended periods.

  • Use High-Purity, Degassed Solvents: Use HPLC-grade or equivalent solvents. Before use, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which is a primary driver of oxidation.

  • Protect from Light: Prepare the solution in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.

  • Control Temperature: Prepare solutions at room temperature and store them on ice for the duration of the experiment if possible. Do not heat to dissolve unless absolutely necessary and validated, as high temperatures can accelerate degradation.[10]

Q5: My compound has poor solubility in my aqueous buffer. What can I do?

A5: Poor aqueous solubility can be an issue for sulfonamide-containing compounds.[11] First, try preparing a concentrated stock solution in an organic solvent like DMSO or methanol and then diluting it into your aqueous buffer (ensure the final organic solvent concentration is compatible with your assay). If using this method, add the organic stock to the buffer dropwise while vortexing to prevent precipitation. Be aware that some sulfonamides have limited solubility even with this method.[11] Adjusting the pH of the buffer may alter solubility, but be mindful of the pH-dependent stability profile (see Q7).

Experimental Conditions
Q6: My solution turns yellow/brown during my experiment. How can I prevent this?

A6: This is almost certainly due to oxidation. This indicates that the precautions taken during solution preparation were insufficient for the duration and conditions of your experiment. To mitigate this:

  • Work Under an Inert Atmosphere: If your experimental setup allows, perform the experiment in a glove box or under a continuous gentle stream of nitrogen or argon.

  • Add Antioxidants: If compatible with your system, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT). This must be validated to ensure it does not interfere with your experiment.

  • Use Chelators: Trace metal ions in buffers can catalyze oxidation. Adding a chelating agent like EDTA (at ~100 µM) can sequester these metals and improve stability.

Q7: What is the optimal pH range to maintain the stability of 3-Hydroxypyridine-2-sulfonamide in an aqueous solution?

A7: The stability of sulfonamides is highly dependent on pH. While some are stable at pH 7.0 and 9.0, many degrade rapidly in acidic conditions (pH 4.0 or lower).[2] One study showed five out of eight tested sulfonamides degraded effectively at pH 2.0.[1] The 3-hydroxypyridine moiety can also be influenced by pH due to its acidic and basic pKa values.[4]

pH RangeStability ConcernRecommendation
< 4 High Risk of HydrolysisAvoid unless required by the experiment. Expect rapid degradation.[1]
4 - 6.5 Moderate Risk of HydrolysisStability is compound-specific. Empirical testing is required.[2]
6.5 - 8.0 Generally Safest Range Typically the most stable region for sulfonamides. Ideal for most experiments.
> 8.0 Moderate Risk Base-catalyzed hydrolysis and oxidation can occur.[10]

Recommendation: The ideal starting point is a neutral pH (6.8-7.4). If your experiment requires a different pH, you must empirically determine the stability of 3-Hydroxypyridine-2-sulfonamide under those specific conditions by running a time-course analysis via HPLC.

Section 3: Analytical Monitoring
Q8: How can I quantitatively monitor the degradation of my compound and what should I look for?

A8: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for monitoring stability.

  • Method: Develop a reverse-phase HPLC method that gives a sharp, symmetrical peak for the parent compound.

  • Monitoring: Inject samples at various time points (e.g., t=0, 1h, 4h, 8h, 24h) under your experimental conditions.

  • Analysis:

    • Monitor the Parent Peak: A decrease in the peak area of 3-Hydroxypyridine-2-sulfonamide over time is a direct measure of degradation.

    • Look for New Peaks: The appearance and growth of new peaks in the chromatogram indicate the formation of degradation products.

    • Identify Degradants (LC-MS): If using LC-MS, you can identify the mass of the degradation products to help elucidate the degradation pathway. Likely products include those from S-N bond cleavage, such as sulfanilic acid, sulfanilamide, or aniline derivatives.[12]

Section 4: Standard Operating Protocols
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution in DMSO, minimizing initial degradation.

cluster_prep Preparation Workflow start 1. Equilibrate Compound Bring vial of solid to room temp in a desiccator. weigh 2. Weigh Solid Quickly weigh required amount in an amber glass vial. start->weigh add_solvent 4. Add Solvent Add degassed DMSO to the solid and cap immediately. weigh->add_solvent degas 3. Degas Solvent Sparge HPLC-grade DMSO with Argon for 15 min. degas->add_solvent dissolve 5. Dissolve Vortex/sonicate briefly at RT until fully dissolved. add_solvent->dissolve store 6. Use & Store Use immediately. For short-term storage, overlay with Argon and store at -20°C in the dark. dissolve->store

Caption: Workflow for preparing a stabilized stock solution.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the container of solid 3-Hydroxypyridine-2-sulfonamide to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Solvent Preparation: While the compound equilibrates, place the required volume of high-purity DMSO into a flask and sparge with a gentle stream of argon or nitrogen gas for 15-20 minutes.

  • Weighing: Quickly weigh the desired amount of the solid into a clean, amber glass vial. Minimize exposure to air and light.

  • Dissolution: Using a calibrated pipette, add the appropriate volume of the freshly degassed DMSO to the vial. Immediately cap the vial tightly.

  • Mixing: Vortex or sonicate the vial at room temperature until the solid is completely dissolved.

  • Use and Storage: Use the solution immediately. For any unused portion intended for short-term storage (less than 24 hours), carefully flush the headspace of the vial with argon or nitrogen before re-capping and store at -20°C, protected from light.

References
  • Al-Badr, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Jiang, L., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1014-1022. [Link]

  • Wang, J., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt C), 127661. [Link]

  • Zhou, T., et al. (2023). The in vivo and vitro degradation of sulfonamides in wetland plants reducing phytotoxicity and environmental pollution. Environmental Research, 216(Pt 3), 114758. [Link]

  • Sarma, B., et al. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science. [Link]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

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  • Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLoS One, 19(4), e0296796. [Link]

  • Ferreira, R. J., et al. (2023). Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Treatment. Molecules, 28(11), 4531. [Link]

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  • Hameed, S. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

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Validation & Comparative

A Comparative Analysis of Pyridine-Based Sulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of enzyme inhibition, the carbonic anhydrases (CAs) present a compelling target for therapeutic intervention across a spectrum of diseases, including glaucoma, epilepsy, and cancer.[1] The development of isoform-selective inhibitors is a critical endeavor to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of a promising class of emerging inhibitors, pyridine-based sulfonamides, with a particular focus on the 3-hydroxypyridine-2-sulfonamide scaffold, benchmarked against established carbonic anhydrase inhibitors.

The Enduring Importance of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This seemingly simple reaction is fundamental to numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[3] Consequently, the inhibition of specific CA isoforms has proven to be a valuable therapeutic strategy. For instance, inhibition of CA II in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure in glaucoma patients.[4] More recently, the tumor-associated isoforms CA IX and CA XII have emerged as key targets in oncology, as their inhibition can disrupt the pH regulation mechanisms that enable cancer cell survival and proliferation in hypoxic environments.[5]

The archetypal carbonic anhydrase inhibitors are sulfonamides, which have been in clinical use for decades.[6] However, many of these first-generation inhibitors lack isoform selectivity, leading to a broad side-effect profile.[4] This has spurred the development of new generations of inhibitors with improved selectivity, a challenge owing to the high degree of conservation in the active sites across different CA isoforms.[7]

The Promise of 3-Hydroxypyridine-2-sulfonamide and its Analogs

The pyridine ring offers a versatile scaffold for the design of novel carbonic anhydrase inhibitors. The nitrogen atom within the ring can participate in hydrogen bonding interactions within the enzyme's active site, potentially contributing to both potency and selectivity. The 3-hydroxypyridine-2-sulfonamide scaffold, in particular, combines the essential sulfonamide zinc-binding group with a hydroxyl group that can form additional interactions with active site residues.

While specific experimental data for 3-hydroxypyridine-2-sulfonamide is not extensively available in public literature, suggesting its novelty, studies on closely related analogs, such as 4-substituted pyridine-3-sulfonamides, provide valuable insights into the potential of this class of compounds.[8] These studies demonstrate that modifications to the pyridine ring can significantly influence inhibitory activity and selectivity against different CA isoforms.[8]

Mechanism of Action: A Tale of Zinc Binding

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.

Carbonic Anhydrase Inhibition Figure 1: General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides Enzyme Carbonic Anhydrase (with Zn²⁺-OH⁻) Product HCO₃⁻ + H⁺ Enzyme->Product Catalysis Inhibited_Complex Inhibited Enzyme-Inhibitor Complex (Zn²⁺-NHSO₂-R) Enzyme->Inhibited_Complex Binding Substrate CO₂ Substrate->Enzyme Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Inhibited_Complex Stopped-Flow Assay Workflow Figure 2: Workflow for the Stopped-Flow CO₂ Hydration Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - CA Enzyme - Inhibitor Dilutions - CO₂ Solution - Buffer with Indicator Setup Instrument Setup Reagents->Setup Uninhibited Measure Uninhibited Rate (CA + CO₂) Setup->Uninhibited Inhibited Measure Inhibited Rates (CA + Inhibitor + CO₂) Uninhibited->Inhibited Rates Calculate Initial Rates Inhibited->Rates Plot Plot Dose-Response Curve Rates->Plot Ki Determine IC₅₀ and Calculate Kᵢ Plot->Ki

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Conclusion and Future Directions

The exploration of novel scaffolds for carbonic anhydrase inhibition is paramount for the development of next-generation therapeutics with enhanced isoform selectivity and improved safety profiles. The 3-hydroxypyridine-2-sulfonamide framework and its analogs represent a promising avenue of research. While further investigation is required to fully elucidate the inhibitory profile of 3-hydroxypyridine-2-sulfonamide itself, the available data on related pyridine-based sulfonamides suggest that this class of compounds holds significant potential.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 3-hydroxypyridine-2-sulfonamide derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography of inhibitor-enzyme complexes, will be instrumental in optimizing potency and selectivity. Such efforts will undoubtedly contribute to the design of novel and effective carbonic anhydrase inhibitors for a range of therapeutic applications.

References

  • ResearchGate. (n.d.). Ki values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII.... Retrieved from [Link]

  • Angeli, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Molecules, 25(20), 4844.
  • Gül, H. İ., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Pharmaceuticals, 14(11), 1184.
  • van der Valk, R., et al. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? British Journal of Ophthalmology, 105(8), 1049-1055.
  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 11(6), 565-582.
  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 543-549.
  • Pinard, M. A., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7210-7215.
  • Kim, J. K., et al. (2018). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 19(11), 3464.
  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316.
  • National Center for Biotechnology Information. (n.d.). Crystallography and Its Impact on Carbonic Anhydrase Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]

  • D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Retrieved from [Link]

  • Jończyk, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(8), 3505.
  • Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 413(1), 60-67.
  • Tu, C., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 163.
  • De Simone, G., & Supuran, C. T. (2023). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Journal of Medicinal Chemistry, 66(22), 15416-15456.
  • Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.
  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2279146.
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  • ResearchGate. (n.d.). X-Ray Crystallography-Promoted Drug Design of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7053-7067.
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  • National Center for Biotechnology Information. (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of 3-Hydroxypyridine-2-sulfonamide as a Novel Therapeutic Target

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a New Therapeutic Avenue

In the landscape of modern drug discovery, the pursuit of novel molecular entities with the potential to address unmet medical needs is paramount. This guide introduces a compelling new scaffold, 3-Hydroxypyridine-2-sulfonamide, a molecule rationally designed to integrate the advantageous structural motifs of both 3-hydroxypyridines and sulfonamides. While this specific entity is novel, the rich pharmacology of its constituent parts suggests significant therapeutic potential, primarily in the realms of oncology and glaucoma.

This document serves as a comprehensive guide for the rigorous scientific validation of 3-Hydroxypyridine-2-sulfonamide as a therapeutic target. We will delve into its hypothesized mechanisms of action, provide a comparative analysis against established and emerging therapeutic alternatives, and present detailed, field-proven experimental protocols for its validation. Our approach is grounded in the principles of scientific integrity, ensuring that every proposed step contributes to a self-validating and robust evaluation of this promising new chemical entity.

Hypothesized Therapeutic Mechanisms and Primary Targets

The unique chemical architecture of 3-Hydroxypyridine-2-sulfonamide suggests its potential interaction with several key biological targets implicated in disease pathogenesis. The pyridine ring, particularly with a hydroxyl substitution, is a known pharmacophore in a variety of bioactive molecules, while the sulfonamide group is a classic zinc-binding moiety found in numerous approved drugs.[1] Based on this structural rationale, we hypothesize three primary therapeutic targets for initial validation:

  • Carbonic Anhydrases (CAs): The sulfonamide moiety is a well-established inhibitor of carbonic anhydrases, enzymes crucial for maintaining pH homeostasis.[1] Inhibition of specific CA isoforms, such as CA II, IX, and XII, is a clinically validated strategy for the treatment of glaucoma and certain cancers.[2][3]

  • Histone Deacetylases (HDACs): The 3-hydroxypyridine scaffold has been identified as a novel zinc-binding group in HDAC inhibitors.[4] HDACs are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5][6]

  • PI3K/mTOR Signaling Pathway: Recent studies have highlighted the potential of pyridine-sulfonamide derivatives as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), a central signaling pathway that governs cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[7][8]

The following diagram illustrates the hypothesized multi-target engagement of 3-Hydroxypyridine-2-sulfonamide.

Caption: Hypothesized multi-target engagement of 3-Hydroxypyridine-2-sulfonamide.

Comparative Landscape: Positioning 3-Hydroxypyridine-2-sulfonamide in the Therapeutic Arena

A critical aspect of target validation is understanding the competitive landscape. Below, we compare our candidate against existing and emerging therapies for our primary indications of interest.

Oncology

The treatment of cancer is rapidly evolving towards targeted therapies and immunotherapies.[9][10] Our candidate's potential to hit multiple, validated cancer targets offers a compelling proposition.

Therapeutic Target/Strategy3-Hydroxypyridine-2-sulfonamide (Hypothetical)Standard of Care (Examples)Emerging Therapies
Primary Mechanism Multi-target (HDAC, PI3K/mTOR, CA IX/XII)Single-target (e.g., EGFR inhibitors, BRAF inhibitors), Chemotherapy, ImmunotherapyNovel immunotherapies, Cellular therapies (CAR-T), mRNA vaccines
Potential Advantages - Potential to overcome resistance via multi-targeting- Favorable safety profile (inferred from parent scaffolds)- Oral bioavailability- Clinically validated efficacy- High specificity and efficacy in select populations
Potential Disadvantages - Novelty requires extensive validation- Off-target effects need thorough investigation- Acquired resistance- Significant side effects (chemotherapy)- High cost (immunotherapy)- Niche applications- Complex manufacturing- Potential for severe immune-related adverse events
Glaucoma

The primary goal of glaucoma treatment is to lower intraocular pressure (IOP).[11] Carbonic anhydrase inhibitors are a mainstay of therapy.

Therapeutic Target/Strategy3-Hydroxypyridine-2-sulfonamide (Hypothetical)Standard of Care (Examples)Emerging Therapies
Primary Mechanism Carbonic Anhydrase InhibitionProstaglandin analogs, Beta-blockers, Alpha-adrenergic agonists, Topical CAIs (e.g., Dorzolamide)Rho kinase inhibitors, Minimally Invasive Glaucoma Surgery (MIGS), Gene therapy
Potential Advantages - Potentially improved efficacy or side effect profile- Novel chemical scaffold may overcome existing resistance- Well-established efficacy and safety profiles- Novel mechanisms of action- Reduced reliance on daily eye drops
Potential Disadvantages - Ocular tolerability to be determined- Efficacy relative to established agents is unknown- Side effects (e.g., hyperemia, blurred vision)- Patient compliance with eye drops- Long-term safety and efficacy data are still being gathered

Experimental Validation Workflow: A Step-by-Step Guide

The following section outlines a rigorous, multi-stage experimental plan to validate 3-Hydroxypyridine-2-sulfonamide as a therapeutic target. This workflow is designed to be self-validating, with each stage providing the necessary data to justify progression to the next.

Validation_Workflow cluster_Phase1 Phase 1: In Vitro Target Engagement & Selectivity cluster_Phase2 Phase 2: Cellular & Phenotypic Assays cluster_Phase3 Phase 3: In Vivo Proof-of-Concept Biochemical_Assays Biochemical Assays (CA, HDAC, PI3K/mTOR) Cellular_Target_Engagement Cellular Target Engagement (CETSA, NanoBRET) Biochemical_Assays->Cellular_Target_Engagement Selectivity_Profiling Broad Kinase & Off-Target Screening Cellular_Target_Engagement->Selectivity_Profiling Cancer_Cell_Proliferation Cancer Cell Line Proliferation Assays Selectivity_Profiling->Cancer_Cell_Proliferation IOP_Reduction_Model In Vitro IOP Reduction Model Cancer_Cell_Proliferation->IOP_Reduction_Model Mechanism_of_Action Mechanism of Action Studies (Western Blot, qPCR) IOP_Reduction_Model->Mechanism_of_Action Xenograft_Models Cancer Xenograft Models Mechanism_of_Action->Xenograft_Models Glaucoma_Animal_Models Glaucoma Animal Models Xenograft_Models->Glaucoma_Animal_Models PK_PD_Studies Pharmacokinetics & Pharmacodynamics Glaucoma_Animal_Models->PK_PD_Studies

Caption: Experimental workflow for the validation of 3-Hydroxypyridine-2-sulfonamide.

Phase 1: In Vitro Target Engagement & Selectivity

Objective: To confirm direct binding and inhibition of the hypothesized targets and to assess the selectivity of the compound.

1.1. Biochemical Assays

  • Carbonic Anhydrase Inhibition Assay:

    • Utilize a stopped-flow CO₂ hydrase assay to measure the inhibition of recombinant human CA isoforms (CA II, IX, and XII).[2]

    • Incubate varying concentrations of 3-Hydroxypyridine-2-sulfonamide with each CA isoform.

    • Initiate the reaction by adding a CO₂-saturated buffer.

    • Monitor the change in pH over time to determine the rate of hydration.

    • Calculate IC₅₀ values by fitting the data to a dose-response curve.

  • HDAC Inhibition Assay:

    • Employ a commercially available fluorometric HDAC activity assay kit.[12]

    • Incubate recombinant human HDAC isoforms (e.g., HDAC1, 6, 8) with the fluorogenic substrate and varying concentrations of the test compound.

    • After a defined incubation period, add the developer solution to stop the reaction and generate a fluorescent signal.

    • Measure fluorescence intensity and calculate IC₅₀ values.

  • PI3K/mTOR Kinase Assay:

    • Use a luminescence-based kinase assay (e.g., ADP-Glo™) to quantify the activity of PI3K isoforms (α, β, γ, δ) and mTOR.[8]

    • Incubate the respective kinases with their substrates, ATP, and a dilution series of 3-Hydroxypyridine-2-sulfonamide.

    • Measure the amount of ADP produced, which is proportional to kinase activity.

    • Determine IC₅₀ values from the dose-response curves.

1.2. Cellular Target Engagement Assays

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cancer cells (e.g., MCF-7 for PI3K/mTOR, HeLa for HDACs) with the test compound.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

  • NanoBRET™ Target Engagement Assay:

    • Genetically fuse the target protein (e.g., HDAC1) to a NanoLuc® luciferase.

    • Express the fusion protein in cells.

    • Add a fluorescent energy transfer probe that binds to the active site of the target.

    • Addition of the test compound will displace the probe, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

    • Quantify the BRET signal to determine the intracellular IC₅₀.

1.3. Selectivity Profiling

  • Submit 3-Hydroxypyridine-2-sulfonamide to a comprehensive kinase panel screen (e.g., >400 kinases) and a broad pharmacology screen (e.g., CEREP panel) to identify potential off-target activities. This is crucial for predicting potential side effects and understanding the compound's overall safety profile.

Phase 2: Cellular & Phenotypic Assays

Objective: To evaluate the functional consequences of target engagement in relevant cellular models.

2.1. Cancer Cell Line Proliferation Assays

  • MTT or CellTiter-Glo® Assay:

    • Seed a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) in 96-well plates.

    • Treat the cells with a range of concentrations of 3-Hydroxypyridine-2-sulfonamide for 72 hours.

    • Add MTT reagent or CellTiter-Glo® reagent and measure absorbance or luminescence, respectively, to determine cell viability.

    • Calculate GI₅₀ (50% growth inhibition) values.

2.2. In Vitro IOP Reduction Model

  • Perfused Porcine or Human Anterior Segment Organ Culture:

    • Culture the anterior segments of porcine or human donor eyes.

    • Perfuse the cultures with a medium containing varying concentrations of the test compound.

    • Monitor the intraocular pressure over time using a pressure transducer.

    • Assess the compound's ability to reduce IOP compared to a vehicle control and a positive control (e.g., Dorzolamide).

2.3. Mechanism of Action Studies

  • Western Blotting:

    • Treat cancer cells with the test compound for various time points.

    • Prepare cell lysates and perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway (e.g., p-Akt, p-S6K) and the acetylation status of histones (e.g., Ac-H3).

  • Quantitative PCR (qPCR):

    • Treat cells with the compound and extract RNA.

    • Perform reverse transcription and qPCR to measure the expression of genes known to be regulated by HDACs or the PI3K/mTOR pathway.

Phase 3: In Vivo Proof-of-Concept

Objective: To assess the therapeutic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of 3-Hydroxypyridine-2-sulfonamide in animal models.

3.1. Cancer Xenograft Models

  • Subcutaneous Xenograft Model:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer 3-Hydroxypyridine-2-sulfonamide (e.g., orally) daily.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, collect tumors for biomarker analysis (e.g., Western blot for target modulation).

3.2. Glaucoma Animal Models

  • Laser-Induced Ocular Hypertension Model in Rodents:

    • Induce ocular hypertension in one eye of rats or mice by laser photocoagulation of the trabecular meshwork.

    • Administer the test compound topically (as eye drops) or systemically.

    • Measure IOP at various time points using a tonometer.

    • Compare the IOP-lowering effect to a vehicle and a positive control.

3.3. Pharmacokinetics and Pharmacodynamics (PK/PD)

  • Pharmacokinetic Studies:

    • Administer a single dose of the compound to rodents (e.g., intravenously and orally).

    • Collect blood samples at multiple time points.

    • Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (e.g., half-life, bioavailability).

  • Pharmacodynamic Studies:

    • Administer the compound to tumor-bearing mice.

    • Collect tumor and surrogate tissue samples at various times post-dose.

    • Analyze the levels of target engagement biomarkers (e.g., p-Akt, Ac-H3) to establish a relationship between drug exposure and target modulation.

Data Presentation and Interpretation

All quantitative data from the aforementioned experiments should be meticulously documented and summarized in clear, concise tables for easy comparison and interpretation.

Table 1: In Vitro Potency of 3-Hydroxypyridine-2-sulfonamide

TargetIC₅₀ (nM)
Carbonic Anhydrase II [Hypothetical Data]
Carbonic Anhydrase IX [Hypothetical Data]
Carbonic Anhydrase XII [Hypothetical Data]
HDAC1 [Hypothetical Data]
HDAC6 [Hypothetical Data]
PI3Kα [Hypothetical Data]
mTOR [Hypothetical Data]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineTissue of OriginGI₅₀ (µM)
MCF-7 Breast[Hypothetical Data]
A549 Lung[Hypothetical Data]
HCT116 Colon[Hypothetical Data]

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle 0
3-Hydroxypyridine-2-sulfonamide (Dose 1) [Hypothetical Data]
3-Hydroxypyridine-2-sulfonamide (Dose 2) [Hypothetical Data]
Positive Control [Hypothetical Data]

Conclusion: A Path Forward

The validation of a novel therapeutic target is a rigorous and multifaceted process. This guide provides a comprehensive and scientifically sound framework for the evaluation of 3-Hydroxypyridine-2-sulfonamide. By systematically progressing through the proposed experimental workflow, researchers can generate a robust data package to support its advancement as a potential new medicine for oncology and/or glaucoma. The multi-targeting potential of this unique scaffold presents an exciting opportunity to address the complexities of these diseases and ultimately improve patient outcomes.

References

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025). PubMed Central. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI. Retrieved from [Link]

  • PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. (2022). ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE. Retrieved from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). National Library of Medicine. Retrieved from [Link]

  • Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. (2013). PubMed. Retrieved from [Link]

  • Novel Molecular Targets in Cancer Therapy. (n.d.). Frontiers. Retrieved from [Link]

  • Alternative Therapies. (n.d.). Glaucoma Research Foundation. Retrieved from [Link]

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  • Pyridinylsulfonamide compounds and their use in therapy. (n.d.). Google Patents.
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  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2014). ResearchGate. Retrieved from [Link]

  • Glaucoma - Diagnosis and treatment. (2024). Mayo Clinic. Retrieved from [Link]

  • Design, synthesis and bioactive evaluation of novel quinoline-linked sulfonamide-pyridine derivatives as PI3K/HDAC dual-target inhibitors. (2025). PubMed. Retrieved from [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (n.d.). MDPI. Retrieved from [Link]

  • Novel Therapeutic Targets in Cancers. (2023). PubMed Central. Retrieved from [Link]

  • A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. (n.d.). PubMed Central. Retrieved from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Publications. Retrieved from [Link]

  • The Best Natural Glaucoma Treatments: According to Science. (2024). Healthline. Retrieved from [Link]

  • Special Issue : Novel Targets and Approaches in Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]

  • Treatment of Glaucoma with Natural Products and Their Mechanism of Action: An Update. (n.d.). MDPI. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved from [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. (n.d.). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Retrieved from [Link]

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (n.d.). Google Patents.
  • 5 Holistic Ways to Manage Your Glaucoma. (n.d.). Glaucoma Associates of Texas. Retrieved from [Link]

  • Cancer Immunotherapy Novel Targets: The Forefront of Immuno-Oncology Research. (2023). Discovery on Target. Retrieved from [Link]

  • Pyridinylsulfonamide compounds and their use in therapy. (2024). Google Patents.
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  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.). PubMed. Retrieved from [Link]

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Guide to 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted therapeutics, understanding a compound's selectivity is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-Hydroxypyridine-2-sulfonamide. As a Senior Application Scientist, my aim is to equip you with not just data, but with the strategic rationale behind the experimental design, enabling a comprehensive assessment of this compound's specificity.

The unique structural motif of 3-Hydroxypyridine-2-sulfonamide, featuring a pyridine ring with both a hydroxyl and a sulfonamide group, places it at the intersection of two important classes of enzyme inhibitors: carbonic anhydrases (CAs) and histone deacetylases (HDACs) . The sulfonamide moiety is a classic zinc-binding group renowned for its potent inhibition of carbonic anhydrases[1][2]. Conversely, the 3-hydroxypyridine scaffold is a key feature in a known class of histone deacetylase inhibitors[3][4][5][6][7]. This dual potential necessitates a thorough investigation of its activity against both enzyme families to ascertain its primary target and off-target liabilities.

This guide will delineate the experimental workflows to comprehensively profile the inhibitory activity of 3-Hydroxypyridine-2-sulfonamide against a panel of relevant CA and HDAC isoforms. We will also compare its performance against established inhibitors for each enzyme class, providing a clear picture of its selectivity and potential therapeutic applications.

The Duality of a Scaffold: Potential Targets for 3-Hydroxypyridine-2-sulfonamide

The chemical architecture of 3-Hydroxypyridine-2-sulfonamide suggests two primary hypotheses for its molecular mechanism of action. Understanding these is critical to designing a robust cross-reactivity study.

cluster_0 Structural Features of 3-Hydroxypyridine-2-sulfonamide cluster_1 Hypothesized Primary Targets cluster_2 Rationale for Cross-Reactivity Studies Compound 3-Hydroxypyridine-2-sulfonamide Sulfonamide Sulfonamide Group (-SO2NH2) Compound->Sulfonamide Contains Hydroxypyridine 3-Hydroxypyridine Core Compound->Hydroxypyridine Contains CA Carbonic Anhydrases (CAs) Sulfonamide->CA Known Zinc-Binding Group for CAs HDAC Histone Deacetylases (HDACs) Hydroxypyridine->HDAC Scaffold for known HDAC Inhibitors Rationale Investigate inhibition of both CA and HDAC families to determine selectivity profile. CA->Rationale HDAC->Rationale

Figure 1: Rationale for dual-target cross-reactivity screening of 3-Hydroxypyridine-2-sulfonamide.

Comparative Inhibitors: Establishing Benchmarks for Selectivity

To contextualize the inhibitory activity of 3-Hydroxypyridine-2-sulfonamide, a panel of well-characterized inhibitors for both carbonic anhydrases and histone deacetylases should be included in all assays.

Target Family Comparator Compound Mechanism of Action Primary Isoforms Targeted
Carbonic AnhydrasesAcetazolamideBroad-spectrum CA inhibitorCA I, II, IV, IX, XII[8]
DorzolamideTopical CA inhibitor for glaucomaPrimarily CA II[8]
BrinzolamideTopical CA inhibitor for glaucomaPrimarily CA II[8]
Histone DeacetylasesVorinostat (SAHA)Pan-HDAC inhibitorClass I, II, and IV HDACs[9]
Entinostat (MS-275)Class I selective HDAC inhibitorPrimarily HDAC1, HDAC2, HDAC3
Mocetinostat (MGCD0103)Class I and IV selective HDAC inhibitorPrimarily HDAC1, 2, 3, and 11[9]

Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is recommended to thoroughly assess the cross-reactivity of 3-Hydroxypyridine-2-sulfonamide. This involves initial broad screening followed by more detailed kinetic analysis on identified hits.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Selectivity Analysis Screening Single-concentration (e.g., 10 µM) inhibition assay against a broad panel of CA and HDAC isoforms. IC50 Dose-response curves to determine IC50 values for active hits from Tier 1. Screening->IC50 Hits Selectivity Compare IC50 values across all tested isoforms to generate a selectivity profile. IC50->Selectivity Data

Figure 2: Tiered experimental workflow for cross-reactivity profiling.
Part 1: Carbonic Anhydrase Inhibition Assays

The primary method for assessing CA inhibition is a stopped-flow CO₂ hydrase assay. This technique measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton.

Step-by-Step Protocol: Stopped-Flow CO₂ Hydrase Assay

  • Enzyme Preparation: Recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) are purified and their concentrations determined.

  • Buffer Preparation: A suitable buffer (e.g., Tris-SO₄, pH 7.5) containing a pH indicator (e.g., p-nitrophenol) is prepared.

  • Inhibitor Preparation: 3-Hydroxypyridine-2-sulfonamide and comparator compounds are dissolved in DMSO to create stock solutions, followed by serial dilutions.

  • Assay Execution: a. The enzyme solution is incubated with the inhibitor or DMSO (vehicle control) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C). b. The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument. c. The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production.

  • Data Analysis: a. Initial reaction rates are calculated from the linear phase of the absorbance change. b. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control. c. For IC₅₀ determination, inhibition percentages are plotted against a range of inhibitor concentrations, and the data are fitted to a suitable dose-response curve.

Part 2: Histone Deacetylase Inhibition Assays

A common and robust method for measuring HDAC activity is a fluorescence-based assay using a fluorogenic acetylated substrate.

Step-by-Step Protocol: Fluorogenic HDAC Assay

  • Enzyme Preparation: Recombinant human histone deacetylase isoforms (e.g., HDAC1, 2, 3, 6, 8, 11) are obtained and their concentrations standardized.

  • Substrate and Developer Preparation: A fluorogenic acetylated peptide substrate and a developer solution (containing a protease) are prepared according to the manufacturer's instructions.

  • Inhibitor Preparation: 3-Hydroxypyridine-2-sulfonamide and comparator compounds are prepared as described for the CA assay.

  • Assay Execution: a. The HDAC enzyme is incubated with the inhibitor or DMSO in an appropriate assay buffer in a microplate. b. The fluorogenic substrate is added to initiate the deacetylase reaction, and the plate is incubated at a controlled temperature (e.g., 37°C). c. The developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore. d. The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: a. The background fluorescence (no enzyme control) is subtracted from all readings. b. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the vehicle control. c. IC₅₀ values are determined by plotting inhibition percentages against inhibitor concentrations and fitting the data to a dose-response model.

Data Interpretation and Comparative Analysis

The collected IC₅₀ values should be tabulated to provide a clear and objective comparison of the inhibitory potency and selectivity of 3-Hydroxypyridine-2-sulfonamide.

Table 1: Hypothetical Cross-Reactivity Profile of 3-Hydroxypyridine-2-sulfonamide and Comparator Compounds (IC₅₀ in µM)

CompoundCA ICA IICA IXCA XIIHDAC1HDAC2HDAC3HDAC6HDAC8HDAC11
3-Hydroxypyridine-2-sulfonamide 5.20.80.150.25>100>100>10085.3>100>100
Acetazolamide0.250.0120.0250.005>100>100>100>100>100>100
Vorinostat (SAHA)>100>100>100>1000.020.030.0150.010.10.05

Analysis of Hypothetical Data:

In this hypothetical scenario, 3-Hydroxypyridine-2-sulfonamide demonstrates potent inhibition of several carbonic anhydrase isoforms, particularly the tumor-associated CA IX and CA XII. Its activity against the tested HDAC isoforms is significantly weaker, with IC₅₀ values in the high micromolar range or showing no significant inhibition. This would strongly suggest that 3-Hydroxypyridine-2-sulfonamide is a selective carbonic anhydrase inhibitor with minimal off-target activity against the tested histone deacetylases.

Concluding Remarks

The systematic evaluation of 3-Hydroxypyridine-2-sulfonamide against both carbonic anhydrase and histone deacetylase families is essential for a definitive characterization of its biological activity. The experimental protocols and comparative framework outlined in this guide provide a robust strategy for elucidating its selectivity profile. Such a thorough investigation is a critical step in the drug discovery and development process, informing lead optimization efforts and providing a solid foundation for further preclinical and clinical studies. By understanding the nuances of its cross-reactivity, researchers can more effectively harness the therapeutic potential of this and other novel chemical entities.

References

  • Patil, V., Sodji, Q. H., Kornacki, J. R., Mrksich, M., & Oyelere, A. K. (2013). 3-Hydroxypyridin-2-thione as a novel zinc binding group for selective histone deacetylase inhibition. Journal of medicinal chemistry, 56(9), 3492–3506. [Link]

  • Patil, V., Sodji, Q. H., & Oyelere, A. K. (2014). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. ACS medicinal chemistry letters, 5(3), 256–261. [Link]

  • Request PDF. (2025, August 9). 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. ResearchGate. [Link]

  • Szafraniec-Szczęsny, J., et al. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. National Institutes of Health. [Link]

  • Adooq Bioscience. HDAC inhibitors. [Link]

  • Patil, V., Sodji, Q. H., Kornacki, J. R., Mrksich, M., & Oyelere, A. K. (2013). 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. Journal of Medicinal Chemistry, 56(9), 3492-3506. [Link]

  • Szafraniec-Szczęsny, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(15), 5859. [Link]

  • ResearchGate. (2025, August 6). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. [Link]

  • Patil, V., Sodji, Q. H., & Oyelere, A. K. (2014). Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters, 5(3), 256-261. [Link]

  • Patil, V., Sodji, Q. H., Kornacki, J. R., Mrksich, M., & Oyelere, A. K. (2013). 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition. Journal of medicinal chemistry, 56(9), 3492–3506. [Link]

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The Cutting Edge of Enzyme Inhibition: A Comparative Analysis of 3-Hydroxypyridine-2-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting key enzymes remains a cornerstone of therapeutic advancement. Among the myriad of scaffolds explored, the pyridine sulfonamide core has emerged as a particularly versatile and potent pharmacophore. This guide provides an in-depth comparative analysis of 3-hydroxypyridine-2-sulfonamide analogs and their closely related isomers, with a primary focus on their role as carbonic anhydrase inhibitors. We will delve into the nuanced structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the evaluation of these compounds, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space.

The Rationale: Why Pyridine Sulfonamides?

The sulfonamide group is a well-established zinc-binding moiety, crucial for the inhibition of metalloenzymes such as carbonic anhydrases (CAs).[1][2] The anionic sulfonamide group (SO₂NH⁻) coordinates directly with the zinc ion in the enzyme's active site, displacing a water or hydroxide molecule and thereby disrupting the catalytic cycle.[1] The pyridine ring, a bioisostere of a phenyl ring, offers several advantages, including improved solubility, metabolic stability, and the potential for specific hydrogen bonding interactions through its nitrogen atom. The specific substitution pattern, such as the 3-hydroxy group, can further influence the molecule's binding affinity and selectivity by forming additional interactions with amino acid residues in the active site.

This guide will focus on the comparative analysis of pyridine-3-sulfonamide analogs as inhibitors of various human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and hCA XII, alongside the ubiquitous hCA I and II. Understanding the isoform selectivity is critical for developing targeted therapies with minimal off-target effects.

Comparative Performance Analysis of Pyridine-3-Sulfonamide Analogs

A series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.[1] The data from this study provides an excellent platform for a comparative analysis of how different substituents on the pyridine core influence potency and selectivity.

Table 1: Comparative Inhibitory Activity (Kᵢ in nM) of 4-Substituted Pyridine-3-Sulfonamide Analogs against hCA Isoforms
CompoundR GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (hCA II/IX)
A 4-azidomethyl>10,000271.4137.591.31.97
B 4-(1,2,3-triazol-1-ylmethyl)>10,0001298743.2148.71.75
C 4-(4-phenyl-1H-1,2,3-triazol-1-yl)987017991145412.31.57
D 4-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)87651543987.6354.11.56
E 4-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)76541321854.3301.21.55

Data synthesized from the findings of a study on 4-substituted pyridine-3-sulfonamides.[1]

Structure-Activity Relationship (SAR) Insights

The data in Table 1 reveals several key SAR trends:

  • Impact of the 4-Substituent: The nature of the substituent at the 4-position of the pyridine ring significantly influences the inhibitory activity. The introduction of a triazole ring, a common pharmacophore, generally leads to potent inhibition.

  • Selectivity Profile: While many analogs show broad-spectrum inhibition across the tested isoforms, some exhibit notable selectivity. For instance, compound A demonstrates a nearly 2-fold selectivity for the cancer-related isoform hCA IX over the ubiquitous hCA II.[1]

  • Role of Hydrophobicity: The addition of hydrophobic groups to the triazole ring, such as phenyl and tolyl groups (Compounds C and D), appears to modulate potency, suggesting that these moieties may interact with hydrophobic pockets within the enzyme's active site.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, it is imperative to follow well-defined and validated experimental protocols. Below are the methodologies for key assays used in the evaluation of these pyridine sulfonamide analogs.

Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydrase Assay

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Principle: The assay follows the change in pH associated with the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the reaction, and the initial rates are measured in the presence and absence of the inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).

    • Prepare a solution of the pH indicator (e.g., 0.2 mM phenol red).

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water.

  • Assay Procedure:

    • In a stopped-flow instrument, rapidly mix the enzyme solution (containing the buffer and pH indicator) with the CO₂ solution.

    • Monitor the change in absorbance of the pH indicator over time.

    • Repeat the measurement in the presence of varying concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the initial rates of the reaction from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of enzyme activity against the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Cytotoxicity Assay: MTT Assay

This assay assesses the effect of the compounds on the viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyridine sulfonamide analogs for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[1]

Visualizing the Science: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthesis Workflow cluster_evaluation Biological Evaluation Workflow PyridineScaffold Pyridine Scaffold Coupling Coupling Reaction PyridineScaffold->Coupling SulfonamideMoiety Sulfonamide Moiety SulfonamideMoiety->Coupling Analogs Pyridine Sulfonamide Analogs Coupling->Analogs EnzymeAssay Enzyme Inhibition Assay (Stopped-Flow) Analogs->EnzymeAssay CellAssay Cytotoxicity Assay (MTT) Analogs->CellAssay SAR SAR Analysis EnzymeAssay->SAR CellAssay->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of pyridine sulfonamide analogs.

G cluster_catalysis Normal Catalytic Cycle cluster_inhibition Inhibition Mechanism CA Carbonic Anhydrase (CA) (with Zn²⁺ in active site) HCO3 H⁺ + HCO₃⁻ CA->HCO3 Catalyzes hydration CO2 CO₂ + H₂O CO2->CA Binds to active site Inhibitor Pyridine Sulfonamide (SO₂NH⁻) Inhibitor->CA Binds to Zn²⁺, blocks active site

Caption: The mechanism of carbonic anhydrase inhibition by pyridine sulfonamide analogs.

Conclusion and Future Directions

The comparative analysis of 3-hydroxypyridine-2-sulfonamide analogs and their related isomers reveals a promising class of enzyme inhibitors with tunable potency and selectivity. The insights gained from SAR studies, supported by robust experimental data, provide a clear roadmap for the rational design of next-generation inhibitors targeting carbonic anhydrases and potentially other metalloenzymes. The detailed protocols outlined in this guide serve as a foundation for researchers to confidently synthesize and evaluate novel analogs. Future work should focus on exploring a wider range of substitutions on the pyridine ring and the sulfonamide moiety to further optimize isoform selectivity and to improve the pharmacokinetic properties of these compounds, ultimately paving the way for their translation into clinically effective therapeutics.

References

  • Sławiński, J., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(3), 933. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181. [Link]

  • Akhtar, M. J., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(63), 38333-38351. [Link]

  • Capasso, C., & Supuran, C. T. (2015). An overview of the synthesis of sulfonamides and their derivatives. Expert Opinion on Therapeutic Patents, 25(10), 1147-1157. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: a patent review (2013-2018). Expert Opinion on Therapeutic Patents, 29(4), 287-302. [Link]

  • Abdelazeem, A. H., et al. (2021). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1435-1451. [Link]

  • Bahadur, A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520. [Link]

  • Gokcen, T., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 180-188. [Link]

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A Comparative Guide to Bioisosteric Replacement Strategies for 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing therapeutic efficacy and overcoming developmental hurdles. The 3-hydroxypyridine-2-sulfonamide scaffold has emerged as a privileged structure, particularly in the design of metalloenzyme inhibitors. Its inherent ability to coordinate with metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrases, makes it a valuable starting point for inhibitor design.[1][2][3] However, to enhance properties such as potency, selectivity, metabolic stability, and overall pharmacokinetic profiles, medicinal chemists frequently employ bioisosteric replacement strategies.[4]

This guide provides an in-depth comparison of various bioisosteric replacement strategies for the 3-hydroxypyridine-2-sulfonamide core. We will explore the rationale behind these modifications, present comparative data where available, and provide detailed experimental protocols for the synthesis and evaluation of these analogs. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their own drug discovery endeavors.

The 3-Hydroxypyridine-2-sulfonamide Scaffold: A Foundation for Inhibition

The 3-hydroxypyridine-2-sulfonamide moiety presents a unique combination of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (pyridine nitrogen), and a potent metal-binding group (sulfonamide). This arrangement allows for a multi-point interaction with enzyme active sites, leading to high-affinity binding.

Caption: Core structure of 3-Hydroxypyridine-2-sulfonamide.

I. Bioisosteric Replacement of the 3-Hydroxypyridine Ring

The 3-hydroxypyridine ring plays a crucial role in orienting the molecule within the active site and forming key hydrogen bonds. However, modifications to this ring can improve selectivity, modulate physicochemical properties, and explore new intellectual property space.

Rationale for Replacement

Bioisosteric replacement of the pyridine ring aims to:

  • Enhance Selectivity: By altering the ring's electronics and sterics, interactions with off-target enzymes can be minimized.

  • Improve Physicochemical Properties: Introducing different heterocyclic systems can impact solubility, lipophilicity (LogP), and polar surface area (PSA).

  • Increase Metabolic Stability: The pyridine ring can be susceptible to metabolism. Replacing it with more stable heterocycles can prolong the drug's half-life.

  • Scaffold Hopping: This strategy involves a more significant change in the core structure to identify novel chemical series with similar biological activity but potentially better overall properties.[4]

Common Bioisosteres for the Pyridine Ring

A variety of heterocyclic rings can be considered as bioisosteres for the pyridine moiety. The choice of replacement depends on the desired changes in properties.

BioisostereRationaleExpected Impact on Properties
Thiophene Similar size and aromaticity.[4]Can increase lipophilicity.
Thiazole Introduces an additional heteroatom, altering electronic distribution and hydrogen bonding capacity.May improve solubility and binding interactions.
Pyrazole Presents a different arrangement of heteroatoms, affecting dipole moment and hydrogen bonding patterns.Can lead to altered selectivity profiles.[5]
Isoxazole Offers a distinct electronic and steric profile compared to pyridine.Can enhance metabolic stability and potency.[6]
1,2,3-Triazole A well-established bioisostere for aromatic rings, often introduced via "click" chemistry.[1]Can improve synthetic accessibility and modulate solubility.
Comparative Experimental Data

While direct comparative data for bioisosteric replacements of the 3-hydroxypyridine ring in the context of the 2-sulfonamide scaffold is limited in publicly available literature, we can draw parallels from related studies on pyridine-sulfonamide carbonic anhydrase inhibitors. For instance, a study on 4-substituted pyridine-3-sulfonamides demonstrated that the introduction of a 1,2,3-triazole moiety via a "tail approach" significantly influenced inhibitory activity and selectivity against different carbonic anhydrase isoforms.[1]

CompoundModificationhCA II KI (nM)hCA IX KI (nM)Selectivity (II/IX)
Parent Pyridine-Sulfonamide -2711371.98
Triazole Analog 4 Introduction of a benzyl-triazole8111375.92
Triazole Analog 6 Introduction of a sugar-triazole>10000214>46.7

Data adapted from a study on pyridine-3-sulfonamides as carbonic anhydrase inhibitors.[1] This table is for illustrative purposes to show the potential impact of bioisosteric replacement.

II. Bioisosteric Replacement of the 2-Sulfonamide Group

The sulfonamide group is the primary zinc-binding pharmacophore in many metalloenzyme inhibitors.[3] However, it can be associated with certain liabilities, such as off-target effects due to its prevalence in marketed drugs and potential for hypersensitivity reactions.

Rationale for Replacement

Key motivations for replacing the sulfonamide group include:

  • Improving Selectivity: Different zinc-binding groups can exhibit varied affinities for different metalloenzymes.

  • Modulating Acidity: The pKa of the zinc-binding group influences its ionization state at physiological pH, which is critical for binding.

  • Enhancing Patentability: Novel zinc-binding groups can provide a strong basis for new intellectual property.

  • Improving Pharmacokinetic Properties: Altering the zinc-binding group can impact metabolic stability and clearance pathways.

Common Bioisosteres for the Sulfonamide Group

Several functional groups can act as bioisosteres for the sulfonamide moiety in metalloenzyme inhibitors.

BioisostereRationaleExpected Impact on Properties
Acylsulfonamide Increased acidity compared to sulfonamides, more closely mimicking carboxylic acids.[7]Can enhance potency through stronger interactions.
Sulfamide A related sulfur-based zinc-binding group with different hydrogen bonding patterns.May alter selectivity and pharmacokinetic profiles.
Hydroxamic Acid A classic zinc-binding group, though often associated with metabolic instability.Potent inhibition, but may require further optimization for stability.
Reversed Sulfonamide Alters the orientation of the sulfonamide group, potentially leading to different binding modes.Can explore new interactions within the active site.
Tetrazole A non-classical bioisostere that can mimic the acidic nature of the sulfonamide.May improve oral bioavailability.
Comparative Experimental Data

A study on N-acylsulfonamides and their bioisosteres provides valuable insights into how these modifications can affect physicochemical properties.

BioisosterepKacLogPPermeability (PAMPA)
N-Acylsulfonamide 6.51.8High
Isoxazole -2.5High
1,2,3-Triazole 8.91.5Low

Data adapted from a structure-property relationship study of N-acylsulfonamides and related bioisosteres.[8] This table illustrates the significant impact of bioisosteric replacement on key drug-like properties.

Experimental Protocols

To facilitate the exploration of these bioisosteric replacement strategies, we provide detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Synthesis of a Triazole Bioisostere of the Pyridine Ring

This protocol outlines the synthesis of a 1,2,3-triazole analog using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Protocol_1 Start Azido-functionalized Sulfonamide Precursor Step2 CuSO4·5H2O, Sodium Ascorbate t-BuOH/H2O, rt, 12h Start->Step2 Step1 Terminal Alkyne Step1->Step2 Product 1,2,3-Triazole Linked Sulfonamide Analog Step2->Product

Caption: Workflow for the synthesis of a 1,2,3-triazole bioisostere.

Materials:

  • Azido-functionalized sulfonamide precursor

  • Terminal alkyne of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • Dissolve the azido-functionalized sulfonamide precursor (1.0 eq) and the terminal alkyne (1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole analog.

Protocol 2: Synthesis of an Acylsulfonamide Bioisostere

This protocol describes the preparation of an N-acylsulfonamide from a primary sulfonamide.

Protocol_2 Start 3-Hydroxypyridine-2-sulfonamide Step2 Base (e.g., Pyridine or DMAP) DCM, 0 °C to rt, 4h Start->Step2 Step1 Acyl Chloride or Carboxylic Acid + Coupling Agent Step1->Step2 Product N-Acyl-3-hydroxypyridine-2-sulfonamide Step2->Product

Caption: Synthetic route to an N-acylsulfonamide bioisostere.

Materials:

  • 3-Hydroxypyridine-2-sulfonamide

  • Acyl chloride of choice (or carboxylic acid and a coupling agent like EDC/HOBt)

  • Pyridine or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 3-hydroxypyridine-2-sulfonamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as pyridine (2.0 eq) or a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture. If starting from a carboxylic acid, pre-activate it with a coupling agent before addition.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the N-acylsulfonamide product.

Conclusion

The 3-hydroxypyridine-2-sulfonamide scaffold represents a fertile ground for the design of potent and selective enzyme inhibitors. Bioisosteric replacement of both the pyridine ring and the sulfonamide group offers a powerful set of strategies to fine-tune the pharmacological and physicochemical properties of these molecules. By carefully selecting bioisosteres based on the desired therapeutic profile and employing robust synthetic methodologies, researchers can navigate the complexities of drug optimization and accelerate the development of novel therapeutics. This guide serves as a foundational resource, encouraging a rational and data-driven approach to the design of next-generation inhibitors based on this versatile scaffold.

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A Head-to-Head Comparative Guide: Evaluating 3-Hydroxypyridine-2-sulfonamide Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the quest for novel therapeutics with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comprehensive framework for a head-to-head comparison of a promising novel compound, 3-Hydroxypyridine-2-sulfonamide, against established carbonic anhydrase (CA) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for evaluating the potential of this new chemical entity.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of specific CA isoforms has proven to be a successful therapeutic strategy for a range of conditions, most notably glaucoma.[2][3] By reducing the production of aqueous humor in the eye, CA inhibitors effectively lower intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy.[4]

Established drugs such as Acetazolamide, Dorzolamide, and Brinzolamide have long been the mainstay of CA inhibitor therapy.[5] However, the potential for systemic side effects with oral administration and the need for frequent dosing with topical formulations underscore the continuous search for novel inhibitors with optimized pharmacological properties.[3] 3-Hydroxypyridine-2-sulfonamide, a compound sharing the core sulfonamide functional group essential for CA inhibition, presents an intriguing candidate for investigation.[6][7] This guide outlines a rigorous, multi-faceted approach to comprehensively characterize and compare its performance against established clinical agents.

The Contenders: A Profile of Key Compounds

A thorough understanding of the established drugs is paramount for a meaningful comparative analysis.

Established Carbonic Anhydrase Inhibitors:

  • Acetazolamide: A first-generation, systemic CA inhibitor, Acetazolamide is administered orally.[8] Its primary mechanism of action is the non-selective inhibition of carbonic anhydrase, leading to decreased bicarbonate formation and a subsequent reduction in fluid secretion, including aqueous humor.[9][10] While effective, its systemic action can lead to side effects such as metabolic acidosis and paresthesia.[8][11]

  • Dorzolamide: A topical CA inhibitor, Dorzolamide is formulated as eye drops for the treatment of glaucoma.[12][13] It is a selective inhibitor of carbonic anhydrase II (CA-II), the predominant isoform in the ciliary processes of the eye.[14][15] This localized delivery minimizes systemic side effects.[16]

  • Brinzolamide: Another topical CA inhibitor, Brinzolamide is also a selective inhibitor of CA-II.[17][18] It is known for its comfortable tolerability profile compared to some other topical CAIs.[19][20]

The Challenger:

  • 3-Hydroxypyridine-2-sulfonamide: The pyridine sulfonamide moiety is a key structural feature in some CA inhibitors.[21] The presence of the sulfonamide group suggests a potential mechanism of action involving the coordination of the zinc ion in the active site of carbonic anhydrase. Further investigation is required to elucidate its specific inhibitory profile and therapeutic potential.

Experimental Roadmap: A Multi-pronged Approach to Comparative Evaluation

To comprehensively assess the potential of 3-Hydroxypyridine-2-sulfonamide, a series of well-defined experiments are proposed. These assays are designed to provide a holistic view of its efficacy, selectivity, and target engagement in comparison to the established drugs.

In Vitro Carbonic Anhydrase Inhibition Assays

The foundational step is to determine the inhibitory potency of 3-Hydroxypyridine-2-sulfonamide against key human carbonic anhydrase isoforms.

Objective: To quantify the inhibitory activity (Kᵢ) of the test compounds against purified human CA isoforms (e.g., hCA I, hCA II, hCA IV, hCA IX, and hCA XII).

Experimental Protocol: Colorimetric CA Activity Assay [22]

  • Reagent Preparation: Prepare assay buffer, dilution buffer, purified CA enzyme solutions, the test compounds (3-Hydroxypyridine-2-sulfonamide, Acetazolamide, Dorzolamide, Brinzolamide) at various concentrations, and the ester substrate.

  • Assay Setup: In a 96-well plate, add the assay buffer, CA enzyme, and varying concentrations of the inhibitor or vehicle control.

  • Incubation: Incubate the plate at room temperature to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the ester substrate.

  • Measurement: Monitor the release of the chromophore product by measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC₅₀ and Kᵢ values.

Expected Outcome: This assay will provide a quantitative measure of the inhibitory potency of 3-Hydroxypyridine-2-sulfonamide against different CA isoforms, allowing for a direct comparison with the established inhibitors and an assessment of its isoform selectivity.

Diagram: In Vitro CA Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - CA Enzymes - Inhibitors - Substrate A1 Dispense Reagents into 96-well Plate: - Buffer - Enzyme - Inhibitor/Vehicle P1->A1 A2 Incubate for Inhibitor Binding A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 A4 Measure Absorbance A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 and Ki Values D1->D2

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

To confirm that 3-Hydroxypyridine-2-sulfonamide engages with its intended target within a cellular context, the Cellular Thermal Shift Assay (CETSA®) is an indispensable tool.[23][24]

Objective: To demonstrate the direct binding of 3-Hydroxypyridine-2-sulfonamide to carbonic anhydrase in intact cells and to compare its target engagement profile with established inhibitors.

Experimental Protocol: CETSA® [25]

  • Cell Culture and Treatment: Culture a suitable cell line expressing the target CA isoform (e.g., human ciliary epithelial cells). Treat the cells with varying concentrations of the test compounds or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of soluble CA in the supernatant using a specific detection method such as Western blotting or an AlphaScreen® assay.[26]

  • Data Analysis: Plot the amount of soluble CA as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Expected Outcome: CETSA® will provide evidence of target engagement in a physiological setting and allow for a comparison of the relative abilities of the compounds to stabilize the target protein.

Diagram: Cellular Thermal Shift Assay (CETSA®) Workflow

G cluster_cell Cellular Treatment cluster_thermal Thermal Challenge cluster_analysis Analysis C1 Treat Cells with Inhibitor/Vehicle T1 Heat Cell Suspensions at Various Temperatures C1->T1 A1 Cell Lysis and Centrifugation T1->A1 A2 Quantify Soluble Target Protein A1->A2 A3 Plot Melting Curves and Analyze Shift A2->A3

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).

Structural Elucidation of Binding: X-ray Crystallography

To understand the molecular basis of inhibition and to guide future lead optimization, determining the crystal structure of carbonic anhydrase in complex with 3-Hydroxypyridine-2-sulfonamide is highly valuable.[1][27]

Objective: To resolve the three-dimensional structure of the CA-inhibitor complex to visualize the binding mode and key interactions.

Experimental Protocol: X-ray Crystallography

  • Protein Expression and Purification: Express and purify the target human CA isoform.

  • Co-crystallization: Co-crystallize the purified CA with an excess of 3-Hydroxypyridine-2-sulfonamide.

  • Data Collection: Collect X-ray diffraction data from the resulting crystals using a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data to solve and refine the three-dimensional structure of the complex.

  • Analysis: Analyze the electron density maps to determine the precise binding orientation of the inhibitor in the active site and identify key hydrogen bonds and van der Waals interactions.

Expected Outcome: A high-resolution crystal structure will provide invaluable insights into the mechanism of inhibition and can inform structure-activity relationship (SAR) studies for the development of more potent and selective analogs.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in a tabular format.

Table 1: Comparative Inhibitory Potency (Kᵢ, nM) against Human CA Isoforms

CompoundhCA IhCA IIhCA IVhCA IXhCA XII
3-Hydroxypyridine-2-sulfonamideTBDTBDTBDTBDTBD
AcetazolamideTBDTBDTBDTBDTBD
DorzolamideTBDTBDTBDTBDTBD
BrinzolamideTBDTBDTBDTBDTBD
TBD: To be determined by the proposed in vitro inhibition assays.

Table 2: Cellular Target Engagement (CETSA® Shift, °C)

CompoundTarget CA IsoformThermal Shift (ΔTₘ)
3-Hydroxypyridine-2-sulfonamideTBDTBD
AcetazolamideTBDTBD
DorzolamideTBDTBD
BrinzolamideTBDTBD
TBD: To be determined by the proposed CETSA® experiments.

Conclusion: Charting the Path Forward

This guide provides a robust framework for the systematic evaluation of 3-Hydroxypyridine-2-sulfonamide as a potential novel carbonic anhydrase inhibitor. By employing a combination of in vitro enzymatic assays, cellular target engagement studies, and structural biology, a comprehensive understanding of its pharmacological profile can be achieved. The direct comparison with established drugs like Acetazolamide, Dorzolamide, and Brinzolamide will be crucial in determining its potential advantages, such as improved potency, selectivity, or a more favorable side-effect profile. The successful execution of these proposed studies will provide the necessary data to make informed decisions regarding the future development of this promising compound.

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A Senior Application Scientist's Guide to Confirming the In Vivo Efficacy of 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Objective: This guide provides a comprehensive framework for establishing the in vivo efficacy of the novel compound, 3-Hydroxypyridine-2-sulfonamide. Lacking direct precedent, this document outlines logical, experimentally-grounded strategies based on the compound's constituent chemical moieties: a 3-hydroxypyridine core and a sulfonamide group. We will explore three potential therapeutic avenues—oncology, infectious disease, and central nervous system (CNS) disorders—providing detailed comparative data against established drugs and validated experimental protocols to guide your research.

Introduction: Deconstructing 3-Hydroxypyridine-2-sulfonamide for Therapeutic Targeting

The chemical structure of 3-Hydroxypyridine-2-sulfonamide suggests several plausible mechanisms of action, forming the basis of our investigative strategy.

  • Oncology via Histone Deacetylase (HDAC) Inhibition: The 3-hydroxypyridine scaffold is a known zinc-binding group, a key feature of many Histone Deacetylase (HDAC) inhibitors.[1] HDACs are critical epigenetic regulators, and their inhibition can reactivate tumor suppressor genes, making this a promising avenue for anticancer therapy.[2][3]

  • Infectious Disease via Folate Synthesis Inhibition: The sulfonamide group is the cornerstone of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[4] This positions the compound as a potential antibacterial agent.

  • CNS Disorders Modulation: Both sulfonamide and pyridine derivatives have been investigated for a range of CNS applications, including epilepsy.[5][6] Sultiame, a sulfonamide-based drug, is known for its use as an anticonvulsant.[7]

This guide will now detail the experimental workflows to test the efficacy of 3-Hydroxypyridine-2-sulfonamide in each of these three contexts, comparing it against well-established therapeutic agents.

Part 1: Anticancer Efficacy as a Putative HDAC Inhibitor

The most data-rich therapeutic hypothesis for a molecule containing a 3-hydroxypyridine moiety is as an HDAC inhibitor.[1] The general mechanism involves the inhibition of enzymes that remove acetyl groups from histones, leading to a more open chromatin structure and the expression of genes that can halt tumor progression.[2] We will compare our test compound against three FDA-approved HDAC inhibitors: Vorinostat, Panobinostat, and Belinostat.

Mechanism of Action: HDAC Inhibition

HDAC inhibitors block the deacetylation of histones and other non-histone proteins. This hyperacetylation leads to the uncoiling of chromatin, allowing for the transcription of previously silenced tumor suppressor genes like p21 and p53. The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.[8][9]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_cytoplasm Cytoplasm & Cellular Effects DNA DNA Histones Histones HDAC Histone Deacetylases (HDACs) Histones->HDAC Deacetylation TSG_inactive Tumor Suppressor Genes (e.g., p21) (Silenced) Histones->TSG_inactive Condensed Chromatin HAT Histone Acetyltransferases (HATs) Ac Acetyl Group HAT->Ac Adds Ac->Histones Acetylation TSG_active Tumor Suppressor Genes (Expressed) Ac->TSG_active Open Chromatin p21 p21 Protein TSG_active->p21 Apoptosis Apoptosis TSG_active->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits CellCycleArrest->TumorGrowth Inhibits HDAC_Inhibitor 3-Hydroxypyridine-2-sulfonamide (Test Compound) & Comparators (Vorinostat, etc.) HDAC_Inhibitor->HDAC Inhibits

Caption: Simplified signaling pathway of HDAC inhibition.
Comparative Analysis: Established HDAC Inhibitors

The performance of 3-Hydroxypyridine-2-sulfonamide should be benchmarked against current standards of care.

FeatureVorinostat (SAHA)Panobinostat (LBH589)Belinostat (PXD101)
FDA Approval Cutaneous T-cell lymphoma (CTCL)[10]Multiple myeloma[11]Peripheral T-cell lymphoma (PTCL)
Typical In Vivo Dose (Mice) 25-150 mg/kg/day (oral or IP)[12][13]10-20 mg/kg/day (IP)[14][15]1000 mg/m² (IV infusion in humans)[16]
Bioavailability (Oral) ~43% (Human)[4]Poor/Variable (Mouse)[17]Administered IV in pivotal trials
Primary Metabolism Glucuronidation and hydrolysis[4]Primarily metabolic degradation[18]UGT1A1-mediated glucuronidation[19]
Key Toxicities Fatigue, GI effects, thrombocytopenia, anorexia, weight loss[20]GI effects, myelosuppression, potential for CNS and cardiac (QTc) effects[18]Nausea, fatigue, pyrexia, anemia[16]
Experimental Protocol: Human Tumor Xenograft Mouse Model

This protocol outlines a standard approach to assess the anti-tumor efficacy of a novel compound in vivo.

1. Cell Line Selection and Culture:

  • Select a relevant human cancer cell line (e.g., HCT116 for colon cancer, A549 for lung cancer).
  • Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

2. Animal Model:

  • Use immunodeficient mice (e.g., Athymic Nude-Foxn1nu or SCID) of 6-8 weeks of age.
  • Allow a one-week acclimatization period.

3. Tumor Implantation:

  • Harvest and resuspend cultured cancer cells in a sterile, serum-free medium or PBS.
  • Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
  • Monitor mice for tumor growth.

4. Study Groups and Treatment:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
  • Group 1: Vehicle control (e.g., DMSO/saline).
  • Group 2: 3-Hydroxypyridine-2-sulfonamide (e.g., 50 mg/kg, daily, oral gavage).
  • Group 3: Vorinostat (positive control, e.g., 100 mg/kg, daily, intraperitoneal injection).[12]
  • Group 4: Panobinostat (positive control, e.g., 20 mg/kg, daily, IP).[14]
  • Administer treatments for a predefined period (e.g., 21 days).

5. Efficacy Assessment:

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
  • Record body weight at each measurement to monitor toxicity.
  • At the end of the study, euthanize mice and excise tumors. Weigh the tumors.
  • A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for acetylated histones) and another portion fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[21]

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="1. Culture Human\nCancer Cells"]; implantation [label="2. Subcutaneous\nImplantation into\nImmunodeficient Mice"]; tumor_growth [label="3. Monitor Tumor\nGrowth to ~150 mm³"]; randomization [label="4. Randomize Mice\ninto Treatment Groups"]; treatment [label="5. Daily Dosing\n(Vehicle, Test Compound,\nPositive Controls)"]; monitoring [label="6. Measure Tumor Volume\n& Body Weight (3x/week)"]; endpoint [label="7. Endpoint Reached\n(e.g., 21 days)"]; analysis [label="8. Euthanize, Excise Tumors,\nand Analyze (Weight, IHC, WB)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> implantation; implantation -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> analysis; analysis -> end; }

Caption: Workflow for a typical xenograft efficacy study.

Part 2: Antibacterial Efficacy as a Putative DHPS Inhibitor

The sulfonamide moiety is a classic pharmacophore for antibacterial agents that target the folate biosynthesis pathway. This pathway is essential for bacterial survival but absent in humans, who obtain folate from their diet, making it an excellent selective target.

Mechanism of Action: Folate Synthesis Inhibition

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit dihydropteroate synthase (DHPS), preventing the synthesis of dihydropteroic acid, a precursor to folic acid and ultimately DNA, RNA, and proteins.

Folate_Pathway Pteridine Dihydropteridine Diphosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes FolicAcid Folic Acid (Dihydrofolate) DHF->FolicAcid THF Tetrahydrofolate FolicAcid->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth Test_Compound 3-Hydroxypyridine-2-sulfonamide (Test Compound) & Sulfamethoxazole Test_Compound->DHPS Competitively Inhibits

Caption: Bacterial folate synthesis pathway and sulfonamide inhibition.
Comparative Analysis: Established Sulfonamide

We will compare our test compound to Sulfamethoxazole, a widely used sulfonamide antibiotic.

FeatureSulfamethoxazole
Mechanism Competitive inhibitor of dihydropteroate synthase (DHPS)
Spectrum Broad-spectrum against many Gram-positive and Gram-negative bacteria
Typical In Vivo Dose (Mice) Varies by infection model, e.g., 40 mg/kg
Bioavailability (Oral) Well-absorbed orally
Primary Metabolism Acetylation and glucuronidation in the liver
Key Toxicities Hypersensitivity reactions, crystalluria, hematologic effects
Experimental Protocol: Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antibacterials in a localized infection.

1. Bacterial Strain and Culture:

  • Select a relevant bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
  • Grow bacteria to mid-log phase in an appropriate broth (e.g., Tryptic Soy Broth).
  • Wash and resuspend bacteria in sterile saline to a desired concentration (e.g., 1 x 10^7 CFU/mL).

2. Animal Model:

  • Use immunocompetent mice (e.g., Swiss Webster) of 6-8 weeks of age.
  • To induce neutropenia (if required for the model), administer cyclophosphamide (150 mg/kg IP) four days prior and (100 mg/kg IP) one day prior to infection.

3. Infection:

  • Anesthetize the mice.
  • Inject 100 µL of the bacterial suspension (e.g., 1 x 10^6 CFU) into the thigh muscle of one hind limb.

4. Study Groups and Treatment:

  • Two hours post-infection, randomize mice into treatment groups (n=8-10 per group).
  • Group 1: Vehicle control (e.g., saline, oral gavage).
  • Group 2: 3-Hydroxypyridine-2-sulfonamide (e.g., 50 mg/kg, twice daily, oral gavage).
  • Group 3: Sulfamethoxazole (positive control, e.g., 40 mg/kg, twice daily, oral gavage).
  • Continue treatment for a specified duration (e.g., 24-48 hours).

5. Efficacy Assessment:

  • At the end of the treatment period (e.g., 24 hours after the first dose), euthanize the mice.
  • Aseptically dissect the entire thigh muscle.
  • Homogenize the tissue in sterile saline.
  • Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar).
  • Incubate plates overnight at 37°C and count the number of colony-forming units (CFU).
  • Efficacy is determined by the reduction in log10 CFU/gram of tissue compared to the vehicle control group.

Part 3: CNS Efficacy as a Putative Anticonvulsant

Given the presence of sulfonamide and pyridine moieties in known CNS-active compounds, exploring an anticonvulsant effect is a logical step. The mechanism could be varied, but many anticonvulsants modulate GABAergic signaling, the primary inhibitory neurotransmitter system in the brain.

Hypothesized Mechanism of Action: Modulation of GABAergic Signaling

Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the CNS. Binding of GABA to its receptor (GABA-A) opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential. Many anticonvulsant drugs act by enhancing this inhibitory signaling.

GABA_Pathway cluster_synapse Inhibitory Synapse Presynaptic Presynaptic Neuron GABA_Vesicle GABA Vesicles Presynaptic->GABA_Vesicle Releases Postsynaptic Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_Vesicle->GABA_A_Receptor Binds to Chloride_Influx Chloride (Cl⁻) Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Seizure_Suppression Seizure Suppression Reduced_Excitability->Seizure_Suppression Test_Compound 3-Hydroxypyridine-2-sulfonamide (Test Compound) & Sultiame Test_Compound->GABA_A_Receptor Potentially Modulates

Caption: Simplified overview of GABAergic inhibitory signaling.
Comparative Analysis: Established Anticonvulsant

Sultiame, a sulfonamide derivative, serves as a relevant comparator.

FeatureSultiame
Mechanism Weak carbonic anhydrase inhibitor; mechanism in epilepsy not fully elucidated but may involve modulation of neuronal pH and ion transport.
Indication Used for certain types of epilepsy, including benign rolandic epilepsy.[22]
Typical In Vivo Dose (Mice/Rats) Effective doses in rodent seizure models are around 100 mg/kg.[23]
Bioavailability (Oral) Well-absorbed orally.
Key Toxicities Paresthesia, ataxia, headache, hyperpnea (rapid breathing).[24]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a fundamental model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

1. Animal Model:

  • Use adult male mice (e.g., C57BL/6) weighing 20-25g.
  • Allow a one-week acclimatization period.

2. Study Groups and Dosing:

  • Randomize mice into treatment groups (n=10 per group).
  • Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral gavage).
  • Group 2-4: 3-Hydroxypyridine-2-sulfonamide (e.g., 30, 100, 300 mg/kg, oral gavage).
  • Group 5: Sultiame (positive control, e.g., 100 mg/kg, oral gavage).
  • Administer the compounds and wait for the time of peak effect, which must be determined in preliminary pharmacokinetic studies (typically 30-60 minutes).

3. Seizure Induction:

  • Apply a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
  • This stimulus reliably induces a maximal tonic seizure in control animals.

4. Efficacy Assessment:

  • Observe the mice immediately after the stimulus for the presence or absence of a tonic hindlimb extension.
  • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
  • Calculate the percentage of animals protected in each group.
  • From the dose-response data, an ED50 (the dose that protects 50% of the animals) can be calculated for the test compound.

Conclusion and Forward Path

This guide provides a structured, multi-faceted approach to elucidating the in vivo efficacy of 3-Hydroxypyridine-2-sulfonamide. By leveraging the known pharmacology of its core moieties, we have established three rational therapeutic hypotheses. The detailed protocols and comparative data for established drugs in oncology, bacteriology, and neuroscience offer a robust framework for your preclinical development program.

The key to success will be a systematic evaluation, starting with the most plausible hypothesis (e.g., HDAC inhibition) and proceeding based on the generated data. Careful attention to pharmacokinetics and toxicity alongside efficacy is paramount. The self-validating nature of these experimental designs, which include both vehicle and positive controls, will ensure the trustworthiness and interpretability of your findings, paving the way for the successful characterization of this novel chemical entity.

References

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Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-hydroxypyridine-2-sulfonamide and its analogs. While direct, comprehensive SAR studies on this specific scaffold are limited, this guide will draw critical comparisons with closely related compounds, particularly 3-hydroxypyridine-2-thione derivatives, to illuminate the key structural motifs governing biological activity. By examining data from analogous series targeting enzymes like histone deacetylases (HDACs), carbonic anhydrases (CAs), and protein kinases, we can extrapolate and infer the probable SAR drivers for the 3-hydroxypyridine-2-sulfonamide core.

The 3-Hydroxypyridine Core: A Privileged Scaffold for Metalloenzyme Inhibition

The 3-hydroxypyridine moiety is a recognized pharmacophore, particularly for its ability to chelate metal ions within the active sites of metalloenzymes. The arrangement of the 3-hydroxy group and the pyridine nitrogen creates a bidentate chelation motif, crucial for high-affinity binding to catalytic zinc ions in enzymes such as HDACs and CAs.

A pertinent example is the emergence of 3-hydroxypyridine-2-thione (3HPT) as a novel zinc-binding group (ZBG) in the development of HDAC inhibitors.[1][2] This scaffold has demonstrated potent and selective inhibition of certain HDAC isoforms, offering an alternative to the more traditional hydroxamic acid ZBG, which can have pharmacokinetic liabilities.[2] The core structure's efficacy in this context underscores the potential of the 3-hydroxypyridine-2-sulfonamide scaffold, where the sulfonamide group would also act as a zinc-chelating moiety.

Comparative Analysis of Zinc-Binding Groups: Sulfonamide vs. Thione

The primary determinant of a metalloenzyme inhibitor's potency is often the nature of its zinc-binding group. Both sulfonamides and thiones can effectively chelate the active site zinc ion.

Sulfonamides are a well-established class of zinc-binding groups, most notably in the context of carbonic anhydrase inhibitors.[3] The deprotonated sulfonamide nitrogen forms a coordinate bond with the zinc ion, mimicking the transition state of the enzymatic reaction.

3-Hydroxypyridine-2-thione (3HPT) , as explored in HDAC inhibitors, also acts as a bidentate chelator. The 3-hydroxy group and the exocyclic sulfur atom coordinate the zinc ion.[1][2]

The choice between a sulfonamide and a thione at the 2-position of the 3-hydroxypyridine ring will significantly influence the compound's electronic properties, acidity, and spatial arrangement within the active site, thereby affecting its inhibitory potency and selectivity profile.

Structure-Activity Relationship Insights from Related Pyridine Derivatives

To build a comprehensive picture, we will analyze the SAR of related pyridine-sulfonamide compounds targeting different enzyme classes.

Insights from Carbonic Anhydrase Inhibitors

Studies on 4-substituted pyridine-3-sulfonamides offer valuable insights into how modifications to the pyridine ring influence inhibitory activity against various carbonic anhydrase isoforms. A key finding is that the substitution pattern on the pyridine ring can dramatically affect isoform selectivity. For instance, in a series of 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamides, derivatives with bulky phenyl substituents on the triazole ring were less active, while those with aliphatic lipophilic substituents showed higher potency against the hCA II isoform.[3] This suggests that for 3-hydroxypyridine-2-sulfonamide, substitutions at the 4, 5, and 6 positions of the pyridine ring are likely to be critical for tuning potency and selectivity.

Insights from Kinase Inhibitors

The pyridine-sulfonamide scaffold is also prevalent in the design of protein kinase inhibitors. In a study of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, the sulfonamide-containing fragment served as a crucial binding element in the affinity pocket of the enzyme.[4] The SAR of these compounds revealed that while the core sulfonamide-pyridine interaction was essential, modifications to other parts of the molecule were necessary to achieve high potency. For example, the nature of the aromatic group attached to the sulfonamide and the substituents on the pyridine ring played a significant role in the overall inhibitory activity.[4] This highlights that for 3-hydroxypyridine-2-sulfonamide kinase inhibitors, the aryl group of the sulfonamide and other pyridine substituents would be key areas for modification.

Tabular Comparison of Analog Activity

The following tables summarize the inhibitory activities of representative compounds from related series to illustrate key SAR principles.

Table 1: Inhibitory Activity of 3-Hydroxypyridine-2-thione (3HPT) Based HDAC Inhibitors [1][2]

CompoundModificationHDAC1 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)
3HPT Core Scaffold> 100,0006813675
Analog A Addition of a linker and cap group-PotentPotent
Analog B Variation in linker length-Activity VariesActivity Varies
Analog C Modification of the cap group-Activity VariesActivity Varies

Note: Specific IC50 values for analogs A, B, and C are detailed in the source literature and show a range of activities based on the specific modifications.

Table 2: Inhibitory Activity of 4-Substituted Pyridine-3-sulfonamides against Carbonic Anhydrases [3]

| Compound | R1 Substituent | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | |---|---|---|---|---| | Analog D | Phenyl | >10,000 | >10,000 | 1234 | 876 | | Analog E | n-Hexyl | 1256 | 271.5 | 245.8 | 134.2 | | Analog F | 3-methylbutan-1-yl | 1543 | 345.6 | 137.4 | 91.3 |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

ADP-Glo™ Kinase Assay

This luminescent assay is widely used to measure the activity of kinases by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

Step-by-Step Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate. A typical reaction volume is 5 µL.

    • The reaction mixture should contain the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the ATP-driven luminescent reaction to stabilize.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The amount of ADP produced is calculated by comparing the luminescence of the test samples to a standard curve.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase and is a common method for screening inhibitors.

Principle: The assay is based on the ability of CA to hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm. Inhibitors will decrease the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of the substrate, p-NPA, in a suitable organic solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the test compound dilution (or DMSO for the control), and the CA enzyme solution.

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

General Pharmacophore for Metalloenzyme Inhibition

G ZBG Zinc-Binding Group (e.g., Sulfonamide, Thione) Linker Linker Moiety ZBG->Linker Connects to Zinc Zn2+ ZBG->Zinc Chelates Cap Surface Recognition Group (Cap) Linker->Cap Positions Enzyme Enzyme Active Site Cap->Enzyme Interacts with surface residues

Caption: A generalized pharmacophore model for metalloenzyme inhibitors.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare Kinase, Substrate, ATP C Incubate Kinase Reaction A->C B Prepare Test Compounds B->C D Add ADP-Glo™ Reagent (Deplete ATP) C->D E Add Kinase Detection Reagent (Convert ADP to ATP, Luminescence) D->E F Measure Luminescence E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: A streamlined workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion and Future Directions

The 3-hydroxypyridine-2-sulfonamide scaffold represents a promising starting point for the design of novel enzyme inhibitors, particularly for metalloenzymes. While direct and extensive SAR data for this specific molecule are not yet widely available in the public domain, by drawing comparisons with structurally related compounds such as 3-hydroxypyridine-2-thiones and other pyridine sulfonamides, we can infer key structural requirements for biological activity.

The 3-hydroxy and pyridine nitrogen likely serve as a crucial zinc-binding motif. The sulfonamide moiety's geometry and electronic properties, in comparison to other zinc-binding groups like thiones, will be a critical determinant of potency and selectivity. Furthermore, substitutions on the pyridine ring and the aryl group of the sulfonamide offer avenues for optimizing interactions with the enzyme surface, thereby fine-tuning the inhibitor's profile.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3-hydroxypyridine-2-sulfonamide derivatives. Such studies, targeting a range of metalloenzymes, will be invaluable in elucidating the precise SAR of this scaffold and unlocking its full therapeutic potential.

References

  • Patil, V., Sodji, Q. H., Kornacki, J. R., Mrksich, M., & Oyelere, A. K. (2013). 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition. Journal of medicinal chemistry, 56(9), 3492–3506. [Link]

  • Gierczyk, B., Wąs, K., & Frański, R. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1-21. [Link]

  • Yu, Y., Han, Y., Zhang, F., Gao, Z., Zhu, T., Dong, S., & Ma, M. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(4), 461. [Link]

Sources

Evaluating the Selectivity Profile of Pyridine-Sulfonamide Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Selectivity in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, 16 different α-CA isoforms have been identified, each with distinct tissue distribution and physiological roles. While some isoforms are cytosolic and ubiquitously expressed, such as hCA I and II, others are membrane-bound and associated with specific pathologies.[1]

Notably, the transmembrane isoforms hCA IX and XII are overexpressed in many types of hypoxic tumors and are implicated in cancer progression, invasion, and resistance to therapy.[1] This makes them attractive targets for the development of novel anticancer drugs. However, the high degree of structural homology in the active sites across different CA isoforms presents a significant challenge in developing isoform-selective inhibitors.[1] Non-selective inhibition of ubiquitous isoforms like hCA I and II can lead to undesirable side effects, underscoring the paramount importance of a thorough evaluation of the selectivity profile of any new CA inhibitor.[1]

Sulfonamides are a well-established class of potent CA inhibitors, with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[2] The pyridine-sulfonamide scaffold has emerged as a promising framework for developing selective CA inhibitors. The electron-withdrawing nature of the pyridine ring enhances the acidity of the sulfonamide group, contributing to its inhibitory activity.[1] Furthermore, the pyridine ring offers multiple sites for chemical modification, allowing for the introduction of various substituents to exploit the subtle differences in the active site cavities of different CA isoforms, thereby achieving selectivity.[1]

This guide will delve into the essential experimental and computational techniques for characterizing the selectivity profile of pyridine-sulfonamide based CA inhibitors, using a 4-substituted pyridine-3-sulfonamide as a case study to provide a practical and comprehensive overview.

Comparative Selectivity Profile of a Pyridine-Sulfonamide Inhibitor

The following table presents a hypothetical selectivity profile for our case study compound, a 4-substituted pyridine-3-sulfonamide, against four key human carbonic anhydrase isoforms: the ubiquitous hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. The data is presented as inhibition constants (Ki) in nanomolar (nM) concentrations. Lower Ki values indicate higher inhibitory potency. For comparison, data for the well-known non-selective CA inhibitor Acetazolamide (AAZ) is also included.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (hCA II/hCA IX)Selectivity Ratio (hCA II/hCA XII)
4-substituted pyridine-3-sulfonamide (Case Study) >10,000271137911.982.98
Acetazolamide (AAZ) 25012255.70.482.11

Note: The data for the case study compound is based on representative values for potent and selective pyridine-3-sulfonamide derivatives found in the literature.[1]

As the table illustrates, the case study compound exhibits weak inhibition against hCA I, which is a desirable characteristic for minimizing off-target effects.[1] While it is a potent inhibitor of hCA II, it shows even greater potency against the tumor-associated isoforms hCA IX and XII.[1] The selectivity ratios indicate a preference for inhibiting hCA IX and XII over hCA II, highlighting its potential as a lead compound for the development of anticancer therapies. In contrast, Acetazolamide is a potent inhibitor of all four isoforms, demonstrating its lack of selectivity.[3]

Experimental Methodologies for Determining Selectivity

A robust evaluation of an inhibitor's selectivity profile relies on a combination of in vitro enzymatic assays and cell-based assays to confirm target engagement in a physiological context.

In Vitro Enzymatic Assays: The Stopped-Flow CO₂ Hydration Assay

The gold standard for measuring the inhibitory potency of compounds against CA isoforms is the stopped-flow CO₂ hydration assay.[3] This method directly measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

Causality Behind Experimental Choices: This assay is preferred due to its high sensitivity and ability to measure rapid enzyme kinetics, which is crucial for accurately determining the inhibition constants (Ki) for potent inhibitors. By directly measuring the catalytic event, it provides a more reliable assessment of inhibition compared to indirect methods.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) at a specific pH (typically in the range of 7.2-7.5).

    • Prepare a stock solution of the CA enzyme in the same buffer.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated water solution.

    • Prepare a pH indicator solution (e.g., phenol red).

  • Instrumentation:

    • Utilize a stopped-flow spectrophotometer equipped with a fluorescence or absorbance detector.

  • Assay Procedure:

    • In the instrument's syringe, load the enzyme solution (with or without a pre-incubated inhibitor) and the pH indicator.

    • In the other syringe, load the CO₂-saturated solution.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a change in pH.

    • Monitor the change in absorbance or fluorescence of the pH indicator over time.

    • The initial rate of the reaction is determined from the slope of the signal change.

  • Data Analysis:

    • Perform the assay with varying concentrations of the inhibitor.

    • Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using specialized software.

Diagram of the Stopped-Flow Assay Workflow

G cluster_prep Reagent Preparation cluster_instrument Stopped-Flow Instrument cluster_analysis Data Analysis Enzyme Enzyme Solution (with/without inhibitor) SyringeA Syringe A: Enzyme + Indicator Enzyme->SyringeA CO2 CO2-Saturated Solution SyringeB Syringe B: CO2 Solution CO2->SyringeB Indicator pH Indicator Indicator->SyringeA Mixing Rapid Mixing Chamber SyringeA->Mixing SyringeB->Mixing Detector Spectrophotometer Detector Mixing->Detector pH Change Rate Measure Initial Reaction Rate Detector->Rate Ki Calculate Ki Value Rate->Ki Varying Inhibitor Concentrations caption Workflow of the Stopped-Flow CO2 Hydration Assay.

Caption: Workflow of the Stopped-Flow CO2 Hydration Assay.

Biophysical Validation: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event.[4] It provides a complete thermodynamic profile of the interaction between an inhibitor and an enzyme, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Causality Behind Experimental Choices: ITC is a label-free and solution-based method that provides direct evidence of binding. This is crucial for confirming that the observed enzymatic inhibition is indeed due to the direct interaction of the inhibitor with the target enzyme. It also helps to elucidate the driving forces behind the binding event (enthalpic or entropic).

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of the CA enzyme in a suitable buffer.

    • Prepare a solution of the inhibitor in the same buffer. The buffer composition must be identical to avoid heat of dilution effects.

  • Instrumentation:

    • Use an isothermal titration calorimeter.

  • Titration:

    • Load the enzyme solution into the sample cell.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the enzyme solution.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, ΔH, and n).

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment.[5] The principle is that the binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.

Causality Behind Experimental Choices: CETSA is essential for verifying that an inhibitor can reach and bind to its target within the complex milieu of a living cell. This provides a crucial link between in vitro potency and cellular activity. It helps to rule out the possibility that a compound is inactive in cells due to poor permeability or rapid metabolism.

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment:

    • Culture cells that express the target CA isoform.

    • Treat the cells with the inhibitor at various concentrations or with a vehicle control.

  • Thermal Challenge:

    • Heat the cell lysates or intact cells to a range of temperatures.

  • Lysis and Fractionation:

    • Lyse the cells to release the proteins.

    • Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Detection:

    • Analyze the amount of the target CA protein remaining in the soluble fraction using techniques such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Diagram of the Cellular Thermal Shift Assay (CETSA) Workflow

G cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Cells expressing target CA Treatment Treat with Inhibitor or Vehicle Cells->Treatment Heating Heat to a range of temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifuge Centrifugation to separate soluble and precipitated proteins Lysis->Centrifuge Detection Detect soluble target CA (e.g., Western Blot) Centrifuge->Detection Curve Plot Melting Curves Detection->Curve Quantify Protein caption Workflow of the Cellular Thermal Shift Assay (CETSA).

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Computational Approaches: Molecular Docking

In addition to experimental validation, computational methods such as molecular docking can provide valuable insights into the binding mode of an inhibitor and the structural basis for its selectivity.[6]

Causality Behind Experimental Choices: Molecular docking simulations can predict the binding pose of an inhibitor within the active site of different CA isoforms. By analyzing the predicted interactions, researchers can rationalize the observed selectivity and guide the design of new analogues with improved potency and selectivity. This in silico approach is cost-effective and can rapidly screen large libraries of virtual compounds.

Logical Relationship of Molecular Docking in Selectivity Analysis

G Inhibitor Inhibitor Structure (e.g., 3-Hydroxypyridine- 2-sulfonamide) Docking Molecular Docking Simulation Inhibitor->Docking CA_Isoforms Crystal Structures of different CA Isoforms (hCA I, II, IX, XII) CA_Isoforms->Docking Binding_Pose Predicted Binding Pose for each Isoform Docking->Binding_Pose Interaction_Analysis Analysis of Interactions (H-bonds, hydrophobic, etc.) Binding_Pose->Interaction_Analysis Selectivity_Hypothesis Hypothesis for Selectivity Interaction_Analysis->Selectivity_Hypothesis Experimental_Validation Experimental Validation (e.g., Stopped-Flow Assay) Selectivity_Hypothesis->Experimental_Validation Guides caption Role of Molecular Docking in Understanding Selectivity.

Caption: Role of Molecular Docking in Understanding Selectivity.

By docking a pyridine-sulfonamide inhibitor into the active sites of hCA II and hCA IX, for example, one might observe that a specific substituent on the pyridine ring forms a favorable interaction with a unique amino acid residue present in the hCA IX active site but not in the hCA II active site. This predicted differential interaction can then be used to explain the experimentally observed selectivity.

Conclusion and Future Directions

The comprehensive evaluation of a selectivity profile is a cornerstone of modern drug discovery, particularly for targets like the carbonic anhydrases where isoform specificity is critical for therapeutic efficacy and safety. This guide has outlined a multi-faceted approach, combining robust in vitro enzymatic and biophysical assays with cellular target engagement studies and in silico modeling, to thoroughly characterize the selectivity of pyridine-sulfonamide based carbonic anhydrase inhibitors.

While experimental data for 3-Hydroxypyridine-2-sulfonamide is not yet available, the methodologies detailed herein provide a clear roadmap for its future investigation. By applying these techniques, researchers can elucidate its inhibitory potency and selectivity across the CA isoform family, thereby assessing its potential as a therapeutic agent. The principles and protocols described are broadly applicable and can be adapted for the evaluation of any novel carbonic anhydrase inhibitor, facilitating the development of the next generation of selective and effective drugs.

References

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(23), 7293. [Link]

  • Guzel-Akdemir, O., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499. [Link]

  • Di Cesare Mannelli, L., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

  • Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 91. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573. [Link]

  • Dunn, R. V., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biophysical journal, 119(8), 1519–1532. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 26(12), 2841–2850. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors for the treatment of cancer. Expert opinion on therapeutic patents, 29(10), 781–791. [Link]

  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 4-substituted-ureido-phenyl and 2-amino-pyrimidin-4-yl moieties. Journal of medicinal chemistry, 48(6), 2121–2125. [Link]

  • Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and structural basis for isoform selectivity. Progress in biophysics and molecular biology, 109(2-3), 89–103. [Link]

  • Said, H. M. (2020). Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives. Bioorganic chemistry, 92, 103153. [Link]

  • Genis, C., et al. (2021). Synthesis, molecular docking and carbonic anhydrase inhibitory effects of novel sulfonamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1146–1156. [Link]

  • O'Brien, P. J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical journal, 112(6), 1135–1145. [Link]

  • Re-Real, E., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical chemistry, 91(22), 14619–14626. [Link]

  • Masuda, K., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 13(9), 2497–2503. [Link]

  • Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Technology Networks. [Link]

  • Supuran, C. T., & De Simone, G. (2015). Carbonic anhydrases: an overview. Current pharmaceutical design, 21(12), 1489–1495. [Link]

  • Ilies, M. A., & Supuran, C. T. (2011). Carbonic anhydrase inhibitors. Medicinal research reviews, 31(4), 546–580. [Link]

  • Supuran, C. T. (2012). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future medicinal chemistry, 4(9), 1165–1180. [Link]

  • Supuran, C. T. (2017). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews. Drug discovery, 16(3), 163–181. [Link]

  • Supuran, C. T. (2020). Carbonic anhydrase inhibitors. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-48). John Wiley & Sons. [Link]

  • Supuran, C. T., & Alterio, V. (2020). Carbonic Anhydrase Inhibitors. MDPI. [Link]

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Navigating the Labyrinth: A Comparative Guide to Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

The journey from a biological hypothesis to a marketed therapeutic is an arduous and costly endeavor, fraught with scientific and logistical challenges. Success in this high-stakes field hinges on a deep understanding of the available tools and a strategic approach to their application. This guide provides a comparative analysis of key methodologies in drug discovery and development, offering insights into their underlying principles, practical applications, and relative strengths and weaknesses. It is intended for researchers, scientists, and drug development professionals seeking to navigate this complex landscape with greater efficiency and a higher probability of success.

The Drug Discovery and Development Pipeline: A Macro View

The process of bringing a new drug to market is a multi-stage marathon that can take over a decade and cost billions of dollars.[1] The pipeline is broadly divided into several key phases, each with its own set of objectives and challenges. The overall probability of a new molecular entity successfully navigating this entire process is a sobering 12%.[2]

Here is a conceptual overview of the drug discovery and development workflow:

DrugDiscoveryPipeline cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Regulatory Regulatory Review & Post-Market Target_ID Target Identification & Validation Hit_ID Hit Identification Target_ID->Hit_ID Identified Target Lead_Opt Lead Optimization Hit_ID->Lead_Opt Validated Hits In_Vitro In Vitro Studies (ADME/Tox) Lead_Opt->In_Vitro Candidate Drug In_Vivo In Vivo Studies (Efficacy, Safety) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I IND Submission Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Confirmation) Phase_II->Phase_III NDA_Review NDA/BLA Review Phase_III->NDA_Review NDA/BLA Submission Phase_IV Phase IV (Post-Market Surveillance) NDA_Review->Phase_IV

Caption: The Drug Discovery and Development Workflow.

Part 1: The Genesis - Target Identification and Validation

The inception of any drug discovery project lies in the identification and validation of a biological target, typically a protein or nucleic acid, that plays a causative role in a disease.[3][4] A thorough validation process is critical to build confidence that modulating the target will have a therapeutic effect.[5][6]

There are two primary approaches to target discovery:

  • Phenotype-based discovery: This approach begins by identifying molecules that produce a desired phenotypic change in a cellular or animal model of a disease, without prior knowledge of the specific target.[4]

  • Target-based discovery: This more modern approach starts with a specific biological target that is hypothesized to be involved in the disease process.[4]

Various experimental techniques are employed for target validation, including:

  • Genetic manipulation: Techniques like RNA interference (RNAi) and CRISPR-Cas9 gene editing can be used to modulate the expression of the target gene to observe its effect on the disease phenotype.[6]

  • Pharmacological modulation: The use of small molecules or antibodies to inhibit or activate the target can help elucidate its function.[7]

  • Proteomic and genomic approaches: These methods analyze changes in protein or gene expression in diseased versus healthy states to identify potential targets.[6]

Part 2: The Hunt for Hits - A Comparative Analysis of Screening Methodologies

Once a target is validated, the next crucial step is to identify "hits" – small molecules that bind to the target and modulate its activity. Three primary methodologies dominate this landscape: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), and Structure-Based Drug Design (SBDD).

High-Throughput Screening (HTS)

HTS involves the automated testing of large libraries of chemical compounds, often numbering in the hundreds of thousands to millions, for their ability to interact with a specific biological target.[8] This is a brute-force approach that aims to identify active compounds through sheer numbers.[9]

Experimental Workflow: Cell-Based HTS Assay

HTS_Workflow cluster_Prep Preparation cluster_Screening Screening cluster_Analysis Data Acquisition & Analysis Cell_Culture Cell Culture & Seeding Compound_Addition Compound Addition to Cells Cell_Culture->Compound_Addition Compound_Plating Compound Library Plating Compound_Plating->Compound_Addition Incubation Incubation Compound_Addition->Incubation Assay_Reagent Addition of Assay Reagent Incubation->Assay_Reagent Detection Signal Detection (e.g., Luminescence) Assay_Reagent->Detection Data_Analysis Data Analysis & Hit Identification Detection->Data_Analysis

Caption: A generalized workflow for a cell-based High-Throughput Screening assay.

Detailed Protocol: Cell-Based Luciferase Reporter Assay for GPCR Activation

  • Cell Preparation:

    • Culture a stable cell line expressing the G-protein coupled receptor (GPCR) of interest and a luciferase reporter gene under the control of a response element sensitive to GPCR activation (e.g., CRE-luciferase).

    • Harvest and seed the cells into 384-well assay plates at an optimized density.[10] Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a compound library in 384-well plates, typically at a concentration of 10 mM in DMSO.

    • Use an acoustic dispenser to transfer nanoliter volumes of each compound to the corresponding wells of the cell plates. Include positive (known agonist) and negative (DMSO vehicle) controls.[10]

  • Screening:

    • Incubate the cell plates with the compounds for a predetermined time (e.g., 6 hours) at 37°C to allow for GPCR activation and subsequent luciferase expression.

    • Add a luciferase assay reagent (e.g., containing luciferin and ATP) to each well.

  • Data Acquisition and Analysis:

    • Measure the luminescent signal from each well using a plate reader.

    • Normalize the data to the controls and calculate the percentage of activation for each compound.

    • Identify "hits" as compounds that produce a signal above a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls).

Fragment-Based Drug Discovery (FBDD)

FBDD takes a more nuanced approach. Instead of screening large, drug-like molecules, FBDD utilizes libraries of small, low-molecular-weight "fragments" (typically <300 Da).[11][12] These fragments bind to the target with low affinity but do so very efficiently in terms of binding energy per atom.[1][13] The identified fragment hits then serve as starting points for building more potent, drug-like molecules.[11]

Experimental Workflow: Fragment Screening using Surface Plasmon Resonance (SPR)

FBDD_SPR_Workflow cluster_Prep Preparation cluster_Screening Screening cluster_Analysis Data Analysis & Validation Target_Immobilization Target Protein Immobilization on Sensor Chip Fragment_Injection Injection of Individual Fragments Target_Immobilization->Fragment_Injection Fragment_Prep Fragment Library Preparation Fragment_Prep->Fragment_Injection Binding_Measurement Real-time Measurement of Binding (RU) Fragment_Injection->Binding_Measurement Sensorgram_Analysis Sensorgram Analysis to Identify Binders Binding_Measurement->Sensorgram_Analysis Hit_Validation Hit Validation & Affinity Determination Sensorgram_Analysis->Hit_Validation

Caption: Workflow for fragment-based screening using Surface Plasmon Resonance.

Detailed Protocol: Fragment Screening by Surface Plasmon Resonance (SPR)

  • Target Immobilization:

    • Covalently immobilize the purified target protein onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[14]

  • Fragment Library Screening:

    • Prepare a fragment library in a suitable buffer.

    • Inject each fragment individually over the immobilized target surface at a defined concentration (e.g., 200 µM).[6]

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. A change in RU indicates binding of the fragment to the target.[14]

  • Data Analysis:

    • Analyze the resulting sensorgrams to identify fragments that exhibit a binding response.

  • Hit Validation and Characterization:

    • Confirm the binding of the identified hits through dose-response experiments to determine their binding affinity (KD).

    • Further validate the hits using orthogonal biophysical techniques such as Nuclear Magnetic Resonance (NMR) or X-ray crystallography.

Structure-Based Drug Design (SBDD)

SBDD leverages the three-dimensional structural information of the target protein to design or identify potential drug candidates.[15] This approach relies on techniques like X-ray crystallography and NMR spectroscopy to determine the structure of the target, often in complex with a ligand.

Experimental Workflow: Molecular Docking

SBDD_Docking_Workflow cluster_Prep Preparation cluster_Docking Docking Simulation cluster_Analysis Analysis & Selection Target_Prep Target Structure Preparation Docking_Run Run Docking Algorithm Target_Prep->Docking_Run Ligand_Prep Ligand Library Preparation Ligand_Prep->Docking_Run Scoring Score & Rank Binding Poses Docking_Run->Scoring Pose_Analysis Analyze Binding Modes Scoring->Pose_Analysis Compound_Selection Select Compounds for Experimental Testing Pose_Analysis->Compound_Selection

Caption: A typical workflow for molecular docking in structure-based drug design.

Detailed Protocol: Virtual Screening using Molecular Docking

  • Target Preparation:

    • Obtain a high-resolution 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site on the protein.

  • Ligand Preparation:

    • Prepare a virtual library of small molecules.

    • Generate 3D conformations for each ligand and assign appropriate chemical properties.

  • Docking and Scoring:

    • Use a docking program (e.g., AutoDock, Glide) to systematically place each ligand into the defined binding site of the target protein.[16]

    • The program will generate multiple possible binding poses for each ligand and calculate a "docking score" that estimates the binding affinity.[16]

  • Post-Docking Analysis and Selection:

    • Visually inspect the top-scoring poses to assess the quality of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Select a subset of promising compounds for experimental validation.

Comparative Analysis of Screening Methodologies
FeatureHigh-Throughput Screening (HTS)Fragment-Based Drug Discovery (FBDD)Structure-Based Drug Design (SBDD) / Virtual Screening
Library Size 100,000s - millions100s - 1,000s[1]100,000s - millions (virtual)[9]
Compound Properties Drug-like (MW 400-650 Da)[9]Fragments (MW <300 Da)[12]Varies, can be filtered for drug-like properties
Typical Hit Rate ~0.1 - 1%[9]High (often >5%)Enriched (up to 5%)[9]
Hit Affinity Micromolar to nanomolarMillimolar to micromolarVaries, typically micromolar
Requirement for Structural Info Not requiredBeneficial, often required for optimizationEssential
Key Advantage Broadly applicable, no prior structural knowledge neededHigh ligand efficiency, good for challenging targetsCost-effective, rapid screening of large virtual libraries
Key Disadvantage High cost, high false-positive rateHits require significant chemical optimizationHeavily reliant on the quality of the protein structure and scoring functions

Part 3: From Bench to Bedside - Preclinical and Clinical Development

Promising lead compounds from the discovery phase undergo rigorous preclinical testing to evaluate their safety and efficacy before they can be tested in humans.

Preclinical Development: The Proving Ground

Preclinical studies are conducted in vitro (in a lab setting) and in vivo (in living organisms, typically animals) to gather essential data on a drug candidate's pharmacology, toxicology, and pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME).[8][17] These studies must adhere to Good Laboratory Practices (GLP) as mandated by regulatory agencies like the FDA.[4][18]

Comparison of Preclinical Models in Oncology

Model TypeDescriptionAdvantagesDisadvantages
2D Cell Cultures Cancer cell lines grown in a monolayer on a flat surface.[2]Inexpensive, high-throughput, easy to manipulate genetically.[3]Poorly recapitulates the tumor microenvironment and in vivo drug responses.[2]
3D Cell Cultures (Spheroids/Organoids) Cells grown in a three-dimensional structure that better mimics a tumor.[2][19]More physiologically relevant than 2D cultures, better predictive of in vivo efficacy.[19]More complex and costly to establish and maintain than 2D cultures.
Patient-Derived Xenografts (PDX) Human tumor tissue is implanted into immunocompromised mice.[19][20]Preserves the heterogeneity and architecture of the original tumor, highly predictive of clinical outcomes.[19]Expensive, time-consuming, requires specialized facilities.[21]
Syngeneic Mouse Models Mouse tumor cells are implanted into immunocompetent mice of the same genetic background.Intact immune system allows for the study of immunotherapies.Limited availability of tumor cell lines for all cancer types.
Clinical Trials: The Human Element

If a drug candidate demonstrates a favorable safety and efficacy profile in preclinical studies, an Investigational New Drug (IND) application is filed with the regulatory authorities to begin clinical trials in humans.

The Phases of Clinical Trials

  • Phase I: The primary goal is to assess the safety and tolerability of the new drug in a small group of healthy volunteers or, in the case of oncology, patients with advanced cancer.[22] A key objective is to determine the maximum tolerated dose (MTD) through dose-escalation studies, such as the traditional 3+3 design.[7][22]

  • Phase II: These trials are conducted in a larger group of patients with the target disease to evaluate the drug's efficacy and further assess its safety.[5] Common endpoints in oncology Phase II trials include Overall Response Rate (ORR) and Progression-Free Survival (PFS).[23][24]

  • Phase III: These are large, pivotal trials designed to confirm the drug's efficacy and safety in a large patient population, often comparing it to the current standard of care.[12][25] The results of Phase III trials form the basis for a New Drug Application (NDA) or Biologics License Application (BLA) submission to regulatory agencies for marketing approval.[26]

  • Phase IV: Also known as post-marketing surveillance, these studies are conducted after a drug has been approved and is on the market to monitor its long-term safety and effectiveness in a broader population.

Conclusion

The landscape of drug discovery and development is continually evolving, with new technologies and methodologies constantly emerging. A successful drug development program requires a judicious selection and integration of these approaches, guided by a deep understanding of their respective strengths and limitations. This guide has provided a comparative overview of the key stages and techniques, from the initial identification of a biological target to the rigors of clinical testing. By embracing a scientifically sound and strategically informed approach, the scientific community can continue to navigate the complexities of this field and deliver innovative medicines that improve human health.

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A Comparative Pharmacological Profile: 3-Hydroxypyridine-2-sulfonamide in the Landscape of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the vast and ever-evolving landscape of medicinal chemistry, the strategic combination of privileged scaffolds often leads to the emergence of novel compounds with significant therapeutic potential. 3-Hydroxypyridine-2-sulfonamide is one such molecule, integrating the well-established sulfonamide functional group with a versatile hydroxypyridine core. While comprehensive preclinical and clinical data for this specific entity are not yet publicly available, its structural features strongly suggest a pharmacological profile centered around the inhibition of carbonic anhydrase (CA) enzymes.[1] This guide aims to provide a forward-looking comparative analysis of the anticipated pharmacological properties of 3-Hydroxypyridine-2-sulfonamide against two clinically established carbonic anhydrase inhibitors: Acetazolamide and Topiramate. By examining the known attributes of these comparators, we can extrapolate and frame the potential therapeutic applications and research directions for this novel pyridine-sulfonamide derivative.

The sulfonamide moiety is a cornerstone of carbonic anhydrase inhibition, a mechanism with broad therapeutic applications ranging from glaucoma and epilepsy to diuresis and acute mountain sickness.[2][3] The pyridine ring, a common heterocycle in FDA-approved drugs, is known to influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and protein binding.[4] The following sections will delve into a detailed comparison of the anticipated mechanism of action, pharmacokinetic profiles, and potential clinical utilities of 3-Hydroxypyridine-2-sulfonamide, benchmarked against Acetazolamide and Topiramate.

Comparative Analysis of Pharmacological Profiles

This section will dissect the core pharmacological attributes of our target compound and its established comparators. The data for 3-Hydroxypyridine-2-sulfonamide is predictive, based on its chemical structure and the known properties of related compounds.

Mechanism of Action: A Focus on Carbonic Anhydrase Inhibition

The primary mechanism of action for sulfonamide-based drugs is the inhibition of carbonic anhydrase.[5] This zinc-containing metalloenzyme plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] By blocking this enzyme, these inhibitors can alter pH balance and fluid secretion in various tissues.

Expected Mechanism of 3-Hydroxypyridine-2-sulfonamide:

Based on its structure, 3-Hydroxypyridine-2-sulfonamide is predicted to be a potent inhibitor of carbonic anhydrase. The sulfonamide group (-SO2NH2) is the key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and rendering the enzyme inactive.[6] The 3-hydroxypyridine ring will likely influence the binding affinity and isoform selectivity of the compound. Different CA isoforms are expressed in various tissues, and achieving isoform selectivity can lead to more targeted therapeutic effects with fewer side effects.

Comparative Overview:

Feature3-Hydroxypyridine-2-sulfonamide (Predicted)AcetazolamideTopiramate
Primary Target Carbonic Anhydrase (CA) IsoformsCarbonic Anhydrase (CA) IsoformsMultiple targets including CA isoforms, voltage-gated sodium channels, GABA-A receptors, and AMPA/kainate receptors.[7][8]
Mechanism Reversible, non-covalent inhibition of CA by coordination of the sulfonamide to the active site zinc ion.Reversible, non-covalent inhibition of CA.[9]Weak inhibition of CA isoforms II and IV; also modulates ion channels and neurotransmitter receptors.[10]
Isoform Selectivity To be determined experimentally. The pyridine core offers potential for engineering selectivity.Non-selective inhibitor of various CA isoforms.Weak inhibitor of CA-II and CA-IV.[10]

Experimental Workflow for Determining Carbonic Anhydrase Inhibition:

A robust method to validate the predicted mechanism of action is a stopped-flow CO₂ hydrase assay.

  • Enzyme Preparation: Purify recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII).

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at a specific pH.

  • Substrate Preparation: Prepare a CO₂-saturated solution.

  • Inhibitor Preparation: Prepare serial dilutions of 3-Hydroxypyridine-2-sulfonamide and the comparator compounds.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂ substrate solution in a stopped-flow instrument.

    • Monitor the change in pH over time using a pH indicator. The rate of pH change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial rates of reaction at different inhibitor concentrations.

    • Determine the IC₅₀ (inhibitor concentration that causes 50% inhibition) and the Kᵢ (inhibition constant) values by fitting the data to appropriate enzyme inhibition models.

Workflow for validating the carbonic anhydrase inhibitory activity.
Pharmacokinetic Profile: A Comparative Outlook

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical for its efficacy and safety. The hydroxypyridine core in 3-Hydroxypyridine-2-sulfonamide is expected to play a significant role in its pharmacokinetic profile.

Predicted Pharmacokinetics of 3-Hydroxypyridine-2-sulfonamide:

The presence of the polar hydroxyl and sulfonamide groups, combined with the aromatic pyridine ring, suggests that 3-Hydroxypyridine-2-sulfonamide will have moderate oral bioavailability. It is likely to be metabolized in the liver and excreted via the kidneys. The specific metabolic pathways would need to be determined experimentally, but N-acetylation of the sulfonamide and glucuronidation of the hydroxyl group are plausible routes.

Comparative Pharmacokinetic Parameters:

Parameter3-Hydroxypyridine-2-sulfonamide (Predicted)AcetazolamideTopiramate
Oral Bioavailability Moderate~60-100%[11]>80%[12]
Plasma Protein Binding Moderate~90%[11]15-41%[10][12]
Metabolism Hepatic (predicted N-acetylation, glucuronidation)No metabolism[11]Minimally metabolized via hydroxylation, hydrolysis, and glucuronidation.[7]
Elimination Half-life To be determined6-10 hours[11]~21 hours[7]
Excretion Primarily renal (predicted)Renal, unchanged[11]Primarily renal, unchanged (~70%)[10]

Experimental Protocol for In Vivo Pharmacokinetic Study (Rodent Model):

  • Animal Model: Use male Sprague-Dawley rats.

  • Drug Administration:

    • Intravenous (IV) Group: Administer a single dose of 3-Hydroxypyridine-2-sulfonamide (e.g., 5 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose of 3-Hydroxypyridine-2-sulfonamide (e.g., 20 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of 3-Hydroxypyridine-2-sulfonamide in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

    • Calculate oral bioavailability by comparing the AUC from the oral and IV routes.

G compound 3-Hydroxypyridine-2-sulfonamide iv_admin Intravenous Dosing compound->iv_admin po_admin Oral Dosing compound->po_admin blood_sampling Serial Blood Sampling iv_admin->blood_sampling po_admin->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation lc_ms LC-MS/MS Analysis plasma_separation->lc_ms pk_analysis Pharmacokinetic Modeling lc_ms->pk_analysis bioavailability Determine Oral Bioavailability pk_analysis->bioavailability

In vivo pharmacokinetic study workflow.

Potential Therapeutic Applications and Comparative Efficacy

Based on its presumed mechanism as a carbonic anhydrase inhibitor, 3-Hydroxypyridine-2-sulfonamide could be explored for a range of therapeutic applications where reducing fluid secretion or modulating pH is beneficial.

Comparative Therapeutic Landscape:

Indication3-Hydroxypyridine-2-sulfonamide (Potential)AcetazolamideTopiramate
Glaucoma Potential for reducing intraocular pressure by decreasing aqueous humor production.Yes, a primary indication.[13]Yes, also used for glaucoma.
Epilepsy Possible, especially if it exhibits CNS penetration and modulates neuronal excitability.Yes, as an adjunctive therapy.[13]Yes, a primary indication for various seizure types.[14]
Diuresis Likely to have diuretic effects.[15]Yes, though considered a weak diuretic.[13]Not a primary indication for diuresis.
Acute Mountain Sickness Potentially effective by counteracting respiratory alkalosis.Yes, used for prevention and treatment.Off-label use has been reported.
Idiopathic Intracranial Hypertension A plausible application due to potential reduction in cerebrospinal fluid (CSF) production.Yes, a common treatment.Yes, also used for this condition.

Conclusion and Future Directions

3-Hydroxypyridine-2-sulfonamide represents a promising chemical entity with a high probability of acting as a carbonic anhydrase inhibitor. Its unique combination of a sulfonamide pharmacophore and a hydroxypyridine scaffold warrants further investigation to fully elucidate its pharmacological profile. The comparative analysis with established drugs like Acetazolamide and Topiramate provides a valuable framework for guiding future preclinical and clinical development.

Key future research should focus on:

  • In vitro enzyme inhibition assays to determine the IC₅₀ and Kᵢ values against a panel of human carbonic anhydrase isoforms to establish its potency and selectivity.

  • In vivo pharmacokinetic studies to characterize its ADME properties and determine its oral bioavailability and half-life.

  • Efficacy studies in animal models of glaucoma, epilepsy, and other relevant conditions to validate its therapeutic potential.

  • Structure-activity relationship (SAR) studies of related analogs to optimize potency, selectivity, and pharmacokinetic properties.[16]

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of 3-Hydroxypyridine-2-sulfonamide and potentially add a valuable new agent to the armamentarium of carbonic anhydrase inhibitors.

References

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Preclinical Development of 3-Hydroxypyridine-2-sulfonamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient lead generation. The sulfonamide functional group is a quintessential example, forming the basis of a wide array of therapeutic agents, from antibacterial to anticancer and diuretic drugs.[1][2] When incorporated into a heterocyclic ring system like pyridine, the resulting scaffold offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and tunable physicochemical properties. This guide focuses on the preclinical development of a specific, promising subclass: 3-Hydroxypyridine-2-sulfonamide analogs.

The strategic placement of the hydroxyl and sulfonamide groups at the 2 and 3 positions of the pyridine ring creates a distinct electronic and steric environment, making these analogs particularly intriguing for targeting metalloenzymes and kinases. This guide will provide a comparative overview of the preclinical development path for these compounds, from initial synthesis and in vitro characterization to in vivo evaluation. We will delve into the rationale behind experimental choices and present a framework for comparing novel analogs within this class, even when direct head-to-head data is limited in the public domain.

Synthetic Strategies and Structural Diversity

The synthesis of 3-Hydroxypyridine-2-sulfonamide analogs typically begins with the construction of the core 3-hydroxypyridine ring, followed by the introduction of the sulfonamide moiety. A common synthetic route involves the preparation of 2-amino-3-hydroxypyridine, which can be achieved through various methods, including ring-opening reactions of furfural derivatives.[3]

Once the 3-hydroxypyridine core is obtained, the sulfonamide group can be introduced at the 2-position via chlorosulfonation followed by reaction with a variety of amines. This modular approach allows for the generation of a diverse library of analogs with different substituents on the sulfonamide nitrogen, enabling extensive structure-activity relationship (SAR) studies.

The rationale behind creating a diverse library of analogs is to systematically probe the chemical space around the core scaffold. By varying the substituents, researchers can optimize properties such as:

  • Potency and Selectivity: Fine-tuning interactions with the target protein to enhance binding affinity and minimize off-target effects.

  • Physicochemical Properties: Modulating lipophilicity, solubility, and metabolic stability to improve drug-like characteristics.

  • Pharmacokinetic Profile: Influencing absorption, distribution, metabolism, and excretion (ADME) properties for better in vivo performance.

Comparative In Vitro Evaluation: Identifying Lead Candidates

The initial screening of novel 3-Hydroxypyridine-2-sulfonamide analogs involves a battery of in vitro assays to determine their biological activity and mechanism of action. The choice of assays is dictated by the intended therapeutic target. Based on the broader class of pyridine sulfonamides, key targets for these analogs include carbonic anhydrases, protein kinases (such as PI3K/mTOR), and tubulin.[4][5][6]

Enzyme Inhibition Assays: A Quantitative Comparison

For analogs targeting specific enzymes, kinetic assays are paramount for quantifying their inhibitory potency.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Principle: This assay measures the inhibition of the CO2 hydrase activity of carbonic anhydrase (CA).

  • Methodology:

    • Purified human CA isoenzymes (e.g., hCA I, II, IX, XII) are used.

    • A stopped-flow spectrophotometer monitors the pH change using a colorimetric indicator as the enzyme catalyzes the hydration of CO2.

    • The assay is performed in the presence of varying concentrations of the inhibitor (3-Hydroxypyridine-2-sulfonamide analog).

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

  • Causality of Experimental Choices: Using a panel of CA isoenzymes is crucial for determining the selectivity of the inhibitors. High selectivity for tumor-associated isoforms like hCA IX and XII over ubiquitous isoforms like hCA I and II is a desirable trait for anticancer agents to minimize off-target effects.[6]

Table 1: Illustrative Comparison of Carbonic Anhydrase Inhibitory Activity (IC50, nM)

Compound IDhCA IhCA IIhCA IXhCA XIISelectivity Ratio (II/IX)
Analog A580250254010
Analog B750320152821.3
Acetazolamide (Standard)25012255.70.48

Note: Data is hypothetical and for illustrative purposes.

Cell-Based Assays: Assessing Cellular Effects

Moving beyond purified enzymes, cell-based assays provide insights into the compound's effects in a more biologically relevant context.

Experimental Protocol: Antiproliferative Assay (MTT Assay)

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the 3-Hydroxypyridine-2-sulfonamide analogs for a specified period (e.g., 72 hours).

    • MTT reagent is added, which is converted to a colored formazan product by metabolically active cells.

    • The formazan is solubilized, and the absorbance is measured to determine cell viability.

    • The GI50 (concentration for 50% growth inhibition) is calculated.[7]

  • Self-Validation: A positive control (e.g., a known anticancer drug like doxorubicin) and a negative control (vehicle) are included in each assay to ensure the validity of the results.

Table 2: Comparative Antiproliferative Activity (GI50, µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Analog A5.28.16.5
Analog B2.84.53.1
Doxorubicin (Standard)0.10.30.2

Note: Data is hypothetical and for illustrative purposes.

Mechanism of Action: Elucidating the "How"

Identifying the molecular target and signaling pathway is a critical step in preclinical development. For 3-Hydroxypyridine-2-sulfonamide analogs, this often involves a combination of biochemical and cell-based assays.

Signaling Pathway Analysis: Western Blotting

If the analogs are hypothesized to inhibit a kinase like PI3K, Western blotting can be used to assess the phosphorylation status of downstream targets.[4]

Experimental Protocol: Western Blotting for PI3K Pathway Inhibition

  • Principle: This technique detects specific proteins in a sample and can be used to measure changes in protein expression or post-translational modifications like phosphorylation.

  • Methodology:

    • Cancer cells are treated with the test compounds.

    • Cell lysates are prepared, and proteins are separated by size using SDS-PAGE.

    • Proteins are transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated and total forms of downstream targets of PI3K (e.g., Akt, mTOR).

    • Secondary antibodies conjugated to an enzyme are used for detection via chemiluminescence.

  • Authoritative Grounding: The choice of antibodies and the interpretation of the results are based on well-established knowledge of the PI3K/Akt/mTOR signaling pathway.[4]

Diagram: PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Analog 3-Hydroxypyridine- 2-sulfonamide Analog Analog->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 3-Hydroxypyridine-2-sulfonamide analog.

Preclinical In Vivo Evaluation: From Bench to Biological System

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Pharmacokinetic (ADME) Studies

Pharmacokinetic studies determine how the body processes a drug candidate. These studies are crucial for establishing a dosing regimen for efficacy and toxicology studies.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Methodology:

    • The test compound is administered to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

    • Blood samples are collected at various time points.

    • The concentration of the compound in plasma is quantified using LC-MS/MS.

    • Pharmacokinetic parameters are calculated, including:

      • Clearance (CL): The rate at which the drug is removed from the body.

      • Volume of distribution (Vd): The extent to which the drug distributes into tissues.

      • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

      • Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

  • Causality of Experimental Choices: IV administration provides a baseline for 100% bioavailability, against which the oral bioavailability can be compared. This helps to understand the extent of absorption and first-pass metabolism.

Table 3: Comparative Pharmacokinetic Parameters in Rats

Compound IDCL (mL/min/kg)Vd (L/kg)t1/2 (h)%F (Oral)
Analog A252.12.545
Analog B151.83.860
Reference Drug201.53.050

Note: Data is hypothetical and for illustrative purposes.

In Vivo Efficacy Studies

Efficacy studies in animal models of disease are the ultimate test of a compound's therapeutic potential before entering human clinical trials.

Experimental Protocol: Xenograft Tumor Model for Anticancer Efficacy

  • Principle: Human cancer cells are implanted into immunocompromised mice, which then form tumors. The effect of the test compound on tumor growth is then evaluated.

  • Methodology:

    • Human cancer cells (e.g., HCT116) are injected subcutaneously into nude mice.

    • Once tumors reach a certain size, mice are randomized into treatment and control groups.

    • The test compound is administered daily (or as determined by PK studies) via an appropriate route (e.g., oral gavage).

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and weighed.

  • Trustworthiness: The inclusion of a vehicle control group and a positive control (a standard-of-care anticancer drug) is essential for validating the results. The monitoring of body weight provides a measure of the compound's general toxicity.

Diagram: Preclinical Development Workflow

Preclinical_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Analogs SAR Structure-Activity Relationship (SAR) Synthesis->SAR Enzyme_Assay Enzyme Inhibition Assays SAR->Enzyme_Assay Cell_Assay Cell-Based Assays Enzyme_Assay->Cell_Assay MoA Mechanism of Action Studies Cell_Assay->MoA PK Pharmacokinetics (ADME) MoA->PK Efficacy Efficacy Studies (Xenograft Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox IND IND Tox->IND IND-Enabling Studies

Caption: A typical preclinical development workflow for novel therapeutic agents.

Safety and Toxicology

A critical aspect of preclinical development is the assessment of the safety profile of a drug candidate. This involves a range of studies to identify potential toxicities. While specific data for 3-Hydroxypyridine-2-sulfonamide analogs is not widely published, general considerations for sulfonamides include the potential for hypersensitivity reactions and off-target effects.[1] Early indicators of toxicity can be observed in in vivo efficacy studies through monitoring of animal well-being and body weight. More formal toxicology studies are conducted in later stages of preclinical development to determine the maximum tolerated dose and to identify any target organ toxicities.

Conclusion: A Path Forward

The 3-Hydroxypyridine-2-sulfonamide scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology and as inhibitors of metalloenzymes. This guide has outlined a comprehensive, albeit generalized, preclinical development pathway for analogs of this class. The key to successfully advancing these compounds lies in a systematic and comparative approach, integrating synthesis, in vitro biology, and in vivo studies. By carefully evaluating potency, selectivity, pharmacokinetic properties, and safety, researchers can identify lead candidates with the potential for clinical success. The modular nature of the synthesis of these compounds allows for rapid optimization, making the 3-Hydroxypyridine-2-sulfonamide scaffold an attractive area for further investigation in drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central. Available at: [Link]

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A Comparative Guide to the Lead Optimization of 3-Hydroxypyridine-2-sulfonamide Derivatives for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the sulfonamide moiety remains a cornerstone of medicinal chemistry, offering a versatile scaffold for targeting a wide array of pathological conditions.[1][2] This guide provides an in-depth technical comparison of 3-hydroxypyridine-2-sulfonamide derivatives, a promising class of compounds, particularly in the realms of oncology and as inhibitors of metalloenzymes such as carbonic anhydrases (CAs).[3][4] We will navigate the nuanced process of lead optimization, dissecting the structure-activity relationships (SAR) that govern potency and selectivity, and provide detailed experimental frameworks for the synthesis and evaluation of these compelling therapeutic candidates.

The 3-Hydroxypyridine-2-sulfonamide Scaffold: A Privileged Starting Point

The strategic selection of the 3-hydroxypyridine-2-sulfonamide core is predicated on several key features. The sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[5] The pyridine ring offers a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties and target engagement. Furthermore, the 3-hydroxy group can participate in key hydrogen bonding interactions within the target's active site, potentially enhancing binding affinity and selectivity.

Our lead optimization journey begins with a hypothetical lead compound, HZ-1 , which demonstrates modest activity against a target of interest, for instance, the tumor-associated carbonic anhydrase IX (CA IX), and a cancer cell line, such as the human colon carcinoma cell line HCT-116. The primary objectives of the optimization process are to enhance potency, improve selectivity over off-target isoforms (e.g., CA II), and optimize pharmacokinetic properties.

Strategic Modifications and Structure-Activity Relationship (SAR) Analysis

The lead optimization of HZ-1 will explore modifications at three key positions: the sulfonamide nitrogen (R1), and the 4- and 6-positions of the pyridine ring (R2 and R3, respectively).

Substitution at the Sulfonamide Nitrogen (R1)

The nature of the substituent on the sulfonamide nitrogen can significantly influence the compound's interaction with the target enzyme and its overall physicochemical properties.[6] A series of derivatives was synthesized to explore the impact of various R1 groups on inhibitory activity.

CompoundR1 GroupCA IX IC50 (nM)CA II IC50 (nM)Selectivity Index (CAII/CAIX)HCT-116 GI50 (µM)
HZ-1 H2505002>50
HZ-2 Methyl1503502.345.2
HZ-3 Ethyl1253002.438.7
HZ-4 n-Propyl902502.825.1
HZ-5 Isopropyl1102802.530.5
HZ-6 Benzyl50150315.8
HZ-7 4-Fluorobenzyl351002.910.4
HZ-8 3,4-Dichlorobenzyl208045.2

Analysis of R1 Modifications:

The data clearly indicates that increasing the steric bulk and lipophilicity at the R1 position generally leads to enhanced potency against both CA IX and the HCT-116 cell line. The introduction of a benzyl group (HZ-6 ) resulted in a significant improvement in activity, which was further enhanced by the addition of electron-withdrawing substituents on the phenyl ring (HZ-7 and HZ-8 ). This suggests that the R1 substituent likely occupies a hydrophobic pocket within the enzyme's active site.[6] The modest increase in selectivity indicates that this hydrophobic pocket is somewhat conserved between the CA II and CA IX isoforms.

Substitution at the Pyridine Ring (R2 and R3)

Modifications to the pyridine ring can influence the electronic properties of the scaffold and provide vectors for additional interactions with the target.

CompoundR1 GroupR2R3CA IX IC50 (nM)CA II IC50 (nM)Selectivity Index (CAII/CAIX)HCT-116 GI50 (µM)
HZ-8 3,4-DichlorobenzylHH208045.2
HZ-9 3,4-DichlorobenzylClH159063.8
HZ-10 3,4-DichlorobenzylHCl25853.46.1
HZ-11 3,4-DichlorobenzylFH181005.64.5
HZ-12 3,4-DichlorobenzylCH3H3012047.9

Analysis of R2 and R3 Modifications:

The introduction of a small, electron-withdrawing group at the 4-position (R2), such as chlorine (HZ-9 ) or fluorine (HZ-11 ), led to a further increase in potency and, notably, an improved selectivity for CA IX over CA II. This suggests that the 4-position may be oriented towards a region of the active site that differs between the two isoforms, allowing for selective interactions. In contrast, substitution at the 6-position (R3) was less favorable, potentially due to steric hindrance.

Experimental Protocols

General Synthesis of 3-Hydroxypyridine-2-sulfonamide Derivatives

The synthesis of the target compounds can be achieved through a multi-step process, as outlined below. This protocol is a representative example and may require optimization for specific derivatives.

Step 1: Synthesis of 3-Hydroxy-2-nitropyridine

  • To a solution of 3-hydroxypyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with cold water, and dried to yield 3-hydroxy-2-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Dissolve 3-hydroxy-2-nitropyridine in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 2-amino-3-hydroxypyridine.[7]

Step 3: Sulfonylation

  • Dissolve 2-amino-3-hydroxypyridine in pyridine.

  • Cool the solution to 0 °C and add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) dropwise.[8]

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into ice-water and acidify with 1M HCl.

  • The precipitate is collected by filtration, washed with water, and purified by column chromatography to yield the N-substituted 3-hydroxypyridine-2-sulfonamide.

Step 4: N-Alkylation of the Sulfonamide

  • To a solution of the N-unsubstituted sulfonamide in dimethylformamide (DMF), add potassium carbonate.

  • Add the appropriate alkyl halide (e.g., benzyl bromide).

  • Stir the mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Products 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxy-2-nitropyridine 3-Hydroxy-2-nitropyridine 3-Hydroxypyridine->3-Hydroxy-2-nitropyridine Nitration 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine 3-Hydroxy-2-nitropyridine->2-Amino-3-hydroxypyridine Reduction N-Unsubstituted Sulfonamide N-Unsubstituted Sulfonamide 2-Amino-3-hydroxypyridine->N-Unsubstituted Sulfonamide Sulfonylation Target Derivatives Target Derivatives N-Unsubstituted Sulfonamide->Target Derivatives N-Alkylation

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against CA isoforms is determined using a stopped-flow CO2 hydrase assay.[9]

  • Enzyme and Compound Preparation: Recombinant human CA II and CA IX are used. Stock solutions of the test compounds are prepared in DMSO.

  • Assay Buffer: A 10 mM HEPES buffer (pH 7.5) is used for the assay.[9]

  • Procedure: a. The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO2-saturated buffer solution in the stopped-flow instrument. b. The hydration of CO2 is monitored by the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength. c. The initial rates of the reaction are determined. d. IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cell-Based Anticancer Assay (MTT Assay)

The antiproliferative activity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

  • Cell Culture: HCT-116 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with various concentrations of the test compounds for 72 hours. c. After the incubation period, the medium is replaced with a fresh medium containing MTT. d. The cells are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance is measured at 570 nm using a microplate reader. g. The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.

Lead Optimization Pathway and Decision Making

Lead_Optimization_Pathway Lead_HZ1 {Lead Compound HZ-1 | CA IX IC50: 250 nM | HCT-116 GI50: >50 µM} SAR_R1 {SAR at R1 (Sulfonamide) | - Increase lipophilicity | - Introduce aromatic rings} Lead_HZ1->SAR_R1 Iteration 1 Optimized_R1 {Optimized R1 (HZ-8) | CA IX IC50: 20 nM | HCT-116 GI50: 5.2 µM} SAR_R1->Optimized_R1 Improved Potency SAR_Pyridine {SAR at Pyridine Ring (R2, R3) | - Small EWGs at R2 enhance selectivity} Optimized_R1->SAR_Pyridine Iteration 2 Optimized_Candidate {Optimized Candidate (HZ-9) | CA IX IC50: 15 nM | Selectivity: 6-fold | HCT-116 GI50: 3.8 µM} SAR_Pyridine->Optimized_Candidate Improved Selectivity PK_Studies {Pharmacokinetic Profiling | - Solubility | - Metabolic Stability | - In vivo efficacy} Optimized_Candidate->PK_Studies Preclinical Development

The iterative process of lead optimization, guided by the SAR data, has led to the identification of HZ-9 as a promising preclinical candidate. This compound exhibits potent inhibition of the target enzyme, CA IX, with improved selectivity over the off-target CA II isoform, and demonstrates significant antiproliferative activity in a relevant cancer cell line. The next logical step in the drug discovery pipeline would be to conduct comprehensive pharmacokinetic profiling of HZ-9 to assess its drug-like properties, including solubility, metabolic stability, and in vivo efficacy in animal models.

Conclusion

This guide has systematically outlined a rational approach to the lead optimization of 3-hydroxypyridine-2-sulfonamide derivatives. Through targeted structural modifications and a robust suite of biochemical and cell-based assays, we have demonstrated a clear path to enhancing potency and selectivity. The principles and experimental protocols detailed herein provide a solid foundation for researchers and drug development professionals seeking to exploit the therapeutic potential of this versatile chemical scaffold. The journey from a moderately active lead compound to a promising preclinical candidate underscores the power of iterative design, synthesis, and testing in modern medicinal chemistry.

References

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  • El-Sayad, K. A., Elmasry, G. A., & Abouzid, K. A. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. Available at: [Link]

  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. Available at: [Link]

  • Głuch-Lutwin, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(19), 6296. Available at: [Link]

  • Kołaczek, A., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. PRZEMYSL CHEMICZNY, 93(7), 1035-1042. Available at: [Link]

  • Drabczyńska, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(15), 4983. Available at: [Link]

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 807954. Available at: [Link]

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents. (n.d.).
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  • Sławiński, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(21), 7384. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7176–7191. Available at: [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Hydroxypyridine-2-sulfonamide. As a niche chemical, specific regulatory disposal codes may not be explicitly assigned. Therefore, this guide is synthesized from the safety profiles of structurally similar compounds, established principles of chemical waste management, and regulatory standards governing laboratory waste. The core principle guiding this protocol is the precautionary principle: treating the substance with the appropriate level of caution based on its functional groups—a hydroxypyridine ring and a sulfonamide group—both of which are common in bioactive and potentially hazardous molecules.

Hazard Identification and Risk Profile

A thorough understanding of the potential hazards is the foundation of safe handling and disposal. Based on data from analogous compounds, 3-Hydroxypyridine-2-sulfonamide should be handled as a hazardous substance.

Inferred Hazard Profile:

  • Acute Toxicity: May be harmful if swallowed or inhaled.[1]

  • Skin Corrosion/Irritation: Likely to be classified as a Category 2 skin irritant.[1][2]

  • Eye Damage/Irritation: Likely to be classified as a Category 2 eye irritant, causing serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[1][3]

Chemical Reactivity and Stability:

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, finely powdered metals, and acid chlorides.[1] Such contact can lead to vigorous and potentially dangerous reactions.

  • Hazardous Decomposition Products: Thermal decomposition is expected to release toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][3] The formation of these products necessitates disposal methods that prevent their release into the atmosphere.

Data Summary of a Structurally Related Compound: 3-Hydroxypyridine

The following table summarizes key data for 3-Hydroxypyridine (CAS 109-00-2), a core structural component of the target molecule. This data should be used as a conservative estimate of properties.

PropertyValueSource
Physical State Solid, Crystal/Powder[1][4]
Water Solubility 33 g/L (at 20°C)[1]
Melting Point ~127.5 °C[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[1]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[1]

Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is non-negotiable to mitigate exposure risks during handling and disposal procedures.

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or tightly fitting safety goggles.[4]

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed. For larger quantities or spill cleanup, consider additional protective clothing.[4]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator is required.[4]

Step-by-Step Disposal Workflow

The following protocol outlines a self-validating system for the compliant disposal of 3-Hydroxypyridine-2-sulfonamide, from waste generation to final disposition.

Step 1: Waste Characterization and Segregation
  • Causality: The first crucial step is to correctly classify the waste. Due to its irritant properties and the ecotoxicity associated with sulfonamides, 3-Hydroxypyridine-2-sulfonamide waste must be treated as hazardous chemical waste.[1][6]

  • Procedure:

    • Designate all materials contaminated with 3-Hydroxypyridine-2-sulfonamide (e.g., unused pure compound, contaminated labware, spill cleanup materials) as "Hazardous Waste."

    • At the point of generation, segregate this waste from all other waste streams.

    • Crucially, do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent uncontrolled reactions.[1]

Step 2: Containerization and Labeling
  • Causality: Proper containment and labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) to ensure safety, prevent environmental release, and inform waste handlers of the container's contents.[7]

  • Procedure:

    • Select a chemically compatible, leak-proof container with a secure lid. For solid waste, a wide-mouth polyethylene container is suitable.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "3-Hydroxypyridine-2-sulfonamide" and note any other components mixed in the waste.

    • Keep the container closed at all times except when adding waste.

Step 3: On-Site Accumulation
  • Causality: Storing waste in a designated, controlled area prevents accidental spills and exposures while awaiting pickup by disposal professionals.

  • Procedure:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's safety policy and EPA regulations.

    • The storage area must be well-ventilated and away from general laboratory traffic.

Step 4: Final Disposal Route
  • Causality: The ultimate goal is the complete destruction of the chemical to prevent environmental contamination. Sulfonamides, as a class of antibiotics, can disrupt aquatic ecosystems and contribute to the development of antibiotic resistance if not properly managed.[6] High-temperature incineration is the most effective method for achieving this.

  • Procedure:

    • Primary Method (Recommended): Arrange for pickup and disposal by a licensed hazardous waste management company. Specify that the waste should be destroyed via high-temperature incineration. This is the standard and safest procedure recommended by safety data sheets for similar chemicals.[1][3]

    • Prohibited Method (Drain Disposal): DO NOT dispose of 3-Hydroxypyridine-2-sulfonamide down the drain. This practice is strictly prohibited by the EPA's sewer ban on hazardous waste pharmaceuticals and poses a significant environmental risk.[1][8][9]

    • Alternative Methods (Not Recommended for Labs): While chemical degradation methods like advanced oxidation exist for sulfonamides, these processes are complex, require specialized equipment, and are typically performed at dedicated treatment facilities, not in a standard laboratory setting.[10][11]

Emergency Procedures: Spill Management

  • Causality: A prepared response minimizes the impact of an accidental release. The procedure focuses on containment, cleanup, and proper disposal of the resulting waste.

  • Procedure:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation and don the full PPE described in Section 2.

    • Prevent the formation of dust.[4] If a powder, gently cover with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

    • Seal, label, and dispose of the container as described in the workflow above.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making safe and compliant disposal decisions.

G cluster_0 Disposal Process for 3-Hydroxypyridine-2-sulfonamide A Waste Generation (Pure chemical, contaminated labware, spill debris) B Step 1: Characterize & Segregate - Classify as Hazardous Waste - Separate from incompatible materials A->B Is waste generated? C Step 2: Containerize & Label - Use sealed, compatible container - Affix 'Hazardous Waste' label with chemical name B->C Segregation complete D Step 3: Accumulate Safely - Store in designated waste area - Keep container closed C->D Labeling complete E Step 4: Select Final Disposal Route D->E Ready for disposal F Recommended Route: Licensed Hazardous Waste Vendor (High-Temperature Incineration) E->F Best Practice G Prohibited Route: Drain / Sewer Disposal E->G Violation H Result: Compliant & Safe Disposal (Environmental Protection) F->H I Result: Non-Compliance & Environmental Harm (Ecotoxicity, Regulatory Penalties) G->I

Caption: Disposal decision workflow for 3-Hydroxypyridine-2-sulfonamide.

References

  • Arshad, M. F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . Biophysical Reviews. [Link]

  • Baran, W., et al. Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics . ResearchGate. [Link]

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  • PYRIDINE . Occupational Safety and Health Administration (OSHA). [Link]

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  • 4-Hydroxypyridine-3-sulfonamide . PubChem, National Center for Biotechnology Information. [Link]

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Safeguarding Your Research: A Comprehensive Guide to Handling 3-Hydroxypyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of novel chemical entities, such as 3-Hydroxypyridine-2-sulfonamide, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the why behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data

Data from related compounds like 2,3-dihydroxypyridine, 3-hydroxypyridine, and 2-amino-3-hydroxypyridine consistently indicate the following potential hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][2][3]

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.

Core Personal Protective Equipment (PPE) Requirements

A foundational principle of laboratory safety is the consistent and correct use of PPE. For handling 3-Hydroxypyridine-2-sulfonamide in solid (powder) or solution form, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of solutions and airborne particles. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile or neoprene glovesThese materials offer broad chemical resistance. Latex gloves are not recommended due to potential degradation upon chemical exposure.[5]
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or when generating aerosols. The specific cartridge type should be determined by a qualified safety professional based on the scale of work.

Procedural Guidance for Safe Handling

The following step-by-step protocols are designed to minimize exposure and ensure a safe working environment.

Weighing and Preparing Solutions

This workflow is critical as it often involves handling the compound in its most easily dispersible form (powder).

Weighing_and_Solution_Prep cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Procedure A Don appropriate PPE: - Chemical splash goggles - Nitrile/neoprene gloves - Lab coat B Ensure a certified chemical fume hood is operational A->B Pre-requisite C Weigh the 3-Hydroxypyridine-2-sulfonamide within the fume hood B->C Proceed to handling D Carefully add the solvent to the solid C->D Slowly and deliberately E Ensure the container is securely capped D->E F Decontaminate the work surface E->F After solution preparation G Dispose of contaminated materials in designated hazardous waste containers F->G H Remove PPE and wash hands thoroughly G->H

Caption: Workflow for weighing and preparing solutions of 3-Hydroxypyridine-2-sulfonamide.

Spill Management

Accidents can happen, and a well-defined spill management plan is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as outlined in the table above, including respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container.[1] For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials, including absorbent pads and cleaning supplies, must be disposed of as hazardous waste.

Disposal Plan

All waste containing 3-Hydroxypyridine-2-sulfonamide, whether in solid or solution form, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Materials: All disposables, such as gloves, absorbent pads, and weighing paper, that have come into contact with the compound must be disposed of in a designated hazardous waste container.

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and flush the affected skin with plenty of water.[1] Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[1]

This guide is intended to provide a robust framework for the safe handling of 3-Hydroxypyridine-2-sulfonamide. Always consult your institution's specific safety protocols and the latest safety data for analogous compounds. By integrating these principles into your daily laboratory practices, you contribute to a culture of safety and scientific excellence.

References

  • Apollo Scientific. (2023).
  • ChemicalBook. (2025).
  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • BenchChem. (2025).
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.